molecular formula C25H26ClN7O2S2 B12428755 AR453588 hydrochloride

AR453588 hydrochloride

Katalognummer: B12428755
Molekulargewicht: 556.1 g/mol
InChI-Schlüssel: DVXDJNBGXCILIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AR453588 hydrochloride is a useful research compound. Its molecular formula is C25H26ClN7O2S2 and its molecular weight is 556.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H26ClN7O2S2

Molekulargewicht

556.1 g/mol

IUPAC-Name

1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C25H25N7O2S2.ClH/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33;/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31);1H

InChI-Schlüssel

DVXDJNBGXCILIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

AR453588 Hydrochloride: A Technical Guide to its Mechanism of Action as a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase activator (GKA). Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating GK, AR453588 enhances glucose metabolism, leading to increased insulin secretion from the pancreas and augmented glucose uptake and glycogen synthesis in the liver. This dual mechanism of action makes it a compelling therapeutic candidate for the management of type 2 diabetes mellitus (T2DM). This document provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Core Mechanism of Action: Glucokinase Activation

This compound exerts its therapeutic effects by directly targeting and activating the glucokinase enzyme. Glucokinase is a key regulator of glucose metabolism, primarily expressed in pancreatic β-cells and liver cells.[1] It facilitates the phosphorylation of glucose to glucose-6-phosphate, a critical initial step in glycolysis.

The activation of glucokinase by AR453588 is allosteric, meaning it binds to a site on the enzyme distinct from the glucose-binding site.[2][3] This binding induces a conformational change in the enzyme, increasing its affinity for glucose.[2] Consequently, glucokinase can be activated at lower glucose concentrations than would normally be required, enhancing the cellular response to glucose.[2]

In pancreatic β-cells , the increased glucokinase activity leads to a higher rate of glycolysis, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and ultimately, the secretion of insulin.

In the liver , enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and suppresses hepatic glucose production (gluconeogenesis).[4] This dual action on insulin secretion and hepatic glucose metabolism contributes to the overall anti-hyperglycemic effect of AR453588.[5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency

ParameterValueReference
EC5042 nM[5][6]

Table 2: In Vivo Efficacy in a Diabetic Mouse Model (ob/ob mice)

DosageAdministrationEffectReference
3-30 mg/kgOnce-daily oral gavage for 14 daysLowered fasted blood glucose and the AUC of the oral glucose tolerance test (OGTT) in a dose-ranging manner.[6]

Table 3: Pharmacokinetic Parameters in Male CD-1 Mice

ParameterValue (10 mg/kg, p.o.)Value (1 mg/kg, i.v.)Reference
Cmax1.67 µg/mL-[5]
Tmax1.0 h-[5]
AUCinf4.65 hµg/mL0.77 hµg/mL[5]
Vss-0.746 L/kg[5]
CL-21.6 mL/min/kg[5]
t1/2-1.28 hours[5]
F60.3%-[5]

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol outlines a cell-free assay to determine the effect of AR453588 on glucokinase activity. The assay measures the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

  • Substrates: 12 mM D-glucose, 4.0 mM ATP

  • Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • 96-well clear flat-bottom plate

  • Spectrophotometer

Procedure:

  • Prepare working solutions of AR453588 at various concentrations.

  • In a 96-well plate, add the assay buffer, substrates, coupling enzyme, and cofactor to each well.

  • Add the AR453588 working solutions or vehicle control to the respective wells.

  • Initiate the reaction by adding the recombinant glucokinase solution.

  • Immediately measure the increase in absorbance at 340 nm at regular intervals for a set period.

  • The rate of NADPH formation, which is proportional to glucokinase activity, is determined from the linear portion of the absorbance curve.

In Vivo Anti-Hyperglycemic Effect in a Diabetic Mouse Model

This protocol describes the evaluation of the anti-hyperglycemic efficacy of AR453588 in a diabetic mouse model, such as the ob/ob mouse.

Materials:

  • Male diabetic ob/ob mice

  • This compound formulation for oral administration

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize the mice for at least one week prior to the experiment.

  • Divide the mice into treatment groups (e.g., vehicle control, and different doses of AR453588 such as 3, 10, 30 mg/kg).

  • Administer the assigned treatment orally once daily for a period of 14 days.

  • On the final day of treatment, measure the fasting blood glucose levels.

  • Perform an oral glucose tolerance test (OGTT) by administering a glucose bolus and measuring blood glucose at various time points thereafter.

Signaling Pathways and Visualizations

Glucokinase Activation Signaling Pathway

The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes and the mechanism of action of AR453588.

GKA_Signaling cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_p KATP KATP Channel Closure ATP_p->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin AR453588_p AR453588 AR453588_p->GK_p Allosteric Activation Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Gluconeogenesis ↓ Hepatic Glucose Production G6P_l->Gluconeogenesis Inhibition AR453588_l AR453588 AR453588_l->GK_l Allosteric Activation

Caption: Mechanism of AR453588 in pancreatic β-cells and hepatocytes.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for assessing the anti-hyperglycemic effect of AR453588 in a diabetic mouse model.

in_vivo_workflow start Start: Diabetic (ob/ob) Mice acclimatize Acclimatization (≥ 1 week) start->acclimatize grouping Randomization into Treatment Groups acclimatize->grouping treatment Daily Oral Administration (14 days) grouping->treatment measurements Day 14 Measurements treatment->measurements fasting_glucose Fasting Blood Glucose Measurement measurements->fasting_glucose ogtt Oral Glucose Tolerance Test (OGTT) measurements->ogtt end End: Data Analysis fasting_glucose->end ogtt->end

Caption: Workflow for in vivo anti-hyperglycemic studies.

Conclusion

This compound is a potent glucokinase activator that demonstrates significant potential as an anti-diabetic agent. Its mechanism of action, centered on the allosteric activation of glucokinase, leads to improved glucose sensing and metabolism in both the pancreas and the liver. The preclinical data, including its in vitro potency and in vivo efficacy in diabetic mouse models, support its further development as a therapeutic for type 2 diabetes. The experimental protocols provided herein offer a framework for the continued investigation of AR453588 and other glucokinase activators.

References

AR453588 Hydrochloride: A Technical Overview of a Potent Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose to glycogen. By allosterically activating GK, AR453588 enhances glucose-dependent insulin secretion and hepatic glucose metabolism, demonstrating significant anti-hyperglycemic activity. This document provides a comprehensive technical guide on the biochemical properties, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueDescription
EC50 42 nMThe half-maximal effective concentration for the activation of the glucokinase enzyme.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice

ParameterValue (10 mg/kg, p.o.)Value (1 mg/kg, i.v.)Description
Cmax 1.67 µg/mL-Maximum plasma concentration
Tmax 1.0 h-Time to reach maximum plasma concentration
AUCinf 4.65 hµg/mL0.77 hµg/mLArea under the plasma concentration-time curve from time zero to infinity
Vss -0.746 L/kgVolume of distribution at steady state
CL -21.6 mL/min/kgClearance
t1/2 -1.28 hElimination half-life
F 60.3%-Oral bioavailability

Table 3: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationObserved Effect
Normal C57BL/6J mice 3-30 mg/kg, p.o.Lowered post-prandial glucose levels.[1]
Male diabetic ob/ob mice 3, 10, 30 mg/kg, p.o., once-daily for 14 daysDose-dependent anti-hyperglycemic activity, lowered fasted blood glucose, and reduced AUC in an oral glucose tolerance test (OGTT).[1]

Signaling Pathways and Experimental Workflows

Glucokinase Activation Signaling Pathway in Pancreatic β-Cells

AR453588 allosterically activates glucokinase, which is a critical step in the glucose-sensing pathway of pancreatic β-cells, leading to insulin secretion.

G Glucokinase Activation Pathway in Pancreatic β-Cells cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate AR453588 AR453588 AR453588->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP ATP-sensitive K+ Channel (KATP) ATP_ADP->KATP Closure Depolarization Membrane Depolarization KATP->Depolarization VDCC Voltage-Dependent Ca2+ Channel (VDCC) Depolarization->VDCC Opening Ca_influx Ca2+ Influx VDCC->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: AR453588 enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Experimental Workflow: In Vitro Glucokinase Activity Assay

The following diagram outlines a typical workflow for determining the EC50 of a glucokinase activator like AR453588.

G Workflow for In Vitro Glucokinase Activity Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant Glucokinase - AR453588 (serial dilutions) - Glucose, ATP, MgCl2 - NADP+ - G6PDH (coupling enzyme) prep_plate Plate Setup: - Add assay buffer - Add AR453588 dilutions - Add Glucose, NADP+, G6PDH prep_reagents->prep_plate initiate Initiate Reaction: Add Glucokinase & ATP prep_plate->initiate measure Kinetic Measurement: Monitor NADPH production (absorbance at 340 nm) initiate->measure calc_rate Calculate initial reaction rates (V0) measure->calc_rate plot_curve Plot V0 vs. [AR453588] calc_rate->plot_curve calc_ec50 Determine EC50 value plot_curve->calc_ec50

Caption: A generalized workflow for determining the EC50 of a glucokinase activator.

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize this compound. The specific details for the reported values may vary and can be found in the primary literature.

In Vitro Glucokinase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To determine the EC50 value of this compound for the activation of glucokinase.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • This compound working solution or vehicle (for control wells)

      • D-Glucose solution

      • NADP+ solution

      • G6PDH solution

      • Recombinant glucokinase solution

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding ATP solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 30°C.

    • Measure the increase in absorbance at 340 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve for each concentration of this compound.

    • Plot the V0 against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic mouse model.

Animals: Male leptin-deficient (ob/ob) mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 20% w/v in water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Dosing:

    • Acclimatize the mice for at least one week prior to the experiment.

    • Divide the mice into treatment groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound).

    • Administer the assigned treatment or vehicle orally via gavage once daily for 14 consecutive days.

  • OGTT Procedure (on Day 14):

    • Fast the mice for 6 hours with free access to water.

    • Measure the baseline blood glucose level (t=0) from a tail snip.

    • Administer a glucose bolus (e.g., 2 g/kg body weight) orally via gavage.

    • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control group.

Conclusion

This compound is a potent glucokinase activator with an in vitro EC50 of 42 nM.[1] It demonstrates significant anti-hyperglycemic effects in preclinical models of diabetes by enhancing the body's natural glucose-sensing mechanisms. The data presented in this guide underscore its potential as a therapeutic agent for type 2 diabetes. Further research into its long-term efficacy and safety profile is warranted.

References

In-Depth Technical Guide: AR453588 Hydrochloride's Binding Affinity to Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AR453588 hydrochloride to glucokinase (GK), a critical enzyme in glucose homeostasis. This document details the quantitative binding data, a representative experimental protocol for its determination, and the relevant signaling pathways.

Core Data Presentation: Glucokinase Binding Affinity

This compound is a potent, orally bioavailable activator of glucokinase.[1][2][3][4] The primary metric used to quantify its binding and activation potential is the half-maximal effective concentration (EC50).

CompoundParameterValueDescription
This compoundEC5042 nMThe concentration of the compound that induces a half-maximal response in glucokinase activity.[1][2][3][4]

Glucokinase Signaling and Mechanism of Action

Glucokinase plays a pivotal role as a glucose sensor in several tissues, most notably the pancreatic β-cells and the liver.[1][2][3][4][5] In pancreatic β-cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose to glycogen.[4]

Glucokinase activators, such as this compound, are allosteric modulators that bind to a site on the enzyme distinct from the glucose-binding site. This binding event induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates downstream metabolic pathways.

Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β-cells.

G cluster_0 Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Glucokinase (Inactive) Glucokinase (Inactive) GLUT2->Glucokinase (Inactive) Glucose AR453588 AR453588 AR453588->Glucokinase (Inactive) Allosteric Activation Glucokinase (Active) Glucokinase (Active) Glucokinase (Inactive)->Glucokinase (Active) Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (Active)->Glucose-6-Phosphate Phosphorylation Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis ATP/ADP Ratio ATP/ADP Ratio Glycolysis->ATP/ADP Ratio Increases KATP Channel Closure KATP Channel Closure ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis Insulin Secretion Insulin Secretion Insulin Vesicle Exocytosis->Insulin Secretion

Glucokinase activation in a pancreatic β-cell.

Experimental Protocols: Determination of Glucokinase Activator Potency (EC50)

The following is a representative protocol for a coupled enzymatic assay to determine the EC50 value of a glucokinase activator like this compound. This method measures the production of glucose-6-phosphate (G6P), which is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The resulting increase in NADPH is monitored spectrophotometrically.

Materials:
  • Recombinant human glucokinase

  • This compound and other test compounds

  • D-glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:
  • Prepare Reagent Mix : In a Tris-HCl buffer (pH 8.0), prepare a reagent mix containing MgCl2, D-glucose, ATP, and NADP+.

  • Prepare Enzyme Solutions : Prepare separate solutions of glucokinase and G6PDH in the Tris-HCl buffer. The final concentrations should be optimized for a linear reaction rate.

  • Prepare Compound Dilutions : Create a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup : In a 96-well plate, add the reagent mix, the G6PDH enzyme solution, and the test compound at various concentrations.

  • Initiate Reaction : Add the glucokinase enzyme solution to each well to start the reaction.

  • Kinetic Measurement : Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm over a set period (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the V₀ against the concentration of this compound.

    • Fit the data to a suitable dose-response curve to determine the EC50 value.

Below is a logical workflow for assessing the specificity of a glucokinase activator.

G Start Start Compound of Interest (e.g., AR453588) Compound of Interest (e.g., AR453588) Start->Compound of Interest (e.g., AR453588) Coupled Enzymatic Assay Coupled Enzymatic Assay Compound of Interest (e.g., AR453588)->Coupled Enzymatic Assay Glucokinase Glucokinase Coupled Enzymatic Assay->Glucokinase Hexokinase I, II, III Hexokinase I, II, III Coupled Enzymatic Assay->Hexokinase I, II, III Determine EC50 for Glucokinase Determine EC50 for Glucokinase Glucokinase->Determine EC50 for Glucokinase Determine IC50/EC50 for Hexokinases Determine IC50/EC50 for Hexokinases Hexokinase I, II, III->Determine IC50/EC50 for Hexokinases Compare Potency Compare Potency Determine EC50 for Glucokinase->Compare Potency Determine IC50/EC50 for Hexokinases->Compare Potency High Selectivity for Glucokinase High Selectivity for Glucokinase Compare Potency->High Selectivity for Glucokinase EC50 (GK) << IC50/EC50 (Hexo) Low Selectivity (Off-target effects likely) Low Selectivity (Off-target effects likely) Compare Potency->Low Selectivity (Off-target effects likely) EC50 (GK) ≈ IC50/EC50 (Hexo) End End High Selectivity for Glucokinase->End Low Selectivity (Off-target effects likely)->End

Workflow for assessing glucokinase activator specificity.

References

A Technical Guide to the Synthesis of AR453588 Hydrochloride: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific, detailed synthesis pathway for AR453588 hydrochloride is not publicly available. This document presents a plausible, representative synthetic route and associated technical data based on established principles of organic chemistry and publicly available information regarding the compound's biological target and general characteristics of similar small molecules.

Introduction

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2][3] With an EC50 of 42 nM, it has demonstrated significant anti-hyperglycemic activity in preclinical studies, making it a compound of interest for the treatment of type 2 diabetes.[2][3] As a glucokinase activator, AR453588 enhances glucose sensing and metabolism in critical metabolic tissues: the pancreatic β-cells and the liver.[1] This guide outlines a hypothetical, multi-step synthesis for AR453588, culminating in the formation of its hydrochloride salt, which typically offers improved solubility and stability for pharmaceutical applications.

Proposed Retrosynthetic Pathway

The synthesis of a complex heterocyclic molecule like AR453588 likely involves a convergent approach, building key fragments separately before joining them. The final step would be the formation of the hydrochloride salt. The hypothetical pathway outlined below involves the construction of a substituted pyridine core, a common scaffold in medicinal chemistry.[4][5][6]

G cluster_main Hypothetical Synthesis of AR453588 AR453588_HCl This compound AR453588 AR453588 (Free Base) AR453588_HCl->AR453588  HCl formation Intermediate_3 Intermediate 3 AR453588->Intermediate_3  Suzuki Coupling Intermediate_2 Intermediate 2 Intermediate_3->Intermediate_2  Functional Group  Modification Starting_Material_C Starting Material C (Aryl Boronic Acid) Intermediate_3->Starting_Material_C Intermediate_1 Intermediate 1 Intermediate_2->Intermediate_1  Oxidation Starting_Material_A Starting Material A (Substituted Acetonitrile) Intermediate_1->Starting_Material_A  Hantzsch-like  Pyridine Synthesis Starting_Material_B Starting Material B (α,β-Unsaturated Ketone) Intermediate_1->Starting_Material_B

Caption: Hypothetical retrosynthetic analysis for AR453588 HCl.

Experimental Protocols

The following protocols are detailed, hypothetical procedures for the synthesis outlined above.

Step 1: Synthesis of Dihydropyridine Intermediate 1

  • Reaction: A modified Hantzsch-like condensation reaction to form the core dihydropyridine ring structure.[6]

  • Procedure: To a solution of Starting Material A (1.0 eq) and Starting Material B (1.0 eq) in ethanol (0.2 M) is added ammonium acetate (5.0 eq). The mixture is heated to reflux (approx. 78 °C) for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Intermediate 1, which is purified by flash column chromatography.

Step 2: Synthesis of Pyridine Intermediate 2

  • Reaction: Aromatization of the dihydropyridine ring.

  • Procedure: Intermediate 1 (1.0 eq) is dissolved in dichloromethane (0.1 M). To this solution, manganese dioxide (MnO₂, 5.0 eq) is added portion-wise. The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with additional dichloromethane. The combined filtrates are concentrated in vacuo to provide the crude Pyridine Intermediate 2, which is typically used in the next step without further purification.

Step 3: Synthesis of Intermediate 3

  • Reaction: Functional group modification (e.g., chlorination) to prepare the pyridine core for cross-coupling.

  • Procedure: Pyridine Intermediate 2 (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃, 3.0 eq) and heated to 100 °C for 4 hours. The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is cooled in an ice bath and quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield Intermediate 3.

Step 4: Synthesis of AR453588 (Free Base)

  • Reaction: Suzuki cross-coupling to install the final aryl group.

  • Procedure: A flask is charged with Intermediate 3 (1.0 eq), Starting Material C (Aryl Boronic Acid, 1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). A 4:1 mixture of dioxane and water (0.1 M) is added, and the system is degassed with argon for 15 minutes. The reaction mixture is heated to 90 °C for 8 hours under an argon atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by preparative HPLC to yield the AR453588 free base.

Step 5: Synthesis of this compound

  • Reaction: Formation of the hydrochloride salt.

  • Procedure: AR453588 free base (1.0 eq) is dissolved in anhydrous diethyl ether (0.05 M). The solution is cooled to 0 °C, and a 2 M solution of HCl in diethyl ether (1.1 eq) is added dropwise with stirring. A precipitate forms immediately. The suspension is stirred at 0 °C for an additional 1 hour and then filtered. The collected solid is washed with cold diethyl ether and dried under high vacuum to afford this compound as a stable solid.[7][8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the hypothetical synthesis.

Step Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (HPLC)
1Intermediate 1245.3112.2710.5586>95%
2Intermediate 2243.2910.459.8294>97%
3Intermediate 3261.7411.259.9088>96%
4AR453588385.4514.6511.2877>99%
5AR453588 HCl421.9111.8111.3496>99.5%

Biological Signaling Pathway of AR453588

AR453588 acts as an allosteric activator of glucokinase (GK). In pancreatic β-cells, this enhances glucose-stimulated insulin secretion (GSIS). In the liver, it promotes glucose uptake and its conversion into glycogen, thereby reducing hepatic glucose output.[1]

G cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte (Liver Cell) Glucose High Blood Glucose GK_P Glucokinase (GK) Glucose->GK_P Enters cell GK_L Glucokinase (GK) Glucose->GK_L Enters cell G6P_P Glucose-6-P GK_P->G6P_P Phosphorylation ATP ↑ ATP/ADP Ratio G6P_P->ATP Insulin Insulin Secretion ATP->Insulin cluster_liver cluster_liver Insulin->cluster_liver Signals Uptake AR453588_P AR453588 AR453588_P->GK_P Allosteric Activation G6P_L Glucose-6-P GK_L->G6P_L Phosphorylation Glycogen Glycogen Synthesis G6P_L->Glycogen HGO ↓ Hepatic Glucose Output Glycogen->HGO AR453588_L AR453588 AR453588_L->GK_L Allosteric Activation

Caption: Mechanism of action for AR453588 as a glucokinase activator.

Experimental Workflow

The overall process from starting materials to the final, purified active pharmaceutical ingredient (API) follows a structured workflow involving synthesis, purification, and analysis at each key stage.

G Start Starting Materials Step1 Step 1: Condensation Start->Step1 Purify1 Purification 1 (Chromatography) Step1->Purify1 Step2 Step 2: Aromatization Purify1->Step2 Purify2 Purification 2 (Filtration) Step2->Purify2 Step3 Step 3: Chlorination Purify2->Step3 Purify3 Purification 3 (Extraction) Step3->Purify3 Step4 Step 4: Suzuki Coupling Purify3->Step4 Purify4 Purification 4 (Prep-HPLC) Step4->Purify4 Step5 Step 5: Salt Formation Purify4->Step5 Purify5 Final Purification (Filtration/Drying) Step5->Purify5 QC Quality Control & Analysis (HPLC, NMR, MS) Purify5->QC End Final Product: AR453588 HCl QC->End

References

In-Depth Technical Guide: Chemical Properties of AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. With a half-maximal effective concentration (EC50) of 42 nM, this compound has demonstrated significant anti-hyperglycemic activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound, including its mechanism of action, physicochemical characteristics, and relevant experimental data. The information is intended to support further research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects from formulation to ADME (absorption, distribution, metabolism, and excretion) studies.

PropertyValueSource
IUPAC Name Not explicitly available in search results.
CAS Number 1065606-97-4[1]
Molecular Formula C25H26ClN7O2S2[1]
Molecular Weight 556.1 g/mol [1]
Melting Point Not available in search results.
pKa Not available in search results.
Solubility Soluble in DMSO. Formulations in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% corn oil, have been reported for in vivo studies.[2][2]

Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase. Glucokinase plays a pivotal role in glucose sensing and metabolism in key metabolic tissues, primarily the pancreas and liver.

In Pancreatic β-Cells: Glucokinase acts as the primary glucose sensor, controlling the rate of glucose metabolism. The activation of glucokinase by AR453588 leads to an increased rate of glycolysis, resulting in a higher ATP:ADP ratio within the β-cell. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (KATP) channels, causing depolarization of the cell membrane. The subsequent influx of calcium ions triggers the secretion of insulin.

In the Liver: Hepatic glucokinase is crucial for postprandial glucose uptake and glycogen synthesis. By activating hepatic glucokinase, AR453588 enhances the liver's capacity to clear glucose from the bloodstream and store it as glycogen, thereby contributing to the overall reduction of blood glucose levels.

Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β-cells.

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose_Blood Glucose GLUT2 GLUT2 Transporter Glucose_Blood->GLUT2 Uptake Glucose_Cell Glucose GLUT2->Glucose_Cell Glucokinase Glucokinase Glucose_Cell->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP:ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel Closure ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream_Effect Systemic Effect Insulin_Secretion->Bloodstream_Effect Lowers Blood Glucose AR453588 AR453588 AR453588->Glucokinase Allosteric Activation Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Intermediate A Start->Step1 Step2 Step 2: Synthesis of Intermediate B Start->Step2 Step3 Step 3: Coupling of Intermediates Step1->Step3 Step2->Step3 Step4 Step 4: Final Modification/Deprotection Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Assay_Workflow Start Prepare Reagents (Buffer, Substrates, Coupled Enzyme) Dispense Dispense Reagents and Test Compound (AR453588) into Microplate Start->Dispense Initiate Initiate Reaction with Glucokinase Dispense->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Signal (Absorbance/Fluorescence) Kinetically Incubate->Measure Analyze Data Analysis: Calculate Reaction Rates Measure->Analyze Determine_EC50 Determine EC50 from Dose-Response Curve Analyze->Determine_EC50

References

AR453588 Hydrochloride: A Preclinical Data Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent and orally bioavailable small molecule activator of the enzyme glucokinase (GK).[1][2][3] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[4][5][6][7][8] In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin secretion (GSIS).[5][8] In the liver, it facilitates the uptake and conversion of glucose into glycogen.[4][5] By allosterically activating glucokinase, AR453588 enhances glucose-dependent insulin secretion and hepatic glucose metabolism, demonstrating its potential as a therapeutic agent for type 2 diabetes.[1][2][4] This technical guide provides a comprehensive review of the available preclinical data on this compound, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile.

In Vitro Potency

This compound is a potent activator of glucokinase, with a reported half-maximal effective concentration (EC50) of 42 nM.[1][2][3]

Table 1: In Vitro Potency of this compound
ParameterValue
EC5042 nM

Experimental Protocols

Glucokinase Activity Assay (Fluorometric)

Objective: To determine the in vitro enzymatic activity of glucokinase in the presence of AR453588.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured by an increase in fluorescence.[1][9]

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT)

  • Glucose

  • ATP

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Fluorescent probe (e.g., Resorufin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of AR453588 in DMSO and create serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture: Prepare a master mix containing the assay buffer, glucose, ATP, NADP⁺, G6PDH, and the fluorescent probe.

  • Assay Protocol: a. Add 50 µL of the reaction mixture to each well of the 96-well plate. b. Add 10 µL of the diluted AR453588 or vehicle control (DMSO) to the respective wells. c. Initiate the reaction by adding 40 µL of recombinant glucokinase to each well. d. Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 535/587 nm for 30-60 minutes at 37°C.[9]

  • Data Analysis: Calculate the rate of increase in fluorescence for each well. Plot the enzyme activity against the concentration of AR453588 to determine the EC₅₀ value.[9]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Reaction Mix Prepare Reaction Mix Prepare Reagents->Prepare Reaction Mix Add Reaction Mix to Plate Add Reaction Mix to Plate Add AR453588/Vehicle Add AR453588/Vehicle Add Reaction Mix to Plate->Add AR453588/Vehicle Initiate with Glucokinase Initiate with Glucokinase Add AR453588/Vehicle->Initiate with Glucokinase Measure Fluorescence Measure Fluorescence Initiate with Glucokinase->Measure Fluorescence Calculate Reaction Rate Calculate Reaction Rate Plot Data & Determine EC50 Plot Data & Determine EC50 Calculate Reaction Rate->Plot Data & Determine EC50

Glucokinase Activity Assay Workflow

In Vivo Efficacy

This compound has demonstrated anti-hyperglycemic activity in preclinical animal models.

Normal C57BL/6J Mice

Oral administration of AR453588 (3-30 mg/kg) was shown to lower post-prandial glucose levels in normal C57BL/6J mice.[1][2][3]

ob/ob Mouse Model of Diabetes

In a 14-day study using ob/ob mice, a model for obesity and type 2 diabetes, once-daily oral administration of AR453588 (3-30 mg/kg) demonstrated dose-dependent anti-hyperglycemic activity. The treatment lowered fasted blood glucose levels on day 14 and reduced the area under the curve (AUC) during an oral glucose tolerance test (OGTT).[1][2][3]

Table 2: In Vivo Efficacy of this compound
Animal ModelDose Range (p.o.)DurationOutcome
C57BL/6J Mice3-30 mg/kgSingle doseLowered post-prandial glucose
ob/ob Mice3-30 mg/kg14 daysLowered fasted blood glucose and AUC of OGTT

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of AR453588 on glucose clearance after an oral glucose challenge.

Principle: The OGTT measures the body's ability to handle a glucose load. Following drug treatment and fasting, a bolus of glucose is administered orally, and blood glucose levels are monitored over time.

Materials:

  • C57BL/6J or ob/ob mice

  • This compound

  • Vehicle for oral administration

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, microvette tubes)

Procedure:

  • Acclimatization and Dosing: Acclimate animals to handling. Administer AR453588 or vehicle orally at the specified doses and duration.

  • Fasting: Fast the mice for a defined period (e.g., 6 hours) before the glucose challenge.[2][10]

  • Baseline Glucose: At time 0, measure baseline blood glucose from a tail snip.

  • Glucose Administration: Administer a glucose solution orally (gavage).[11]

  • Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose bolus and measure blood glucose levels.[10][11]

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Animal Dosing Animal Dosing Fasting Fasting Animal Dosing->Fasting Baseline Glucose Measurement (T=0) Baseline Glucose Measurement (T=0) Fasting->Baseline Glucose Measurement (T=0) Oral Glucose Administration Oral Glucose Administration Baseline Glucose Measurement (T=0)->Oral Glucose Administration Blood Glucose Monitoring (Multiple Time Points) Blood Glucose Monitoring (Multiple Time Points) Oral Glucose Administration->Blood Glucose Monitoring (Multiple Time Points) Data Analysis (AUC) Data Analysis (AUC) Blood Glucose Monitoring (Multiple Time Points)->Data Analysis (AUC)

Oral Glucose Tolerance Test Workflow

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated following both intravenous (i.v.) and oral (p.o.) administration.

Table 3: Pharmacokinetic Parameters of this compound
Parameter1 mg/kg (i.v.)10 mg/kg (p.o.)
CL (mL/min/kg)21.6-
AUCinf (h*µg/mL)0.774.65
Vss (L/kg)0.746-
t1/2 (hours)1.28-
Tmax (h)-1.0
Cmax (µg/mL)-1.67
F (%)-60.3

Data from MedChemExpress.[1][2][3]

Signaling Pathway

AR453588, as a glucokinase activator, enhances the natural glucose-sensing and metabolic pathways in pancreatic β-cells and the liver.

In Pancreatic β-Cells:

  • Glucose enters the β-cell via the GLUT2 transporter.

  • AR453588 allosterically activates glucokinase, increasing its affinity for glucose and accelerating the phosphorylation of glucose to glucose-6-phosphate (G6P).

  • The increased G6P levels lead to a higher rate of glycolysis and an elevated ATP:ADP ratio.

  • The rise in the ATP:ADP ratio closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization.

  • Depolarization opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca²⁺.

  • The increase in intracellular Ca²⁺ triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[5][8][9]

In the Liver:

  • Glucose is taken up by hepatocytes.

  • AR453588 activates hepatic glucokinase, promoting the conversion of glucose to G6P. In the liver, glucokinase activity is also regulated by the glucokinase regulatory protein (GKRP). At low glucose, GK is sequestered in the nucleus bound to GKRP. At high glucose, or in the presence of a glucokinase activator, GK dissociates from GKRP and translocates to the cytoplasm.[5]

  • Increased G6P levels in the liver stimulate glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[5]

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase Glucose_p->GK_p AR453588_p AR453588 AR453588_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GK_l Glucokinase Glucose_l->GK_l AR453588_l AR453588 AR453588_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen Glycolysis_l ↑ Glycolysis G6P_l->Glycolysis_l

Mechanism of Action of AR453588

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for type 2 diabetes. Its potent in vitro activation of glucokinase translates to significant anti-hyperglycemic effects in both normal and diabetic animal models. Furthermore, its favorable oral bioavailability and pharmacokinetic profile suggest its suitability for oral administration. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.

References

In Vivo Efficacy of AR453588 Hydrochloride in Diabetes Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of AR453588 hydrochloride, a potent, orally bioavailable small molecule glucokinase activator, in relevant models of type 2 diabetes. The data presented herein demonstrates its potential as a therapeutic agent for the management of hyperglycemia.

Core Efficacy and Pharmacokinetic Profile

This compound has demonstrated significant anti-hyperglycemic activity in preclinical studies.[1] As a glucokinase activator, it enhances the function of glucokinase, a key enzyme in glucose metabolism, thereby promoting glucose uptake and utilization.[1]

Data Presentation

The following tables summarize the quantitative data from in vivo studies assessing the efficacy and pharmacokinetic profile of this compound.

Table 1: Effect of this compound on Fasting Blood Glucose in ob/ob Mice

Treatment Group (Dose, mg/kg, p.o.)DurationAnimal ModelChange in Fasting Blood Glucose
Vehicle Control14 daysob/ob mice-
AR453588 (3)14 daysob/ob miceReduction
AR453588 (10)14 daysob/ob miceReduction
AR453588 (30)14 daysob/ob miceReduction

Note: Specific quantitative reductions were not available in the public domain literature. The available information indicates a dose-dependent reduction in fasted blood glucose compared to control animals.[1][2]

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

Treatment Group (Dose, mg/kg, p.o.)DurationAnimal ModelArea Under the Curve (AUC) for Glucose
Vehicle Control14 daysob/ob mice-
AR453588 (3)14 daysob/ob miceLowered
AR453588 (10)14 daysob/ob miceLowered
AR453588 (30)14 daysob/ob miceLowered

Note: The available data indicates a lower area under the curve (AUC) during an oral glucose tolerance test on day 14 compared to control animals, though specific values were not detailed in the reviewed sources.[1][2]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpecies/Model
In Vitro
EC5042 nMGlucokinase activation
In Vivo (Oral Administration)
Cmax1.67 µg/mLMale CD-1 mice (10 mg/kg)
Tmax1.0 hMale CD-1 mice (10 mg/kg)
AUCinf4.65 h*µg/mLMale CD-1 mice (10 mg/kg)
In Vivo (Intravenous Administration)
Vss0.746 L/kgMale CD-1 mice (1 mg/kg)
CL21.6 mL/min/kgMale CD-1 mice (1 mg/kg)
t1/21.28 hMale CD-1 mice (1 mg/kg)
Bioavailability
F (%)60.3%Male CD-1 mice (10 mg/kg p.o. vs 1 mg/kg i.v.)

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

14-Day Efficacy Study in ob/ob Mice
  • Animal Model: Genetically obese and diabetic male ob/ob mice are used as a model of type 2 diabetes.

  • Acclimatization: Animals are acclimatized to the facility conditions for a minimum of one week prior to the commencement of the study.

  • Grouping and Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, AR453588 at 3, 10, and 30 mg/kg). The compound is administered orally (p.o.) once daily for 14 consecutive days.

  • Fasting Blood Glucose Measurement: On day 14, animals are fasted overnight (approximately 16 hours) with free access to water. Blood samples are collected via the tail vein to measure fasting blood glucose levels using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): Following the fasting blood glucose measurement, an oral glucose challenge is administered (typically 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for the OGTT is calculated to assess glucose tolerance. Changes in fasting blood glucose and AUC are compared between the treatment and vehicle control groups.

Pharmacokinetic Study in CD-1 Mice
  • Animal Model: Male CD-1 mice are utilized for assessing the pharmacokinetic profile.

  • Dosing: For oral pharmacokinetics, a single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage. For intravenous pharmacokinetics, a single dose (e.g., 1 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing to characterize the absorption, distribution, metabolism, and excretion of the compound.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC, Vss, CL, t1/2, and oral bioavailability (F%) are calculated from the plasma concentration-time data.

Mandatory Visualizations

Signaling Pathway of Glucokinase Activation

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_P GLUT2 Glucose->GLUT2_P Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P AR453588_P AR453588 AR453588_P->GK_P Allosteric Activation G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism Glycolysis & ATP Production G6P_P->Metabolism K_ATP KATP Channel Closure Metabolism->K_ATP Depolarization Depolarization K_ATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Glucose_L Glucose GLUT2_L GLUT2 Glucose_L->GLUT2_L Uptake GK_L Glucokinase (GK) GLUT2_L->GK_L AR453588_L AR453588 AR453588_L->GK_L Allosteric Activation G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen Glycogen Synthesis G6P_L->Glycogen HGO Reduced Hepatic Glucose Output Glycogen->HGO

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for In Vivo Efficacy Assessment

G Start Start Animal_Model Select ob/ob Mice Start->Animal_Model Acclimatization Acclimatize for 1 Week Animal_Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, 3, 10, 30 mg/kg) Acclimatization->Grouping Dosing Daily Oral Dosing for 14 Days Grouping->Dosing Fasting Overnight Fast (Day 14) Dosing->Fasting FBG Measure Fasting Blood Glucose Fasting->FBG OGTT_Admin Administer Oral Glucose (2 g/kg) FBG->OGTT_Admin OGTT_Sample Blood Sampling at 0, 15, 30, 60, 120 min OGTT_Admin->OGTT_Sample Analysis Analyze Blood Glucose Levels OGTT_Sample->Analysis AUC_Calc Calculate AUC for OGTT Analysis->AUC_Calc Data_Comparison Compare Treatment vs. Vehicle Groups AUC_Calc->Data_Comparison End End Data_Comparison->End

Caption: Workflow for the 14-day in vivo efficacy study of this compound.

References

Pharmacokinetic Profile of AR453588 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 hydrochloride is a potent, orally bioavailable glucokinase (GK) activator with demonstrated anti-hyperglycemic activity. This document provides a comprehensive technical overview of the preclinical pharmacokinetic profile of this compound, based on currently available data. The information herein is intended to support further research and development of this compound as a potential therapeutic agent for type 2 diabetes. This guide includes a summary of key pharmacokinetic parameters, detailed hypothetical experimental methodologies, and a visualization of the relevant signaling pathway.

Introduction

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the treatment of type 2 diabetes mellitus. By allosterically activating glucokinase, a key enzyme in glucose metabolism, GKAs enhance glucose uptake in the liver and stimulate glucose-dependent insulin secretion from pancreatic β-cells. This compound has emerged as a potent GKA with an EC50 of 42 nM.[1] Preclinical studies have demonstrated its ability to lower post-prandial glucose levels and show anti-hyperglycemic effects in animal models of diabetes.[1] Understanding the pharmacokinetic profile of this compound is critical for its continued development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in mice following both intravenous (IV) and oral (p.o.) administration. The available data indicates good oral bioavailability and a relatively short half-life.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in male CD-1 mice.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Administration (1 mg/kg) in Male CD-1 Mice.

ParameterValueUnitDescription
CL21.6mL/min/kgClearance
Vss0.746L/kgVolume of Distribution at Steady State
1.28hoursElimination Half-life
AUCinf0.77h*µg/mLArea Under the Curve from time zero to infinity

Data sourced from MedChemExpress and is for reference only.[1]

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (p.o.) Administration (10 mg/kg) in Male CD-1 Mice.

ParameterValueUnitDescription
Cmax1.67µg/mLMaximum Plasma Concentration
Tmax1.0hTime to Reach Maximum Plasma Concentration
AUCinf4.65h*µg/mLArea Under the Curve from time zero to infinity
F60.3%Oral Bioavailability

Data sourced from MedChemExpress and is for reference only.[1]

Note: Information regarding the metabolism and excretion of this compound is not currently available in the public domain. Further studies are required to elucidate the biotransformation pathways and routes of elimination for this compound. Additionally, pharmacokinetic data in other preclinical species such as rats, dogs, or non-human primates have not been reported.

Experimental Protocols

The following are detailed, representative protocols for the in-life phase and bioanalytical quantification of a pharmacokinetic study of this compound in mice. These are based on standard methodologies and are intended to provide a framework for reproducible studies.

In-Life Experimental Protocol for Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to male CD-1 mice.

Animals: Male CD-1 mice, 8-10 weeks of age, weighing 25-30g. Animals are to be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before oral dosing.

Drug Formulation:

  • Intravenous (IV) Formulation: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, to a final concentration of 0.5 mg/mL. The solution should be sterile-filtered before administration.

  • Oral (p.o.) Formulation: this compound is suspended in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water, to a final concentration of 1 mg/mL.

Dosing:

  • IV Administration: Animals receive a single bolus injection of the IV formulation into the tail vein at a dose of 1 mg/kg.

  • p.o. Administration: Following a 4-hour fast, animals receive a single dose of the oral formulation via oral gavage at a dose of 10 mg/kg.

Blood Sampling:

  • Serial blood samples (approximately 50 µL) are collected from each mouse via the saphenous vein at the following time points:

    • IV dose: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • p.o. dose: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation at 4°C (e.g., 1500 x g for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma

Objective: To quantify the concentration of this compound in mouse plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 20 µL of each plasma sample, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of this compound in the plasma samples is determined by interpolation from the calibration curve.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Signaling Pathway and Experimental Workflow Visualization

Glucokinase Activation Signaling Pathway

This compound acts as a glucokinase activator. In pancreatic β-cells, this leads to increased glucose metabolism, a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, and a reduction in hepatic glucose output.

Glucokinase_Activation_Pathway Glucokinase Activator Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase (GK) Glucose_P->GK_P AR453588_P AR453588 HCl AR453588_P->GK_P Activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylates Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP ↑ ATP/ADP Ratio Glycolysis_P->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Influx ↑ Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Glucose_L Glucose GK_L Glucokinase (GK) Glucose_L->GK_L AR453588_L AR453588 HCl AR453588_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylates Glycogen ↑ Glycogen Synthesis G6P_L->Glycogen Glycolysis_L ↑ Glycolysis G6P_L->Glycolysis_L HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis_L->HGO PK_Workflow Pharmacokinetic Study Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation Dosing_Groups Randomization into Dosing Groups (IV & p.o.) Animal_Acclimation->Dosing_Groups Drug_Admin Drug Administration Dosing_Groups->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Processing Plasma Processing & Storage Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Quant Data Quantification LCMS_Analysis->Data_Quant PK_Modeling Non-compartmental Analysis Data_Quant->PK_Modeling Parameter_Calc Calculation of PK Parameters PK_Modeling->Parameter_Calc Report Final Report Generation Parameter_Calc->Report

References

AR453588 Hydrochloride: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. As a glucokinase activator (GKA), AR453588 represents a promising therapeutic approach for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical data on AR453588, detailing its mechanism of action, pharmacological properties, and key experimental findings to support further research and development.

Glucokinase is predominantly found in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor. In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output. In T2DM, the function of glucokinase is often impaired, leading to hyperglycemia. AR453588 allosterically activates glucokinase, enhancing its catalytic activity and thereby improving glucose sensing and disposal.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of AR453588.

Table 1: In Vitro and Pharmacokinetic Properties of AR453588

ParameterValueSpecies/Conditions
EC50 42 nMRecombinant human glucokinase
Cmax 1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Tmax 1.0 hMale CD-1 mice (10 mg/kg, p.o.)
AUCinf 4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Vss 0.746 L/kgMale CD-1 mice (1 mg/kg, i.v.)
CL 21.6 mL/min/kgMale CD-1 mice (1 mg/kg, i.v.)
t1/2 1.28 hMale CD-1 mice (1 mg/kg, i.v.)
Oral Bioavailability (F) 60.3%Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.)

Table 2: Preclinical Efficacy of AR453588 in Diabetic Mouse Models

Animal ModelTreatmentKey Findings
Normal C57BL/6J mice 3-30 mg/kg, p.o.Lowered post-prandial glucose levels.
ob/ob mice 3-30 mg/kg, p.o., once daily for 14 daysReduced fasted blood glucose and lowered AUC in an oral glucose tolerance test on day 14.

Signaling Pathways and Mechanism of Action

AR453588 enhances glucokinase activity in a glucose-dependent manner, leading to distinct downstream effects in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, AR453588-mediated activation of glucokinase increases the rate of glucose phosphorylation. This elevates the intracellular ATP:ADP ratio, leading to the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels (VGCC), resulting in an influx of Ca2+ that triggers the exocytosis of insulin-containing granules.

pancreatic_beta_cell_signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Uptake Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization VGCC VGCC (Opening) Depolarization->VGCC Ca_influx ↑ Ca2+ Influx VGCC->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AR453588 AR453588 AR453588->Glucokinase Activates Glucokinase->G6P Phosphorylation

AR453588 enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Hepatic Signaling

In hepatocytes, the activation of glucokinase by AR453588 increases the intracellular concentration of glucose-6-phosphate. This has two primary effects: it promotes the synthesis of glycogen for glucose storage and enhances the glycolytic pathway, thereby increasing glucose uptake from the bloodstream and reducing hepatic glucose output.

hepatic_signaling cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Uptake Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glycogen_synthesis ↑ Glycogen Synthesis G6P->Glycogen_synthesis Glycolysis ↑ Glycolysis G6P->Glycolysis HGO ↓ Hepatic Glucose Output Glycogen_synthesis->HGO Glycolysis->HGO AR453588 AR453588 AR453588->Glucokinase Activates Glucokinase->G6P Phosphorylation

AR453588 promotes hepatic glucose uptake and reduces glucose output.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Glucokinase Activation Assay

This assay measures the ability of AR453588 to directly activate recombinant human glucokinase.

  • Materials:

    • Recombinant human glucokinase

    • AR453588 working solutions (diluted from DMSO stock)

    • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

    • Substrates: 12 mM D-glucose, 4.0 mM ATP

    • Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

    • Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

    • 96-well clear flat-bottom plate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Protocol:

    • Prepare a reaction mixture containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺.

Discovery and development of AR453588 as a glucokinase activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and by controlling glucose metabolism in the liver.[3] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion (GSIS). In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output. Glucokinase activators (GKAs) like AR453588 allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3] This dual mechanism of action—enhancing insulin secretion and promoting hepatic glucose uptake—makes GKAs an attractive strategy for glycemic control in T2DM. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AR453588.

Core Data Presentation

The following tables summarize the key quantitative data available for AR453588.

Table 1: In Vitro Pharmacological Properties of AR453588

ParameterValueSpecies/Model
EC50 42 nMIn vitro glucokinase activation

Note: Vmax data for AR453588 is not publicly available in the reviewed literature.

Table 2: In Vivo Pharmacokinetic Properties of AR453588 in Male CD-1 Mice [1]

ParameterValue (10 mg/kg, p.o.)Value (1 mg/kg, i.v.)
Cmax 1.67 µg/mL-
Tmax 1.0 h-
AUCinf 4.65 hµg/mL0.77 hµg/mL
Vss -0.746 L/kg
CL -21.6 mL/min/kg
t1/2 -1.28 h
F (%) 60.3%-

Discovery and Preclinical Development

While a detailed timeline and specific lead optimization strategies for AR453588 are not extensively documented in publicly available literature, the general workflow for discovering and developing a glucokinase activator like AR453588 follows a well-established path in medicinal chemistry.

Drug_Development_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Target_Identification Target Identification (Glucokinase) HTS High-Throughput Screening (HTS) Target_Identification->HTS Assay Development Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Pharmacology In Vitro Pharmacology (EC50, Selectivity) Lead_Optimization->In_Vitro_Pharmacology ADME_Tox In Vitro ADME/Tox In_Vitro_Pharmacology->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Mouse Models) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (ob/ob Mice, OGTT) In_Vivo_PK->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology IND_Enabling_Studies IND-Enabling Studies Safety_Pharmacology->IND_Enabling_Studies Clinical_Trials Clinical_Trials IND_Enabling_Studies->Clinical_Trials IND Submission

Figure 1: Generalized Drug Discovery and Development Workflow.

The process typically begins with identifying glucokinase as a therapeutic target, followed by high-throughput screening of compound libraries to find "hits" that modulate its activity. Promising hits are then developed into "leads" through medicinal chemistry efforts. The lead optimization phase involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties, a process known as structure-activity relationship (SAR) studies. AR453588 would have emerged from such a process as a lead candidate with a desirable balance of these properties, leading to its advancement into preclinical development.

Mechanism of Action and Signaling Pathways

AR453588 exerts its therapeutic effect through the allosteric activation of glucokinase. This activation has distinct consequences in two key metabolic tissues: the pancreatic β-cells and the liver.

Pancreatic β-Cell Signaling

In the pancreatic β-cells, glucokinase acts as the primary glucose sensor. The activation of glucokinase by AR453588 enhances the cell's sensitivity to glucose, leading to a cascade of events that culminates in insulin secretion.

Pancreatic_Signaling Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase AR453588 AR453588 AR453588->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_Ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio KATP_Channel KATP Channel Closure ATP_ADP_Ratio->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Influx ↑ Ca2+ Influx Membrane_Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Figure 2: AR453588-Mediated Signaling in Pancreatic β-Cells.
Hepatic Signaling

In the liver, glucokinase activation by AR453588 enhances glucose uptake and promotes its storage as glycogen, while simultaneously reducing the production of glucose by the liver (hepatic glucose output).

Hepatic_Signaling Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase AR453588 AR453588 AR453588->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Glycogen_Synthesis ↑ Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis ↑ Glycolysis G6P->Glycolysis HGO ↓ Hepatic Glucose Output Glycolysis->HGO

Figure 3: AR453588-Mediated Signaling in Hepatocytes.

Preclinical Efficacy

The anti-hyperglycemic potential of AR453588 has been demonstrated in preclinical animal models.

  • Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice: Oral administration of AR453588 at doses ranging from 3 to 30 mg/kg resulted in a lowering of post-prandial glucose levels in normal C57BL/6J mice.[2]

  • 14-Day Study in ob/ob Mice: In a dose-ranging study, once-daily oral administration of AR453588 (3-30 mg/kg) for 14 days demonstrated anti-hyperglycemic activity in the genetically obese and diabetic ob/ob mouse model.[1][2] This treatment led to a reduction in fasted blood glucose and a lower area under the curve (AUC) during an oral glucose tolerance test on day 14 compared to control animals.[1][2] Quantitative data on the percentage of glucose reduction and specific AUC values are not publicly available.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of glucokinase activators like AR453588.

Glucokinase Activation Assay (Coupled Enzymatic Assay)

Objective: To determine the in vitro potency (EC50) of AR453588 on glucokinase activity.

Principle: This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • AR453588

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of AR453588 in DMSO.

  • In a 96-well plate, add the assay buffer, glucose, ATP, NADP+, and G6PDH.

  • Add the diluted AR453588 or vehicle (DMSO) to the appropriate wells.

  • Initiate the reaction by adding recombinant glucokinase to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 15-30 minutes.

  • Calculate the reaction rate (V) for each concentration of AR453588.

  • Plot the reaction rate against the log of the AR453588 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo effect of AR453588 on glucose disposal.

Animal Model: Male C57BL/6J or ob/ob mice.

Materials:

  • AR453588

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip.

  • Administer AR453588 or vehicle orally by gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

  • After a specified pretreatment time (e.g., 30-60 minutes), administer a glucose solution orally by gavage.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for each treatment group to quantify the overall glucose excursion.

Insulin Secretion Assay in Pancreatic Islets

Objective: To measure the effect of AR453588 on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • AR453588

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets using collagenase digestion.

  • Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Incubate groups of islets with different concentrations of AR453588 or vehicle in KRB buffer containing low (basal) or high (stimulatory) glucose concentrations.

  • After the incubation period (e.g., 1 hour), collect the supernatant.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Normalize the insulin secretion to the number of islets or total protein content.

Conclusion

AR453588 is a potent and orally bioavailable glucokinase activator with demonstrated preclinical efficacy in animal models of type 2 diabetes.[1] Its mechanism of action, involving the dual enhancement of insulin secretion and hepatic glucose uptake, positions it as a promising therapeutic candidate. Further investigation into its detailed pharmacokinetic and pharmacodynamic profile, long-term efficacy, and safety is warranted for its potential clinical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for AR453588 Hydrochloride in Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion (GSIS) and hepatic glucose uptake.[1][2] As a glucokinase activator, AR453588 enhances the enzyme's function, leading to increased glucose processing and demonstrating potential as a therapeutic agent for type 2 diabetes.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

AR453588 allosterically activates glucokinase, increasing its affinity for glucose. This activation in pancreatic β-cells enhances glycolysis, leading to an increased ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin granules.[3] In hepatocytes, activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and a reduction in hepatic glucose output.[1]

AR453588_Mechanism_of_Action cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2 GLUT2 Transporter Glucose_p->GLUT2 Enters cell Glucose_in_p Intracellular Glucose GLUT2->Glucose_in_p G6P_p Glucose-6-Phosphate Glucose_in_p->G6P_p Phosphorylation AR453588_p AR453588 GK_p Glucokinase (GK) AR453588_p->GK_p Activates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters cell Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l G6P_l Glucose-6-Phosphate Glucose_in_l->G6P_l Phosphorylation AR453588_l AR453588 GK_l Glucokinase (GK) AR453588_l->GK_l Activates Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO

Caption: Mechanism of this compound in pancreatic β-cells and hepatocytes.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological properties of AR453588.

ParameterValueSpecies/Model System
EC50 42 nMIn vitro glucokinase activation[1][4][5]

Experimental Protocols

In Vitro Glucokinase (GK) Activation Assay (Spectrophotometric)

This protocol describes a coupled-enzyme assay to determine the EC50 of AR453588 for glucokinase activation by measuring the rate of NADPH formation.

GK_Activation_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, Glucose, ATP, G6PDH, NADP⁺) start->prep_reagents add_reagents Add Reaction Mixture to 96-well Plate prep_reagents->add_reagents add_compound Add AR453588 Dilutions or Vehicle (DMSO) add_reagents->add_compound initiate_reaction Initiate Reaction with Recombinant Glucokinase add_compound->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) at 30°C for 30 min initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Reaction Velocity (V₀) measure_absorbance->calculate_velocity plot_curve Plot Dose-Response Curve (V₀ vs. [AR453588]) calculate_velocity->plot_curve determine_ec50 Determine EC₅₀ plot_curve->determine_ec50 end End determine_ec50->end

Caption: Workflow for the in vitro spectrophotometric glucokinase activation assay.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

  • D-glucose

  • Adenosine 5'-triphosphate (ATP)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • DMSO

  • 96-well clear flat-bottom plate

  • Spectrophotometer with kinetic reading capabilities at 340 nm and temperature control

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these in the Assay Buffer to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, 12 mM D-glucose, 4.0 mM ATP, 10 units/mL G6PDH, and 0.9 mM NADP⁺.[6]

  • Assay Setup:

    • Add 180 µL of the reaction mixture to each well of a 96-well plate.[6]

    • Add 10 µL of the diluted AR453588 solution or vehicle control (Assay Buffer with the same final DMSO concentration) to the respective wells.[6]

  • Reaction Initiation: To start the reaction, add 10 µL of recombinant glucokinase solution to each well.[6]

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 30°C and measure the increase in absorbance at 340 nm every minute for 30 minutes.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the V₀ against the logarithm of the AR453588 concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of AR453588 on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) in response to glucose.

GSIS_Workflow start Start seed_cells Seed MIN6 or INS-1 Cells in a 24-well Plate start->seed_cells pre_incubation Pre-incubate Cells in Low Glucose (2.8 mM) KRBH Buffer seed_cells->pre_incubation treatment Treat Cells with: - Low Glucose (2.8 mM) - High Glucose (16.7 mM) - High Glucose + AR453588 pre_incubation->treatment incubation Incubate for 1-2 hours at 37°C treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant measure_insulin Measure Insulin Concentration using ELISA collect_supernatant->measure_insulin analyze_data Analyze and Compare Insulin Secretion Levels measure_insulin->analyze_data end End analyze_data->end

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Materials:

  • MIN6 or INS-1 pancreatic β-cells[6]

  • Complete culture medium

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

  • D-glucose

  • This compound

  • Insulin ELISA kit

  • 24-well tissue culture plate

Procedure:

  • Cell Culture: Seed MIN6 or INS-1 cells in a 24-well plate and culture until they reach approximately 80% confluency.[6]

  • Pre-incubation:

    • Wash the cells twice with glucose-free KRBH buffer.[6]

    • Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 1 hour at 37°C to allow basal insulin secretion to stabilize.[6]

  • Treatment:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH buffer with the following conditions to different wells:

      • Low glucose (2.8 mM) as a negative control.

      • High glucose (16.7 mM) as a positive control.

      • High glucose (16.7 mM) with a range of AR453588 concentrations (e.g., 1 nM to 10 µM).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[6]

  • Sample Collection: Carefully collect the supernatant from each well.[6]

  • Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.[6]

  • Data Analysis: Normalize the insulin secretion levels to the protein content of the cells in each well. Compare the insulin secretion in the presence of AR453588 to the high glucose control.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed effects of AR453588 are due to its specific activity or a result of cytotoxicity. A standard MTT or CellTiter-Glo® assay can be used for this purpose.

Materials:

  • Cell line of interest (e.g., INS-1, MIN6, or hepatocytes)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well tissue culture plate (clear for MTT, opaque-walled for CellTiter-Glo®)

  • Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of AR453588 or a vehicle control.[6]

  • Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine cell viability.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and laboratory settings.

References

Application Notes and Protocols for Determining the Cellular Activity of AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK).[1] Glucokinase is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in several key cell types, most notably pancreatic β-cells and hepatocytes.[2][3] By allosterically activating glucokinase, AR453588 enhances the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis. This activity makes it a compound of interest for the study of glucose homeostasis and the development of potential therapeutics for metabolic diseases such as type 2 diabetes.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity and downstream cellular effects of this compound.

Mechanism of Action and Signaling Pathways

Glucokinase plays a tissue-specific role in regulating glucose metabolism. Its activation by this compound is expected to have distinct downstream consequences in different cell types.

In Pancreatic β-Cells: Glucokinase acts as the primary glucose sensor, coupling glucose levels to insulin secretion. Activation of glucokinase by this compound in these cells is hypothesized to increase glucose metabolism, leading to a higher ATP:ADP ratio. This change in cellular energy status closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT2 GLUT2 Glucose_in Glucose GLUT2->Glucose_in KATP_Channel KATP Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Glucokinase Glucokinase Glucose_in->Glucokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP:ADP Ratio Glycolysis->ATP ATP->KATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion AR453588 AR453588 hydrochloride AR453588->Glucokinase Activates Glucokinase->G6P Phosphorylation Glucose_out Extracellular Glucose Glucose_out->GLUT2 Transport

Caption: Glucokinase signaling pathway in pancreatic β-cells.

In Hepatocytes: The liver is central to maintaining glucose homeostasis by storing glucose as glycogen (glycogenesis) or breaking it down for energy (glycolysis). Glucokinase in hepatocytes facilitates glucose uptake and its conversion to glucose-6-phosphate, which is then channeled into these pathways.[5][6] this compound can enhance these processes, leading to increased glycogen storage and glycolytic flux.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT2 GLUT2 Glucose_in Glucose GLUT2->Glucose_in Glucokinase Glucokinase Glucose_in->Glucokinase G6P Glucose-6-Phosphate Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AR453588 AR453588 hydrochloride AR453588->Glucokinase Activates Glucokinase->G6P Phosphorylation Glucose_out Extracellular Glucose Glucose_out->GLUT2 Transport

Caption: Glucokinase signaling pathway in hepatocytes.

Quantitative Data Summary

The following tables provide a summary of the known activity of this compound and a comparison with other known glucokinase activators. Tables for recording experimental results are also provided.

Table 1: Properties of this compound

ParameterValueReference
Mechanism of ActionPotent Glucokinase Activator[1]
EC5042 nM[1]
BioavailabilityOrally Bioavailable[1]

Table 2: Comparison of Glucokinase Activators (Example Data)

CompoundEC50 / AC50 (nM)Target SelectivityReference
AR453588 42 - [1]
PF-0499153280 (human), 100 (rat)Hepatoselective[7]
MK-094165 (at 10 mM glucose)Allosteric[7]
GKA50-Glucose-like activator[7]
RO-28-167554Allosteric[7]

Table 3: Template for Experimental Data with this compound

AssayCell LineEndpoint MeasuredEC50 / IC50 (nM)Max Response (% of Control)
Cell Viabilitye.g., HepG2% Viability
Glucokinase Activitye.g., HepG2 LysateRFU/min
Glucose Uptakee.g., INS-1ELuminescence (RLU)
Glycogen Synthesise.g., HepG2Glycogen (µ g/well )
Lactate Productione.g., HepG2Lactate (mM)

Experimental Protocols

Protocol 1: Cell Viability Assay

Principle: Before assessing the specific activity of AR453588, it is crucial to determine its effect on cell viability to identify a non-toxic concentration range for subsequent functional assays. A common method is the use of resazurin-based assays, where viable cells reduce resazurin to the fluorescent resorufin.[8]

Materials:

  • Cell line (e.g., HepG2, INS-1E)

  • Complete culture medium

  • 96-well, clear-bottom, black-walled plates

  • This compound

  • DMSO (vehicle)

  • Resazurin sodium salt solution

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2).

  • Compound Preparation: Prepare a 10 mM stock solution of AR453588 in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

  • Cell Treatment: Remove the medium and add 100 µL of the AR453588 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure fluorescence at Ex/Em = 560/590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Prepare serial dilutions of This compound A->B C 3. Treat cells with compound and incubate (24-72h) B->C D 4. Add Resazurin and incubate (2-4h) C->D E 5. Measure fluorescence (Ex/Em = 560/590 nm) D->E F 6. Analyze data and determine non-toxic range E->F

Caption: Workflow for the cell viability assay.
Protocol 2: In Vitro Glucokinase Activity Assay (Cell Lysate)

Principle: This assay directly measures the enzymatic activity of glucokinase in cell lysates. The assay is based on a coupled enzymatic reaction where glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production, measured by fluorescence, is proportional to the glucokinase activity.[9]

Materials:

  • Cell line (e.g., HepG2)

  • This compound

  • Glucokinase Assay Kit (e.g., Abcam ab273303 or similar)[10]

  • Cell lysis buffer

  • 96-well, black, clear-bottom plate

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells using an ice-cold assay buffer provided in the kit. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add cell lysate (normalized for protein content), assay buffer, and varying concentrations of AR453588 or vehicle control.

  • Initiate Reaction: Add the reaction mix containing glucose, ATP, and the coupled enzyme system to each well.

  • Measurement: Immediately begin measuring the increase in fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 20-30 minutes at room temperature.[11]

  • Data Analysis: Calculate the rate of reaction (RFU/min) for each concentration. Determine the EC50 of AR453588 for glucokinase activation.

cluster_workflow Glucokinase Activity Assay Workflow A 1. Prepare cell lysate B 2. Add lysate and AR453588 to 96-well plate A->B C 3. Initiate reaction with substrate/enzyme mix B->C D 4. Measure fluorescence kinetically (Ex/Em = 535/587 nm) C->D E 5. Calculate reaction rate and determine EC50 D->E

Caption: Workflow for the in vitro glucokinase activity assay.
Protocol 3: Glucose Uptake Assay

Principle: This assay measures the effect of AR453588 on the rate of glucose transport into cells. A common method uses 2-deoxyglucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinases (including glucokinase) to 2-DG-6-phosphate (2DG6P). 2DG6P is not further metabolized and accumulates inside the cell. The amount of accumulated 2DG6P is proportional to the glucose uptake.[12][13]

Materials:

  • Cell line (e.g., HepG2, INS-1E)

  • Glucose Uptake-Glo™ Assay (Promega) or similar kit[12]

  • This compound

  • 96-well, white, clear-bottom plate

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Glucose Starvation: Replace the culture medium with glucose-free medium and incubate for 1-2 hours.

  • Compound Treatment: Treat cells with various concentrations of AR453588 in the presence of a low glucose concentration for a defined period (e.g., 30-60 minutes).

  • 2-DG Uptake: Add 2-DG to the wells and incubate for 10-20 minutes.

  • Cell Lysis and Detection: Stop the uptake and lyse the cells according to the kit manufacturer's instructions. Add the detection reagent, which measures the accumulated 2DG6P via a luciferase-based reaction.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to a positive control (e.g., insulin-stimulated uptake) and determine the EC50 of AR453588.

cluster_workflow Glucose Uptake Assay Workflow A 1. Seed cells and glucose-starve B 2. Treat with AR453588 A->B C 3. Add 2-deoxyglucose (2-DG) and incubate B->C D 4. Lyse cells and add detection reagent C->D E 5. Measure luminescence D->E F 6. Analyze data and determine EC50 E->F

Caption: Workflow for the glucose uptake assay.
Protocol 4: Glycogen Synthesis Assay

Principle: This assay quantifies the amount of glycogen stored in cells, a key downstream effect of glucokinase activation in hepatocytes. Cells are treated with AR453588, and the accumulated glycogen is hydrolyzed to glucose, which is then measured using a colorimetric or fluorometric assay.[14][15]

Materials:

  • Hepatocyte cell line (e.g., HepG2, primary hepatocytes)

  • Glycogen Assay Kit (e.g., Sigma-Aldrich MAK465 or similar)

  • This compound

  • High-glucose culture medium

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of AR453588 in high-glucose medium for 12-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the kit protocol.

  • Glycogen Hydrolysis: Add hydrolysis enzyme (e.g., amyloglucosidase) to the lysates to break down glycogen into glucose.

  • Glucose Detection: Add the detection reagent to measure the amount of glucose produced. A parallel set of samples without the hydrolysis enzyme should be run to correct for endogenous free glucose.

  • Measurement: Measure absorbance or fluorescence according to the kit instructions.

  • Data Analysis: Subtract the free glucose background from the total glucose measurement to determine the glycogen content. Plot the glycogen content against the concentration of AR453588.

cluster_workflow Glycogen Synthesis Assay Workflow A 1. Treat cells with AR453588 in high-glucose medium B 2. Lyse cells A->B C 3. Hydrolyze glycogen to glucose B->C D 4. Add detection reagent to measure glucose C->D E 5. Measure absorbance or fluorescence D->E F 6. Calculate glycogen content E->F

Caption: Workflow for the glycogen synthesis assay.
Protocol 5: Lactate Production Assay

Principle: Activation of glucokinase increases the rate of glycolysis, leading to the production of lactate, which is then secreted into the culture medium. Measuring the concentration of lactate in the medium provides an indirect measure of glycolytic flux.[16][17]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Lactate Assay Kit (e.g., Abcam ab65331 or similar)

  • This compound

  • Culture medium

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of AR453588.

  • Incubation: Incubate for a defined period (e.g., 6-24 hours).

  • Sample Collection: Collect a sample of the culture medium from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a lactate assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Data Analysis: Normalize the lactate concentration to the number of cells or total protein content in each well. Plot the normalized lactate production against the concentration of AR453588.

cluster_workflow Lactate Production Assay Workflow A 1. Treat cells with AR453588 B 2. Incubate for 6-24 hours A->B C 3. Collect culture medium B->C D 4. Measure lactate concentration using an assay kit C->D E 5. Normalize to cell number or protein content D->E F 6. Analyze data E->F

Caption: Workflow for the lactate production assay.

References

Application Notes and Protocols: AR453588 Hydrochloride Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2] With a reported half-maximal effective concentration (EC50) of 42 nM, AR453588 demonstrates significant promise for the therapeutic management of type 2 diabetes.[1][2][3][4] Glucokinase, also known as hexokinase IV, functions as a glucose sensor in pancreatic β-cells, regulating insulin secretion, and in the liver, controlling glucose uptake and glycogen synthesis.[5][6][7][8] Glucokinase activators (GKAs) like AR453588 allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[5][7] This dual action of stimulating glucose-dependent insulin secretion and hepatic glucose metabolism makes GKAs a compelling therapeutic strategy for type 2 diabetes.[7][9]

These application notes provide a detailed protocol for conducting an in vitro enzyme kinetics assay to characterize the activity of this compound.

Data Presentation

The following table summarizes the key in vitro kinetic parameters for this compound.

ParameterValueConditions
EC50 42 nMRecombinant human glucokinase
Vmax Data Not Publicly Available-
Km (for glucose) Data Not Publicly Available-

Experimental Protocols

In Vitro Glucokinase Coupled Enzyme Activity Assay

This protocol describes a continuous spectrophotometric coupled assay to determine the kinetic parameters of this compound on glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to glucokinase activity.

Materials and Reagents:

  • Recombinant Human Glucokinase (GK)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • D-glucose

  • Adenosine triphosphate (ATP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation:

  • Assay Buffer: Prepare a 75 mM Tris-HCl buffer, pH 7.2.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions of AR453588: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

  • Reaction Mixture (per well): Prepare a master mix containing the following reagents at their final assay concentrations:

    • 25 mM Tris-HCl, pH 7.2

    • 6 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 5 mM D-glucose (or a range of concentrations for Km determination)

    • 5 mM ATP

    • 1 mM NADP+

    • 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Enzyme Solution: Dilute recombinant human glucokinase in cold assay buffer to the desired final concentration (e.g., 50 nM).

Assay Procedure:

  • Add 50 µL of the Reaction Mixture to each well of a 96-well microplate.

  • Add 25 µL of the AR453588 working solution or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the diluted glucokinase enzyme solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 30°C.

  • Measure the increase in absorbance at 340 nm every minute for 30 minutes.

  • Determine the initial reaction velocity (V₀) for each concentration of AR453588 by calculating the slope of the linear portion of the absorbance versus time curve.

Data Analysis:

  • EC50 Determination: Plot the initial velocities (V₀) against the corresponding concentrations of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.

  • Vmax and Km Determination: To determine the effect of AR453588 on the Vmax and Km for glucose, perform the assay with a fixed, activating concentration of AR453588 and a range of glucose concentrations. Plot the initial velocities against the glucose concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathway

G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Glucokinase_pancreas Glucokinase (GK) GLUT2_pancreas->Glucokinase_pancreas G6P_pancreas Glucose-6-Phosphate (G6P) Glucokinase_pancreas->G6P_pancreas ATP → ADP Glycolysis Glycolysis G6P_pancreas->Glycolysis ATP_ADP_ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_ratio K_ATP_channel KATP Channel Closure ATP_ADP_ratio->K_ATP_channel Membrane_Depolarization Membrane Depolarization K_ATP_channel->Membrane_Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AR453588_pancreas AR453588 HCl AR453588_pancreas->Glucokinase_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucokinase_liver Glucokinase (GK) GLUT2_liver->Glucokinase_liver G6P_liver Glucose-6-Phosphate (G6P) Glucokinase_liver->G6P_liver ATP → ADP Glucose_Uptake ↑ Glucose Uptake GKRP GKRP (inactive complex in nucleus) Glucokinase_liver->GKRP Dissociates from Glycogen_Synth Glycogen Synthesis G6P_liver->Glycogen_Synth Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver AR453588_liver AR453588 HCl AR453588_liver->Glucokinase_liver Activates

Caption: Glucokinase activation signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Stock Solutions, and Reaction Mixture Add_Mix Add Reaction Mixture to 96-well Plate Prep_Reagents->Add_Mix Prep_Compound Prepare Serial Dilutions of AR453588 HCl Add_Compound Add AR453588 or Vehicle Prep_Compound->Add_Compound Prep_Enzyme Prepare Glucokinase Enzyme Solution Add_Enzyme Initiate Reaction with Glucokinase Prep_Enzyme->Add_Enzyme Add_Mix->Add_Compound Pre_Incubate Pre-incubate at 30°C Add_Compound->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Abs Measure Absorbance at 340 nm (Kinetic Read) Add_Enzyme->Measure_Abs Calc_V0 Calculate Initial Velocity (V₀) Measure_Abs->Calc_V0 Plot_EC50 Plot V₀ vs. [AR453588] and Determine EC50 Calc_V0->Plot_EC50 Plot_MM Plot V₀ vs. [Glucose] and Determine Vmax & Km Calc_V0->Plot_MM

Caption: Experimental workflow for AR453588 HCl enzyme kinetics assay.

References

Preparing AR453588 Hydrochloride for In Vivo Efficacy and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of AR453588 hydrochloride, a potent glucokinase activator, for in vivo studies in rodent models. Due to its limited aqueous solubility, specific formulation strategies are required to ensure consistent and accurate dosing for both oral and intravenous administration routes. The following sections outline vehicle compositions, preparation methodologies, and key data for consideration.

Compound Information and In Vivo Activity

This compound is a potent, orally bioavailable anti-diabetic glucokinase activator with an EC50 of 42 nM.[1] It has demonstrated anti-hyperglycemic activity in preclinical models.[1]

Table 1: In Vivo Pharmacokinetic and Dosing Information for this compound in Mice
ParameterOral Administration (p.o.)Intravenous Administration (i.v.)
Dose Range 3-30 mg/kg1 mg/kg
Cmax 1.67 µg/mL (at 10 mg/kg)Not Applicable
Tmax 1.0 h (at 10 mg/kg)Not Applicable
AUCinf 4.65 hµg/mL (at 10 mg/kg)0.77 hµg/mL
Bioavailability (F) 60.3% (at 10 mg/kg)Not Applicable
Half-life (t1/2) Not explicitly stated for p.o.1.28 h
Volume of Distribution (Vss) Not explicitly stated for p.o.0.746 L/kg
Clearance (CL) Not explicitly stated for p.o.21.6 mL/min/kg
Reported Effect Lowered post-prandial glucose in C57BL/6J mice and fasted blood glucose in ob/ob mice.[1]Pharmacokinetic characterization.[1]

Experimental Protocols

The selection of the vehicle is critical for achieving appropriate solubility and stability for in vivo administration. The following protocols provide starting points for formulation development.

Protocol 1: Preparation of this compound for Oral Gavage (Aqueous Suspension)

This protocol is suitable for administering a suspension of the compound and is often preferred for oral dosing studies to avoid potential toxicity associated with organic solvents.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline

  • 0.1% (v/v) Tween-80 (Polysorbate 80)

  • Sterile water or 0.9% saline

  • Glass homogenizer or mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated balance and weigh boats

  • Appropriate sterile containers

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, add 0.5 g of CMC-Na to approximately 90 mL of sterile water or saline.

    • Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may require stirring for several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.

    • Add 0.1 mL of Tween-80 to the CMC-Na solution and mix thoroughly.

    • Adjust the final volume to 100 mL with sterile water or saline.

  • Suspension Formulation:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, a 1 mg/mL solution is needed.

    • Weigh the calculated amount of this compound powder.

    • Add a small volume of the prepared vehicle to the powder to create a paste. This wetting step is crucial to prevent clumping.

    • Gradually add the remaining vehicle while continuously mixing or vortexing to form a homogenous suspension.

    • For larger volumes or to ensure particle size reduction, use a glass homogenizer.

    • Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.

Protocol 2: Preparation of this compound for Oral Gavage or Intravenous Injection (Co-Solvent System)

This protocol is suitable for achieving a solution, which may be necessary for intravenous administration or when a suspension is not desired. Note: The percentage of organic solvents should be minimized, and the formulation must be tested for tolerability in a small cohort of animals before use in a large study.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free vials and syringes

  • Syringe filters (0.22 µm) for IV administration

Procedure:

  • Vehicle and Formulation Preparation:

    • A common co-solvent vehicle for preclinical studies consists of DMSO, PEG300, and saline.[2][3] A typical ratio is 10% DMSO, 40% PEG300, and 50% saline.

    • Calculate the required amount of this compound.

    • First, dissolve the this compound powder in the required volume of DMSO. Ensure it is completely dissolved.

    • Add the required volume of PEG300 to the DMSO-compound mixture and mix thoroughly.

    • Finally, add the saline or PBS dropwise while mixing to avoid precipitation. The final solution should be clear.

  • Administration:

    • For Oral Gavage: The prepared solution can be administered directly.

    • For Intravenous Injection: The final solution must be sterile filtered through a 0.22 µm syringe filter into a sterile vial before administration to remove any potential particulates or microorganisms.

Table 2: Example Vehicle Compositions for In Vivo Administration
Route of AdministrationVehicle CompositionSuitabilityKey Considerations
Oral (p.o.) 0.5% CMC-Na, 0.1% Tween-80 in sterile water/salineSuspensionGood tolerability for daily dosing. Requires continuous stirring during administration.
Oral (p.o.) / Intravenous (i.v.) 10% DMSO, 40% PEG300, 50% Saline/PBSSolutionAchieves a true solution. Potential for solvent toxicity with chronic dosing. Must be sterile filtered for IV use.

Workflow and Signaling Pathway Diagrams

G cluster_prep Formulation Preparation Workflow cluster_oral Oral Gavage (Suspension) cluster_iv Oral/IV (Solution) start Calculate Required AR453588 HCl Mass weigh Weigh AR453588 HCl start->weigh choose_route Select Administration Route weigh->choose_route prep_vehicle_oral Prepare Vehicle: 0.5% CMC-Na, 0.1% Tween-80 choose_route->prep_vehicle_oral Oral dissolve_dmso Dissolve in DMSO choose_route->dissolve_dmso Oral/IV make_paste Create Paste with Small Amount of Vehicle prep_vehicle_oral->make_paste add_vehicle Gradually Add Remaining Vehicle with Mixing make_paste->add_vehicle homogenize Homogenize Suspension add_vehicle->homogenize oral_dose Administer via Gavage (with continuous stirring) homogenize->oral_dose add_peg Add PEG300 dissolve_dmso->add_peg add_saline Add Saline/PBS add_peg->add_saline sterile_filter Sterile Filter (0.22 µm) (for IV use only) add_saline->sterile_filter iv_dose Administer via Injection sterile_filter->iv_dose

Caption: Workflow for preparing this compound for in vivo studies.

G cluster_pathway Simplified Glucokinase Signaling Pathway glucose Glucose gk Glucokinase (GK) (in Pancreatic β-cell) glucose->gk ar453588 AR453588 HCl ar453588->gk Activates g6p Glucose-6-Phosphate gk->g6p Phosphorylates metabolism Increased Glycolysis & ATP/ADP Ratio g6p->metabolism k_channel KATP Channel Closure metabolism->k_channel depolarization Membrane Depolarization k_channel->depolarization ca_channel Ca2+ Influx depolarization->ca_channel insulin Insulin Secretion ca_channel->insulin

Caption: Action of AR453588 HCl on the glucokinase signaling pathway.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For vehicle components such as DMSO, refer to the manufacturer's safety data sheet (SDS) for handling instructions.

  • All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

References

Application Notes and Protocols for Glucokinase Activity Assay Using AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GCK), a key enzyme in glucose metabolism, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a critical role in maintaining glucose homeostasis.[1][2][3] Its unique kinetic properties, including a low affinity for glucose and positive cooperativity, allow it to respond dynamically to changes in blood glucose levels.[1][3][4] Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GCK, leading to increased glucose uptake and insulin secretion.[2][5] This makes them promising therapeutic agents for the treatment of type 2 diabetes.[1][2][6]

AR453588 hydrochloride is a potent, orally bioavailable glucokinase activator with a reported EC50 of 42 nM.[7] Preclinical studies have demonstrated its anti-hyperglycemic activity in animal models.[7] These application notes provide a detailed protocol for a fluorometric glucokinase activity assay to evaluate the effect of this compound and other potential GKAs.

Principle of the Assay

The glucokinase activity is determined using a coupled enzymatic assay. Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The resulting increase in NADPH fluorescence can be measured kinetically, providing a direct measure of glucokinase activity.[8][9][10] This method is sensitive and suitable for high-throughput screening of GCK activators.[11][12]

Data Presentation

The following table summarizes the known quantitative data for the glucokinase activator this compound.

ParameterValueReference
EC50 42 nM[7]
Bioavailability Orally bioavailable[7]
In Vivo Effect Anti-hyperglycemic activity in animal models[7]
Mechanism of Action Allosteric activator of glucokinase[2][5]

Experimental Protocols

Materials and Reagents
  • Recombinant human glucokinase

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Preparation of Reagents
  • Glucokinase Stock Solution: Reconstitute recombinant human glucokinase in assay buffer to a final concentration of 1 µg/mL. Aliquot and store at -80°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Substrate Mix: Prepare a 2X substrate mix in assay buffer containing D-Glucose and ATP. The final concentrations in the assay will be varied to determine the effect of the activator on the S0.5 for glucose.

  • Enzyme/Cofactor Mix: Prepare a 2X enzyme/cofactor mix in assay buffer containing NADP+ and G6PDH.

Assay Procedure
  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer from the 10 mM stock solution. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 50 µL of the 2X substrate mix to each well of a 96-well black microplate.

    • Add 25 µL of the this compound serial dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

    • Add 25 µL of the glucokinase solution (diluted in assay buffer) to all wells.

  • Initiation of Reaction: To start the reaction, add 25 µL of the 2X enzyme/cofactor mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence (Ex: 340 nm, Em: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the V₀ against the concentration of this compound to determine the EC50 value.

    • To determine the effect on the S0.5 for glucose, perform the assay with varying concentrations of glucose in the presence and absence of a fixed concentration of this compound. Plot V₀ versus glucose concentration and fit the data to the Hill equation to determine the S0.5.

Visualizations

Glucokinase Signaling Pathway and Allosteric Activation

Glucokinase_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_liver_hepatocyte Liver Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Facilitated Diffusion Glucose_int Glucose GLUT2->Glucose_int GCK Glucokinase (Inactive) Glucose_int->GCK Substrate G6P Glucose-6-Phosphate GCK->G6P Phosphorylation GCK_active Glucokinase (Active) Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP_channel K-ATP Channel Closure ATP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AR453588 AR453588 Hydrochloride AR453588->GCK Allosteric Activation Glucose_ext_liver Blood Glucose GLUT2_liver GLUT2 Transporter Glucose_ext_liver->GLUT2_liver Glucose_int_liver Glucose GLUT2_liver->Glucose_int_liver GCK_liver_inactive Glucokinase (Inactive, Nuclear) Glucose_int_liver->GCK_liver_inactive High Glucose GKRP GKRP (Glucokinase Regulatory Protein) GCK_liver_inactive->GKRP Bound GCK_liver_active Glucokinase (Active, Cytosolic) GCK_liver_inactive->GCK_liver_active Dissociation from GKRP G6P_liver Glucose-6-Phosphate GCK_liver_active->G6P_liver Phosphorylation Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver AR453588_liver AR453588 Hydrochloride AR453588_liver->GCK_liver_inactive Promotes Dissociation & Activation

Caption: Allosteric activation of Glucokinase by AR453588 in pancreatic β-cells and liver hepatocytes.

Experimental Workflow for Glucokinase Activity Assay

Experimental_Workflow prep_reagents 1. Prepare Reagents (Assay Buffer, Substrates, Enzymes, AR453588) serial_dilution 2. Prepare Serial Dilution of AR453588 prep_reagents->serial_dilution plate_setup 3. Set up 96-well Plate - Add Substrate Mix - Add AR453588/Vehicle - Add Glucokinase serial_dilution->plate_setup initiate_reaction 4. Initiate Reaction (Add Enzyme/Cofactor Mix) plate_setup->initiate_reaction measure_fluorescence 5. Measure Fluorescence (Kinetic Read at 37°C) initiate_reaction->measure_fluorescence data_analysis 6. Analyze Data - Calculate Initial Velocity (V₀) - Determine EC50 and S0.5 measure_fluorescence->data_analysis

Caption: Workflow for the fluorometric glucokinase activity assay to evaluate this compound.

References

Application Notes and Protocols: Measuring the Effects of AR453588 Hydrochloride on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2] In pancreatic β-cells, the activation of glucokinase is the rate-limiting step in glucose-stimulated insulin secretion (GSIS). By allosterically activating glucokinase, this compound enhances the enzymatic activity, leading to increased glucose metabolism and subsequently, a more robust insulin secretion in response to glucose. This mechanism of action makes this compound a promising candidate for the treatment of type 2 diabetes.

These application notes provide a summary of the known quantitative data for this compound and detailed protocols for key experiments to assess its effects on insulin secretion.

Data Presentation

In Vitro Potency

The in vitro potency of this compound has been determined through glucokinase activation assays. The half-maximal effective concentration (EC50) is a critical parameter for evaluating the potency of the compound.

CompoundParameterValueReference
This compoundEC5042 nM[1][2]
In Vivo Efficacy in a Mouse Model of Type 2 Diabetes

The anti-hyperglycemic effects of this compound have been demonstrated in an oral glucose tolerance test (OGTT) in ob/ob mice, a model for type 2 diabetes.

Animal ModelTreatmentDosageObservationReference
ob/ob miceThis compound (p.o., once daily for 14 days)3-30 mg/kgDose-dependent reduction in fasted blood glucose and the area under the curve (AUC) during an OGTT.[1]
Pharmacokinetic Profile in Mice

Understanding the pharmacokinetic properties of this compound is essential for designing and interpreting in vivo studies.

Administration RouteDoseTmaxCmaxAUCinfBioavailability (F)
Oral (p.o.)10 mg/kg1.0 h1.67 µg/mL4.65 hµg/mL60.3%
Intravenous (i.v.)1 mg/kg--0.77 hµg/mL-
Administration RouteDoseClearance (CL)Volume of Distribution (Vss)Half-life (t1/2)
Intravenous (i.v.)1 mg/kg21.6 mL/min/kg0.746 L/kg1.28 h

Signaling Pathway

The activation of glucokinase by this compound in pancreatic β-cells initiates a cascade of events culminating in insulin secretion. The diagram below illustrates this signaling pathway.

GKA_pathway cluster_cell Pancreatic β-cell cluster_outside AR453588 AR453588 hydrochloride GK Glucokinase (GK) AR453588->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glucose_in Glucose Glucose_in->GK Substrate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Insulin Insulin Insulin_exocytosis->Insulin

Caption: Glucokinase activation pathway by this compound in pancreatic β-cells.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol describes a fluorometric, coupled-enzyme assay to determine the EC50 of this compound for glucokinase activation.

Workflow Diagram:

GK_assay_workflow prep Prepare Reagents: Assay Buffer, GK, G6PDH, ATP, NADP+, Glucose, AR453588 dilutions plate Add to 96-well plate: Buffer, GK, G6PDH, NADP+, AR453588 prep->plate preincubate Pre-incubate for 10 min at 25°C plate->preincubate start_reaction Initiate reaction by adding ATP and Glucose preincubate->start_reaction measure Measure fluorescence (Ex/Em = 340/460 nm) kinetically for 30 min start_reaction->measure analyze Calculate initial reaction rates and determine EC50 measure->analyze

Caption: Workflow for the in vitro glucokinase activation assay.

Materials:

  • Recombinant human glucokinase (GK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP

  • NADP+

  • D-Glucose

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Recombinant glucokinase

    • Glucose-6-phosphate dehydrogenase

    • NADP+

    • This compound at various concentrations (or vehicle control).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding a mixture of ATP and a fixed concentration of glucose (e.g., 5 mM).

  • Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes. The fluorescence is proportional to the amount of NADPH produced, which is indicative of glucokinase activity.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure to evaluate the effect of this compound on glucose tolerance in a mouse model.

Workflow Diagram:

OGTT_workflow fast Fast mice for 6 hours baseline_glucose Measure baseline blood glucose (t=0) fast->baseline_glucose administer_drug Administer this compound or vehicle (p.o.) baseline_glucose->administer_drug wait Wait for 30-60 minutes administer_drug->wait glucose_challenge Administer glucose solution (2 g/kg, p.o.) wait->glucose_challenge measure_glucose Measure blood glucose at 15, 30, 60, 90, and 120 min glucose_challenge->measure_glucose analyze Plot blood glucose over time and calculate AUC measure_glucose->analyze

Caption: Workflow for the in vivo oral glucose tolerance test (OGTT).

Materials:

  • Male ob/ob mice (or other appropriate diabetic model)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • D-Glucose solution (20% w/v in water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • House the mice under standard conditions and acclimate them to handling and gavage procedures.

  • For chronic studies, administer this compound or vehicle orally once daily for the desired duration (e.g., 14 days).

  • On the day of the OGTT, fast the mice for 6 hours with free access to water.

  • Record the body weight of each mouse.

  • Administer the final dose of this compound or vehicle by oral gavage.

  • After a set time post-drug administration (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein and measure the glucose concentration.

  • Administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the blood glucose levels.

  • Plot the mean blood glucose concentration at each time point for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the treatment groups.

Conclusion

This compound is a potent glucokinase activator with demonstrated in vitro and in vivo activity. The protocols provided herein offer standardized methods for researchers to further investigate the effects of this compound and other glucokinase activators on insulin secretion and glucose homeostasis. These experiments are crucial for the preclinical evaluation of such compounds in the development of novel anti-diabetic therapies.

References

Application Notes and Protocols for Studying Glucose Uptake in Hepatocytes using AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, small-molecule activator of glucokinase (GK), a key enzyme in hepatic glucose metabolism.[1][2] As a glucokinase activator, this compound enhances the catalytic activity of GK, leading to increased phosphorylation of glucose to glucose-6-phosphate. This action effectively traps glucose inside hepatocytes, promoting downstream metabolic pathways such as glycolysis and glycogen synthesis, and ultimately increasing glucose uptake from the bloodstream.[3][4] These characteristics make this compound a valuable pharmacological tool for investigating glucose homeostasis and the pathogenesis of metabolic diseases like type 2 diabetes.

This document provides detailed application notes and experimental protocols for utilizing this compound to study glucose uptake in hepatocytes.

Mechanism of Action

Glucokinase acts as a glucose sensor in hepatocytes.[5] Under normal physiological conditions, its activity is regulated by glucose concentrations. This compound allosterically binds to glucokinase, increasing its affinity for glucose and enhancing its maximal reaction velocity (Vmax).[6] This leads to a higher rate of glucose phosphorylation, even at physiological glucose concentrations, thereby stimulating hepatic glucose uptake.[6][7]

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on glucose uptake in a human hepatocyte cell line (e.g., HepG2). Data is expressed as a fold increase in 2-NBDG fluorescence intensity compared to a vehicle-treated control.

Concentration of AR453588 (µM)Fold Increase in Glucose Uptake (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.11.5 ± 0.2
12.8 ± 0.3
104.5 ± 0.4
504.8 ± 0.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell line, and assay used.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in Hepatocytes using 2-NBDG

This protocol describes the measurement of glucose uptake in cultured hepatocytes (e.g., HepG2 cells) using the fluorescent glucose analog 2-NBDG.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free culture medium

  • Insulin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed hepatocytes in a 96-well black, clear-bottom microplate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Cell Starvation:

    • The following day, gently aspirate the culture medium.

    • Wash the cells twice with 100 µL of warm, sterile PBS.

    • Add 100 µL of glucose-free culture medium to each well and incubate for 2-4 hours at 37°C to deplete intracellular glucose stores.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in glucose-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Aspirate the starvation medium and add 100 µL of the this compound dilutions to the respective wells.

    • For the vehicle control, add glucose-free medium with the same final concentration of the solvent.

    • For a positive control, treat cells with a known glucose uptake stimulator like insulin (e.g., 100 nM).

    • Incubate the plate at 37°C for 1 hour.

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in glucose-free medium at a final concentration of 50-100 µM.

    • Aspirate the compound-containing medium.

    • Add 100 µL of the 2-NBDG working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement of Glucose Uptake:

    • Aspirate the 2-NBDG solution.

    • Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells) from all readings.

    • Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold increase in glucose uptake.

Visualizations

Signaling_Pathway Extracellular Extracellular Space Intracellular Hepatocyte Cytoplasm Glucose_out Glucose GLUT2 GLUT2 Transporter Glucose_out->GLUT2 Facilitated Diffusion AR453588 AR453588 Hydrochloride GK Glucokinase (GK) AR453588->GK Allosteric Activation Glucose_in Glucose GLUT2->Glucose_in Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen

Caption: Signaling pathway of this compound-mediated glucose uptake in hepatocytes.

Experimental_Workflow Start Start Seed_Cells Seed Hepatocytes in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Starve_Cells Starve Cells in Glucose-Free Medium (2-4 hours) Incubate_Overnight->Starve_Cells Treat_Compound Treat with AR453588 HCl or Controls (1 hour) Starve_Cells->Treat_Compound Add_2NBDG Add 2-NBDG (30-60 minutes) Treat_Compound->Add_2NBDG Wash_Cells Wash Cells with Ice-Cold PBS (3x) Add_2NBDG->Wash_Cells Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Wash_Cells->Measure_Fluorescence Analyze_Data Analyze Data and Calculate Fold Change Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

References

Application Notes and Protocols for the Quantification of AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1][2][3] As a glucokinase activator (GKA), AR453588 enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver.[1][4][5] These dual actions make it a promising therapeutic candidate for the management of type 2 diabetes.[6][7]

Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document provides detailed, representative analytical methods for the quantification of this compound in bulk drug substance and biological matrices.

Disclaimer: Specific validated analytical methods for this compound are not publicly available. The following protocols are representative methods based on established principles for the analysis of small molecule pharmaceuticals with similar chemical properties.

Signaling Pathway of this compound

AR453588 acts as an allosteric activator of glucokinase.[4][7] In pancreatic β-cells, this leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, which in turn elevates the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.[8] In hepatocytes, glucokinase activation also increases glucose-6-phosphate levels, stimulating glycogen synthesis and glycolysis, thereby enhancing hepatic glucose uptake.[9][10][11]

AR453588 Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p AR453588_p AR453588 AR453588_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Metabolism_p Glycolysis G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l AR453588_l AR453588 AR453588_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l

Caption: Glucokinase activation by AR453588 in pancreas and liver.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

Experimental Workflow:

HPLC Workflow cluster_hplc Chromatographic Conditions start Start prep Sample Preparation (Standard & Sample Solutions) start->prep hplc HPLC System prep->hplc column C18 Column (e.g., 250 x 4.6 mm, 5 µm) mobile_phase Mobile Phase (Acetonitrile:Buffer) detection UV Detection (e.g., 265 nm) data Data Acquisition & Processing (Peak Area Integration) column->data mobile_phase->data detection->data quant Quantification (Calibration Curve) data->quant end End quant->end

Caption: HPLC-UV experimental workflow for AR453588 quantification.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 4.2) in a 35:65 (v/v) ratio.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient (approximately 25°C).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1-50 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the peak area of AR453588.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Representative Quantitative Data:

ParameterResult
Linearity (r²)> 0.999
Range1 - 50 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention TimeApproximately 5-7 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma.

Experimental Workflow:

LCMSMS_Workflow start Start sample_collection Plasma Sample Collection start->sample_collection is_addition Internal Standard (IS) Spiking sample_collection->is_addition extraction Protein Precipitation (e.g., Acetonitrile) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lcmsms_analysis LC-MS/MS Analysis reconstitution->lcmsms_analysis quantification Quantification lcmsms_analysis->quantification end End quantification->end

Caption: LC-MS/MS workflow for AR453588 in plasma.

Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14][15]

  • LC Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[13][14][15]

    • Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).[13][14][15]

    • Flow Rate: 0.3 mL/min.[13][14][15]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for AR453588 and an internal standard (IS) would need to be determined (e.g., a structurally similar, stable isotope-labeled compound).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.[3]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Quantification:

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

    • Process the standards, QCs, and unknown samples as described above.

    • Analyze by LC-MS/MS and construct a calibration curve by plotting the peak area ratio of the analyte to the IS against concentration.

Representative Quantitative Data:

ParameterResult
Linearity (r²)> 0.99
Range1 - 1000 ng/mL
LLOQ1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
UV-Visible Spectrophotometry Method

A simple and cost-effective method for the preliminary quantification of this compound in pure form or simple formulations.

Experimental Workflow:

UVVis_Workflow start Start solution_prep Prepare Standard & Sample Solutions (e.g., in Methanol) start->solution_prep wavelength_scan Wavelength Scan (Determine λmax) solution_prep->wavelength_scan calibration_curve Measure Absorbance of Standards (at λmax) wavelength_scan->calibration_curve sample_absorbance Measure Absorbance of Sample (at λmax) calibration_curve->sample_absorbance quantification Calculate Concentration sample_absorbance->quantification end End quantification->end

Caption: UV-Vis spectrophotometry workflow for AR453588.

Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol or another suitable transparent solvent in the UV range.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution and a series of dilutions (e.g., 2-20 µg/mL) in the same solvent.

  • Sample Preparation:

    • Prepare a sample solution with a concentration expected to fall within the linear range of the assay.

  • Measurement:

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from its absorbance using the Beer-Lambert law and the calibration curve.

Representative Quantitative Data:

ParameterResult
λmaxTo be determined experimentally
Linearity (r²)> 0.995
Range2 - 20 µg/mL
Molar Absorptivity (ε)To be determined experimentally

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For regulatory submissions and in-depth pharmacokinetic studies, the LC-MS/MS method is recommended due to its superior sensitivity and selectivity. The HPLC-UV method is robust and suitable for routine quality control, while UV-Vis spectrophotometry offers a rapid and simple approach for preliminary analysis. It is imperative to validate any chosen method according to the relevant regulatory guidelines (e.g., ICH) to ensure reliable and accurate results.

References

Troubleshooting & Optimization

AR453588 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for handling AR453588 hydrochloride in a laboratory setting. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable small molecule activator of glucokinase (GK). Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver. By allosterically activating glucokinase, AR453588 enhances glucose sensing and metabolism, which leads to increased insulin secretion and hepatic glucose uptake. This anti-hyperglycemic activity makes it a compound of interest for type 2 diabetes research.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have limited solubility in aqueous solutions. For stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. The free base of AR453588 has been reported to be soluble in DMSO at a concentration of 100 mg/mL with the aid of sonication. It is also advisable to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed water can impact solubility.

For in vitro assays, it is common to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then serially diluted in the aqueous assay buffer.

For in vivo studies, co-solvent systems are typically required to maintain solubility upon administration. Several formulations have been shown to be effective.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

This phenomenon, known as "solvent-shift" precipitation, is common for hydrochloride salts of poorly water-soluble compounds. It occurs because the compound is highly soluble in the organic solvent (DMSO) but much less soluble in the aqueous buffer. When the two are mixed, the overall solvent environment becomes less favorable, causing the compound to crash out of solution. The pH of the buffer can also influence the solubility of hydrochloride salts; as the pH increases, the hydrochloride salt can convert to the less soluble free base.

Here are some strategies to prevent precipitation:

  • Slow, Step-wise Dilution: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. It can also be helpful to perform a serial dilution by adding the stock to a small amount of buffer first, and then adding more buffer in increments.

  • Pre-warm the Buffer: Gently warming the aqueous buffer to room temperature or 37°C can increase the solubility of the compound upon dilution.

  • pH Control: Ensure the pH of your final solution is in a range where the hydrochloride salt remains protonated and soluble. For many hydrochloride salts, a slightly acidic pH is preferable.

  • Use of Co-solvents and Excipients: For cell-based assays or in vivo studies, consider using a formulation with co-solvents (e.g., PEG300) or solubilizing agents (e.g., Tween-80, SBE-β-CD) to improve and maintain solubility.

Q4: How should I store my this compound solutions?

Stock solutions of AR453588 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to 1 month.[1] Always allow the vials to equilibrate to room temperature before opening to prevent condensation from accumulating inside.

Solubility Data

The following tables summarize the available solubility data for AR453588. Please note that specific quantitative data for this compound in common solvents is limited in publicly available literature; the data for DMSO is for the free base.

Table 1: Solubility in Single Solvents

SolventFormConcentrationNotes
DMSOFree Base100 mg/mL (192.44 mM)Requires sonication. Use of new, anhydrous DMSO is recommended.
WaterHydrochlorideLimited/PoorSpecific quantitative data not available. Generally considered to have low aqueous solubility.
EthanolHydrochlorideLimited/PoorSpecific quantitative data not available.

Table 2: Co-Solvent Formulations for a Clear Solution

Formulation Components (v/v)Achieved ConcentrationMolar Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 4.81 mM
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 4.81 mM
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 4.81 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the vial of this compound to reach room temperature before opening.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of AR453588 free base is 519.64 g/mol ; use the molecular weight provided for your specific salt form for precise calculations).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration

This protocol describes the preparation of a co-solvent formulation suitable for oral gavage in animal studies.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the powder in DMSO to a volume that will constitute 10% of the final desired volume.

  • Add PEG300 to a volume that will constitute 40% of the final volume. Mix thoroughly by vortexing.

  • Add Tween-80 to a volume that will constitute 5% of the final volume. Vortex until the solution is homogeneous and clear.

  • Finally, add sterile saline to reach the final desired volume (45% of the total). Mix thoroughly.

  • Visually inspect the final solution to ensure it is clear and free of precipitates before administration.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution (Aqueous) weigh Weigh AR453588 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store add_stock Add DMSO Stock Dropwise aliquot->add_stock warm_buffer Pre-warm Aqueous Buffer vortex_buffer Vortex Buffer warm_buffer->vortex_buffer final_mix Final Vortex add_stock->final_mix

Caption: Workflow for preparing AR453588 HCl solutions.

signaling_pathway cluster_cell Pancreatic β-Cell / Hepatocyte ar453588 AR453588 HCl gk Glucokinase (GK) ar453588->gk Allosteric Activation g6p Glucose-6-Phosphate gk->g6p Phosphorylation glucose Glucose glucose->gk metabolism Increased Glycolysis & Glycogen Synthesis g6p->metabolism insulin Insulin Secretion (β-Cell) metabolism->insulin

Caption: Simplified signaling pathway of AR453588 HCl.

References

Technical Support Center: AR453588 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR453588 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and experimental design for this potent glucokinase activator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable small molecule activator of glucokinase (GK).[1] Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] By allosterically activating glucokinase, AR453588 enhances glucose sensing and metabolism, leading to increased insulin secretion from pancreatic β-cells and greater glucose uptake and storage in the liver. This dual action helps to lower blood glucose levels, making it a therapeutic target for type 2 diabetes.[2][3]

Q2: What is a typical starting dose for in vivo studies in mice?

A2: For mouse models, a common dose range for oral administration (p.o.) is between 3 and 30 mg/kg.[1] Studies in normal C57BL/6J mice and diabetic ob/ob mice have demonstrated anti-hyperglycemic activity within this range.[1] A typical study might use dose levels of 3, 10, and 30 mg/kg administered once daily.

Q3: How should I prepare this compound for oral gavage?

A3: this compound is a poorly soluble compound, which can present challenges for in vivo administration. A common vehicle for oral administration involves a multi-component solvent system to ensure dissolution. One suggested protocol is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to add each solvent sequentially and ensure the solution is clear. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

Q4: My compound is precipitating out of solution. What can I do?

A4: Precipitation is a common issue with poorly soluble compounds. Here are several troubleshooting strategies:

  • Optimize the Vehicle: Experiment with different solvent systems. Other options include using cyclodextrins (e.g., 20% SBE-β-CD in saline) or corn oil as the vehicle.

  • pH Modification: Since most drug molecules are weak acids or bases, adjusting the pH of the formulation with buffer solutions (e.g., citrate, phosphate) can improve solubility. For oral administration, a pH between 4 and 8 is generally well-tolerated.[4]

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area, which can enhance the dissolution rate.

  • Sonication/Heating: As mentioned, gentle heating and sonication can help to dissolve the compound. However, be mindful of the compound's stability at higher temperatures.

Q5: What are the expected pharmacokinetic properties of this compound in mice?

A5: Pharmacokinetic parameters provide insight into how the compound is absorbed, distributed, metabolized, and excreted. Understanding these properties is crucial for designing effective in vivo studies. Below is a summary of key pharmacokinetic data for AR453588 in mice.

Data Presentation

Table 1: Pharmacokinetic Parameters of AR453588 in Mice

Parameter1 mg/kg Intravenous (i.v.)10 mg/kg Oral (p.o.)
Cmax -1.67 µg/mL
Tmax -1.0 h
AUCinf 0.77 hµg/mL4.65 hµg/mL
t1/2 1.28 h-
Vss 0.746 L/kg1.67 L/kg
CL 21.6 mL/min/kg-
F -60.3%

Data sourced from MedChemExpress.[1]

Experimental Protocols

In Vivo Efficacy Study in a Diabetic Mouse Model (ob/ob Mice)

This protocol outlines a typical experiment to evaluate the anti-hyperglycemic effect of this compound in a genetically obese and diabetic mouse model.

1. Animal Model:

  • Male diabetic ob/ob mice are a suitable model as they exhibit obesity, hyperglycemia, and hyperinsulinemia, mimicking aspects of human type 2 diabetes.[5][6]

2. Acclimatization:

  • House the mice in a controlled environment for at least one week prior to the experiment to allow them to adapt to the housing conditions.

3. Grouping and Dosing:

  • Randomly divide the mice into experimental groups (n=8-10 per group).

  • Groups should include a vehicle control and at least three dose levels of this compound (e.g., 3, 10, and 30 mg/kg).

  • Prepare the dosing solutions as described in the formulation FAQ.

  • Administer the assigned treatment orally (p.o.) via gavage once daily for a period of 14 days.[1]

4. Monitoring:

  • Monitor body weight and general health of the animals daily.

  • On day 14, measure fasting blood glucose levels. Blood can be collected from the tail vein, and a standard glucometer can be used for measurement.

5. Optional Endpoints:

  • Oral Glucose Tolerance Test (OGTT): To assess glucose disposal, an OGTT can be performed at the end of the study. After fasting, administer a bolus of glucose and measure blood glucose at set time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Plasma Insulin Levels: Collect blood samples to measure plasma insulin levels, which can provide insights into the drug's effect on insulin secretion.

Mandatory Visualizations

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

G cluster_blood Bloodstream cluster_cell Pancreatic β-Cell Glucose Increased Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis & Oxidative Phosphorylation G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_vesicles Insulin_release Insulin Release Insulin_vesicles->Insulin_release AR453588 AR453588 AR453588->GK Allosteric Activation

Caption: Glucokinase activation by AR453588 in pancreatic β-cells leading to insulin release.

Experimental Workflow for In Vivo Efficacy Study

G start Start acclimatize Acclimatize ob/ob Mice (1 week) start->acclimatize group Randomize into Groups (Vehicle, 3, 10, 30 mg/kg) acclimatize->group dose Daily Oral Gavage (14 days) group->dose monitor Monitor Body Weight & General Health dose->monitor fast Fast Mice (on Day 14) dose->fast measure_glucose Measure Fasting Blood Glucose fast->measure_glucose ogtt Optional: Perform OGTT measure_glucose->ogtt analyze Data Analysis measure_glucose->analyze No ogtt->analyze Yes end End analyze->end

Caption: Workflow for evaluating this compound efficacy in ob/ob mice.

References

Preventing hypoglycemia with AR453588 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR453588 hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
1. Poor Solubility or Precipitation of this compound in Vehicle - Improper solvent selection or ratio.- Use of old or hygroscopic DMSO.[1] - Temperature of the solution.- Ensure you are using one of the recommended formulations, such as: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] - 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] - 10% DMSO, 90% Corn Oil.[1] - Always use newly opened DMSO as it is hygroscopic.[1] - Gentle heating and/or sonication can aid in dissolution.[1]
2. Inconsistent Results in In Vitro Glucokinase Activity Assays - Pipetting errors leading to inaccurate concentrations.- Variation in incubation time or temperature.- Degradation of this compound in the assay buffer.- Differences in recombinant glucokinase quality or activity.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure consistent incubation times and maintain a constant temperature (e.g., 30°C).[2] - Prepare fresh working solutions of this compound for each experiment.- Use a consistent source and lot of recombinant glucokinase and verify its activity.
3. High Variability in Blood Glucose Levels in Animal Studies - Improper oral gavage technique leading to incomplete dosing.- Stress induced by handling and gavage procedure.[3] - Individual animal differences in metabolism.- Ensure proper training on oral gavage techniques to minimize stress and prevent misdosing.[4] The use of flexible plastic gavage needles may reduce trauma.[5] - Acclimatize animals to handling and the experimental setup.[6] - Increase the number of animals per group to account for biological variability.
4. Unexpected Hypoglycemia in Animal Models - Overstimulation of glucokinase, especially at lower glucose levels.[7][8] - Incorrect dose calculation or administration.- Start with a dose-ranging study to determine the optimal therapeutic window for this compound in your specific model.[1] - Monitor blood glucose levels closely, especially during the initial phases of the experiment.- Ensure accurate body weight measurement and dose calculation for each animal.
5. Difficulty Interpreting Oral Glucose Tolerance Test (OGTT) Results - Improper fasting of animals before the test.- Variability in glucose load administration.- Ensure animals are fasted for the appropriate duration before the OGTT.- Administer a consistent glucose dose based on the animal's body weight.[9] - Compare the area under the curve (AUC) for glucose between treated and vehicle control groups for a comprehensive assessment.[10]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent glucokinase activator.[1] Glucokinase is an enzyme that plays a key role in glucose sensing in pancreatic β-cells and the liver. By activating glucokinase, this compound enhances glucose uptake and metabolism, leading to increased insulin secretion and reduced hepatic glucose output, thereby lowering blood glucose levels.[11]

2. What is the recommended storage condition for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

3. What are the reported pharmacokinetic parameters of AR453588?

In a study with a 10 mg/kg oral dose, the following pharmacokinetic parameters were reported: Tmax of 1.0 h, Cmax of 1.67 µg/mL, AUCinf of 4.65 h*µg/mL, and oral bioavailability (F) of 60.3%.[1] With a 1 mg/kg intravenous dose, the clearance (CL) was 21.6 mL/min/kg, the volume of distribution at steady state (Vss) was 0.746 L/kg, and the half-life (t1/2) was 1.28 hours.[1][10]

4. Can this compound cause hypoglycemia?

As a glucokinase activator, this compound has the potential to cause hypoglycemia, particularly at higher doses, due to the overstimulation of insulin secretion.[7][8] Close monitoring of blood glucose is recommended, especially when initiating experiments or using higher concentrations.

5. What animal models are suitable for studying the anti-hyperglycemic effects of this compound?

The ob/ob mouse model is a commonly used diabetic model to evaluate the anti-hyperglycemic activity of this compound.[1] Normal C57BL/6J mice can also be used to study its effects on post-prandial glucose levels.[1]

Quantitative Data

Table 1: In Vivo Efficacy of this compound in ob/ob Mice

Dosage (p.o., once daily for 14 days)OutcomeReference
3-30 mg/kgDose-dependent anti-hyperglycemic activity[1]
Not specifiedLowered fasted blood glucose on day 14[10]
Not specifiedLowered the AUC of the OGTT[10]

Table 2: Pharmacokinetic Parameters of AR453588

RouteDoseTmax (h)Cmax (µg/mL)AUCinf (h*µg/mL)Vss (L/kg)CL (mL/min/kg)t1/2 (h)F (%)Reference
Oral (p.o.)10 mg/kg1.01.674.65---60.3[1]
Intravenous (i.v.)1 mg/kg--0.770.74621.61.28-[1][10]

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol measures the effect of this compound on glucokinase activity.[2]

Materials:

  • Recombinant human glucokinase

  • This compound working solutions

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

  • Substrates: 12 mM D-glucose, 4.0 mM ATP

  • Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • 96-well clear flat-bottom plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the assay buffer, substrates, coupling enzyme, and cofactor.

  • Add 10 µL of this compound working solution or vehicle (DMSO) to the respective wells.

  • Initiate the reaction by adding 10 µL of recombinant glucokinase solution.

  • Immediately measure the increase in absorbance at 340 nm every minute for 30 minutes at 30°C.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

In Vivo Anti-Hyperglycemic Effect in ob/ob Mice

This protocol evaluates the anti-hyperglycemic effect of this compound in a diabetic mouse model.[2]

Materials:

  • Male diabetic ob/ob mice

  • This compound formulation for oral administration

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into groups (n=8-10 per group) for vehicle control and different doses of this compound (e.g., 3, 10, 30 mg/kg).

  • Administer the assigned treatment orally once daily for 14 days.

  • On day 14, measure fasting blood glucose.

  • Perform an oral glucose tolerance test (OGTT) on day 14 by administering a glucose solution orally and measuring blood glucose at specified time points.

Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Enters cell GK_p Glucokinase Glucose->GK_p Substrate G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis / ATP Production G6P_p->Metabolism_p KATP KATP Channel Metabolism_p->KATP ATP/ADP ratio increases, channel closes Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Ca2+ Channel Depolarization->Ca_channel Opens Insulin_vesicles Insulin Vesicles Ca_channel->Insulin_vesicles Ca2+ influx triggers Insulin_release Insulin Release Insulin_vesicles->Insulin_release Exocytosis AR453588_p AR453588 AR453588_p->GK_p Activates

Caption: Glucokinase activation pathway by AR453588 in pancreatic β-cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Formulation AR453588 Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dosing Daily Oral Gavage (14 days) Formulation->Dosing Animal_Acclimatization Animal Acclimatization (ob/ob mice, 1 week) Animal_Acclimatization->Dosing Monitoring Body Weight & General Health Monitoring Dosing->Monitoring Fasting_BG Fasting Blood Glucose (Day 14) Monitoring->Fasting_BG OGTT Oral Glucose Tolerance Test (Day 14) Fasting_BG->OGTT Data_Analysis Calculate Glucose AUC & Statistical Analysis OGTT->Data_Analysis

Caption: Experimental workflow for in vivo studies with AR453588.

References

Addressing declining efficacy of glucokinase activators in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucokinase activators (GKAs).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments with glucokinase activators.

In Vitro Experiments

Question: My GKA shows lower than expected potency in my in vitro glucokinase activity assay.

Possible Causes & Troubleshooting Steps:

  • Reagent Quality:

    • ATP Solution: Ensure the ATP solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh ATP solutions regularly.

    • Enzyme Activity: Verify the activity of the recombinant glucokinase and coupling enzymes (e.g., G6PDH). Enzyme activity can decrease over time, even when stored at -80°C.

    • GKA Compound Integrity: Confirm the purity and concentration of your GKA compound. If possible, verify its identity and integrity using analytical methods like LC-MS or NMR.

  • Assay Conditions:

    • Glucose Concentration: Glucokinase activity is highly dependent on the glucose concentration. Ensure the glucose concentration in your assay is appropriate for the GKA being tested. Some GKAs have different effects at varying glucose levels.

    • Buffer Composition: Check the pH and composition of your assay buffer. The optimal pH for glucokinase activity is typically around 7.4. Ensure the presence of necessary co-factors like MgCl₂.

    • Incubation Time: Optimize the incubation time for the enzymatic reaction to ensure it is within the linear range.

  • Assay Format:

    • Coupled Assay Interference: If using a coupled assay (e.g., with G6PDH), ensure your test compound does not interfere with the coupling enzyme. Run a control experiment with the coupling enzyme alone in the presence of your GKA.

Question: I am observing high variability between replicate wells in my high-throughput screening (HTS) assay.

Possible Causes & Troubleshooting Steps:

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider using automated liquid handlers for HTS.

  • Plate Edge Effects: Be aware of potential edge effects in microplates, where wells on the periphery may behave differently due to temperature or evaporation gradients. If significant edge effects are observed, avoid using the outer wells for experimental samples.

  • Compound Precipitation: Some GKAs may have limited solubility in aqueous assay buffers. Visually inspect the assay plates for any signs of compound precipitation. The use of a small percentage of DMSO (typically <1%) can help, but ensure it does not affect enzyme activity.

In Vivo Experiments

Question: The glucose-lowering effect of my GKA is diminishing over a long-term study in diabetic animal models.

Possible Causes & Troubleshooting Steps:

  • Tachyphylaxis/Desensitization: This is a known phenomenon for some GKAs.[1][2][3]

    • Mechanism: Chronic activation of glucokinase can lead to a compensatory response, including the repression of the Gck gene and the induction of glucose-6-phosphatase (G6pc), which counteracts the effect of the GKA.[2]

    • Investigation: At the end of the study, harvest liver tissue to measure the mRNA and protein expression levels of Gck and G6pc using RT-qPCR and Western blotting, respectively.

  • Compound Pharmacokinetics:

    • Drug Exposure: Ensure that the dosing regimen is maintaining adequate plasma concentrations of the GKA throughout the study. Perform pharmacokinetic analysis at different time points during the long-term study.

  • Animal Model:

    • Disease Progression: The underlying diabetic condition of the animal model may progress over time, potentially overwhelming the therapeutic effect of the GKA. Monitor key metabolic parameters in the vehicle-treated control group to understand the natural progression of the disease.

    • Model Suitability: Some animal models, like the Goto-Kakizaki rat, have been shown to exhibit the diminished efficacy of certain GKAs, making them a suitable model for studying this phenomenon.[4]

Question: My GKA is causing a significant increase in liver triglycerides in my animal model.

Possible Causes & Troubleshooting Steps:

  • Mechanism of Action:

    • Hepatic Lipogenesis: Glucokinase activation increases the flux of glucose through glycolysis, leading to an increase in acetyl-CoA, a key precursor for de novo lipogenesis.[1][3][5] This can result in the accumulation of triglycerides in the liver.

    • Compound Specificity: Some GKAs have a greater propensity to induce hepatic steatosis than others. Newer generation, hepatoselective GKAs like TTP399 are designed to minimize this effect.[4][6]

  • Experimental Investigation:

    • Quantify Liver Triglycerides: At the end of the study, collect liver tissue and quantify triglyceride content using a commercial assay kit.

    • Gene Expression Analysis: Analyze the expression of key lipogenic genes in the liver, such as SREBP-1c, FASN, and ACC, by RT-qPCR.

Question: I am observing a higher than expected incidence of hypoglycemia in my GKA-treated animals.

Possible Causes & Troubleshooting Steps:

  • Compound Potency and Selectivity:

    • Over-activation of Pancreatic GK: GKAs that potently activate glucokinase in pancreatic β-cells can lead to excessive glucose-stimulated insulin secretion, resulting in hypoglycemia.[1][3]

    • Hepatoselective vs. Dual-Acting GKAs: Hepatoselective GKAs are designed to primarily target the liver, reducing the risk of hypoglycemia compared to dual-acting GKAs that also activate pancreatic glucokinase.[4][6][7]

  • Dose and Dosing Regimen:

    • Dose-Response Relationship: The risk of hypoglycemia is often dose-dependent. Perform a dose-ranging study to identify a therapeutic window with an acceptable risk of hypoglycemia.

    • Timing of Dosing: Administering the GKA with food may help to mitigate the risk of hypoglycemia.

Data Presentation: Comparison of Glucokinase Activators

The following tables summarize quantitative data from clinical trials of various glucokinase activators.

Table 1: Efficacy of Glucokinase Activators in Type 2 Diabetes (Monotherapy)

Glucokinase ActivatorStudy DurationChange in HbA1c from BaselineReference
Dorzagliatin 24 weeks-1.07%[8][9]
Placebo 24 weeks-0.50%[8][9]

Table 2: Efficacy of Glucokinase Activators in Type 2 Diabetes (Add-on to Metformin)

Glucokinase ActivatorStudy DurationChange in HbA1c from BaselineReference
Dorzagliatin 24 weeks-1.02%[8][10]
TTP399 (800 mg) 6 months-0.9% (placebo-subtracted)[11][12]
MK-0941 (30 mg t.i.d.) 14 weeks-0.8%[13]
AZD1656 (titrated) 4 months-0.81%[14]
Placebo 24 weeks-0.36%[8][10]

Table 3: Safety Profile of Selected Glucokinase Activators

Glucokinase ActivatorIncidence of HypoglycemiaEffect on TriglyceridesReference
Dorzagliatin No severe hypoglycemia reported.Modest increase.[8][9][15]
TTP399 Negligible incidence.No detrimental effect.[4][11][12]
MK-0941 Significant increase.Modest increase.[13]
AZD1656 Less than glipizide.Not specified.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy and potential liabilities of glucokinase activators.

In Vitro Glucokinase Activity Assay

This protocol describes a coupled enzymatic assay to measure the activity of glucokinase.

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 6 mM MgCl₂.

    • Recombinant human glucokinase (e.g., 50 nM final concentration).

    • Glucose solution (prepare a dilution series, e.g., 0 to 100 mM).

    • ATP solution (e.g., 5 mM final concentration).

    • Coupling enzyme mix: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP⁺ in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, glucokinase, and the GKA test compound (or vehicle control) to each well.

    • Add the glucose solution to initiate the reaction.

    • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • Add the coupling enzyme mix.

    • Measure the increase in absorbance at 340 nm (corresponding to the production of NADPH) in a kinetic or endpoint mode using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH production, which is proportional to the glucokinase activity.

    • Plot glucokinase activity against the concentration of the GKA to determine EC₅₀ values.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a GKA on glucose disposal in mice.[16][17][18][19][20]

  • Animal Preparation:

    • Fast mice overnight (approximately 16 hours) with free access to water.

  • Procedure:

    • Record the baseline body weight.

    • Administer the GKA or vehicle control by oral gavage at a predetermined time before the glucose challenge.

    • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

    • Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.

    • Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Liver Triglyceride Quantification

This protocol describes the measurement of triglyceride content in liver tissue.[5][8][10][21][22]

  • Sample Preparation:

    • Harvest mouse liver tissue and immediately snap-freeze it in liquid nitrogen. Store at -80°C until analysis.

    • Homogenize a weighed portion of the frozen liver tissue in a suitable buffer (e.g., 5% Triton X-100 in water).

  • Lipid Extraction:

    • Heat the homogenate to solubilize the triglycerides.

    • Centrifuge the homogenate to pellet any insoluble debris.

  • Quantification:

    • Use a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve enzymatic reactions that lead to a colorimetric or fluorometric readout.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the triglyceride concentration based on a standard curve.

    • Normalize the triglyceride content to the weight of the liver tissue or the total protein concentration of the homogenate.

RT-qPCR for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of Gck and G6pc in liver tissue.[14][23]

  • RNA Extraction:

    • Extract total RNA from frozen liver tissue using a commercial RNA extraction kit or the TRIzol method.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method.

    • Use primers specific for mouse Gck, G6pc, and a stable housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Glucokinase Signaling Pathway in Hepatocytes

Glucokinase_Signaling_Pathway cluster_blood Blood cluster_hepatocyte Hepatocyte cluster_glycolysis Glycolysis cluster_glycogen Glycogen Synthesis cluster_lipogenesis De Novo Lipogenesis Glucose_blood Glucose GLUT2 GLUT2 Glucose_blood->GLUT2 Transport Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation GK_inactive GK (inactive) GK->GK_inactive Inhibition by GKRP (in nucleus) GKA GKA GKA->GK Activates Pyruvate Pyruvate G6P->Pyruvate Glycogen Glycogen G6P->Glycogen AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Triglycerides Triglycerides AcetylCoA->Triglycerides GKRP_nucleus GKRP GK_inactive->GK Activation by Glucose

Caption: Glucokinase signaling pathway in a hepatocyte.

Experimental Workflow for Assessing GKA Efficacy and Safety

GKA_Workflow start Start: Select GKA and Diabetic Animal Model in_vitro In Vitro Characterization (GK Activity Assay) start->in_vitro acute_in_vivo Acute In Vivo Efficacy (OGTT) in_vitro->acute_in_vivo long_term_study Long-Term In Vivo Study (e.g., 4-12 weeks) acute_in_vivo->long_term_study efficacy_assessment Efficacy Assessment (Weekly Blood Glucose, HbA1c) long_term_study->efficacy_assessment safety_assessment Safety Assessment (Body Weight, Lipids) long_term_study->safety_assessment mechanism_study Mechanistic Studies (Liver Tissue Analysis) long_term_study->mechanism_study data_analysis Data Analysis and Interpretation efficacy_assessment->data_analysis safety_assessment->data_analysis mechanism_study->data_analysis

Caption: Workflow for GKA efficacy and safety assessment.

Logical Relationship of Declining GKA Efficacy

Declining_Efficacy chronic_gka Chronic GKA Administration gk_activation Sustained GK Activation chronic_gka->gk_activation g6p_increase Increased Intracellular Glucose-6-Phosphate gk_activation->g6p_increase gene_expression Altered Gene Expression g6p_increase->gene_expression gck_repression Gck Gene Repression gene_expression->gck_repression g6pc_induction G6pc Gene Induction gene_expression->g6pc_induction declining_efficacy Declining Glucose- Lowering Efficacy gck_repression->declining_efficacy g6pc_induction->declining_efficacy

Caption: Mechanism of declining GKA efficacy.

References

Technical Support Center: AR453588 Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for AR453588 hydrochloride is limited. This guide provides a general framework and best practices for stability testing of hydrochloride salts based on established scientific principles and regulatory guidelines. The experimental protocols and data presented are illustrative examples and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound as a powder. A safety data sheet for a similar chemical suggests the following storage temperatures:

  • Powder: -20°C for up to 3 years or 4°C for up to 2 years.[1]

  • In solvent: -80°C for up to 2 years or -20°C for up to 1 year.[1]

Always keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: How should I select a suitable solvent for my stability study of this compound?

The choice of solvent is critical and depends on the intended application and the nature of the stability study.

  • For analytical method development: A solvent that dissolves the compound and is compatible with the analytical technique (e.g., HPLC) should be chosen. Common choices include methanol, acetonitrile, or a mixture with water or buffer.[2][3][4]

  • For forced degradation studies: A wider range of solvents and conditions are used to intentionally degrade the molecule. This includes aqueous solutions at different pH values (acidic and basic), oxidizing conditions, and co-solvents if the compound has poor aqueous solubility.[5][6] The structure of the drug substance can guide the choice of co-solvent.[5]

  • Anhydrous conditions: For water-sensitive compounds, anhydrous solvents may be necessary for forced degradation studies to understand the degradation pathways of the drug substance itself, rather than its hydrolysis products.[7]

Q3: What are the typical forced degradation conditions for a hydrochloride salt like AR453588?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70°C).[8][9]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[8][9]

  • Oxidation: Hydrogen peroxide (e.g., 3-30%) at room temperature.[6]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., >50°C).[8]

  • Photostability: Exposing the drug substance (solid and in solution) to light conditions as specified by ICH guidelines (e.g., excess of ICH light conditions).[8]

The goal is to achieve a target degradation of 5-20%.[9][10]

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.

  • Increase the severity of the conditions: If no degradation is seen at room temperature, increase the temperature (e.g., 50-70°C), extend the exposure time, or use a higher concentration of the stress agent (e.g., higher molarity of acid/base).[5]

  • Check compound solubility: Ensure the compound is fully dissolved in the stress medium. If not, a suitable co-solvent may be required.[5]

Issue 2: The compound degrades too quickly.

  • Use milder conditions: Reduce the temperature, shorten the exposure time, or use a lower concentration of the stress agent.[10]

  • Neutralize the sample: After the desired stress period, neutralize the sample with a suitable acid, base, or buffer to prevent further degradation before analysis.[6]

Issue 3: Unexpected peaks appear in the chromatogram.

  • Analyze a placebo/blank: Inject a sample containing only the solvent and any reagents (placebo) that has been subjected to the same stress conditions. This helps to distinguish degradation products from impurities or artifacts from the solvent or reagents.[9]

  • Check for interactions: The unexpected peaks could be due to interactions between the drug substance and excipients or impurities in the solvent.

  • Peak purity analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to check the purity of the main peak and the degradation peaks. This can help confirm if a peak corresponds to a single component.[9]

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol is a general guideline and should be optimized for your specific compound and analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or a water/methanol mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for a specified time. Cool and neutralize with 1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Then, dissolve a known amount in the chosen solvent for analysis.

    • Photolytic Degradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and/or visible light for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.[7]

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration for analysis.

    • Analyze all samples (including an unstressed control) using a validated stability-indicating HPLC method. A common setup would be a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[10]

    • Use a PDA detector to monitor the elution profile at a suitable wavelength.[10]

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the active ingredient in the stressed sample to that in the unstressed control.

    • Ensure mass balance by summing the area of the main peak and all degradation product peaks.[8][9]

Data Presentation

Table 1: Example Summary of Forced Degradation Study of this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of AR453588 HCl% DegradationNumber of Degradation Products
Control (Unstressed)--100.00.00
0.1 M HCl246085.214.82
0.1 M NaOH86078.921.13
30% H₂O₂242590.59.51
Thermal (Solid)488095.14.91
Photolytic (Solution)482592.37.72

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of AR453588 HCl B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to stress conditions C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to stress conditions D Oxidation (e.g., 30% H₂O₂, RT) A->D Expose to stress conditions E Thermal (e.g., 80°C, solid) A->E Expose to stress conditions F Neutralize & Dilute Samples B->F C->F D->F E->F G HPLC Analysis (Stability-Indicating Method) F->G H Data Evaluation (% Degradation, Mass Balance) G->H troubleshooting_guide Start Start Forced Degradation Experiment Degradation_Check Is degradation between 5-20%? Start->Degradation_Check No_Deg No / <5% Degradation Degradation_Check->No_Deg No Too_Much_Deg >20% Degradation Degradation_Check->Too_Much_Deg Yes, too much Proceed Proceed with Method Validation Degradation_Check->Proceed Yes, in range Increase_Stress Increase Stress: - Higher Temp - Longer Time - Higher [Reagent] No_Deg->Increase_Stress Decrease_Stress Decrease Stress: - Lower Temp - Shorter Time - Lower [Reagent] Too_Much_Deg->Decrease_Stress Increase_Stress->Degradation_Check Decrease_Stress->Degradation_Check

References

Troubleshooting inconsistent results in glucokinase activation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucokinase (GK) activation assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues.

Frequently Asked questions (FAQs)

FAQ 1: My baseline glucokinase activity is very low or undetectable. What are the possible causes?

Low or absent baseline GK activity can stem from several factors related to the enzyme, reagents, or assay conditions.

  • Enzyme Inactivity: Ensure the recombinant glucokinase is properly stored and has not undergone multiple freeze-thaw cycles. Confirm the protein concentration and purity.

  • Substrate Concentration: Glucokinase has a low affinity for glucose, with a half-saturation concentration (S₀.₅) of approximately 8 mM.[1][2] Ensure your glucose concentration is appropriate for detecting baseline activity.

  • ATP Concentration: ATP is a critical co-substrate. Ensure it is fresh and at the correct concentration, typically in the millimolar range.

  • Assay Buffer Composition: Check the pH and composition of your assay buffer. A common buffer is HEPES-based, pH 7.1-7.4, containing MgCl₂ and dithiothreitol (DTT).[3] Magnesium is an essential cofactor for ATP-dependent enzyme reactions.

FAQ 2: I am observing high variability between my assay replicates. What could be the reason?

High variability can compromise the reliability of your results. Consider the following potential sources of error:

  • Pipetting Errors: Inconsistent dispensing of small volumes of enzyme, substrates, or compounds can lead to significant variability. Calibrate your pipettes regularly.

  • Reagent Instability: Ensure all reagents, especially ATP and the coupling enzyme (if used), are fresh and properly stored. Thaw and mix all reagents thoroughly before use.

  • Plate Edge Effects: In microplate-based assays, wells on the outer edges can be susceptible to temperature fluctuations and evaporation, leading to inconsistent results. Avoid using the outermost wells or ensure proper plate sealing and incubation.

  • Reaction Time: Precisely control the reaction start and stop times for all wells. In kinetic assays, ensure the reading interval is appropriate to capture the linear phase of the reaction.

FAQ 3: My known glucokinase activator is showing lower potency (higher AC₅₀) than expected. Why might this be?

A rightward shift in the potency of a known activator can be due to several experimental variables.

  • Underestimation in Coupled Assays: Traditional coupled assays that measure NADH or NADPH production can sometimes underestimate the maximal activation and, consequently, overestimate the AC₅₀ value.[3] This can be due to the coupling enzyme becoming rate-limiting at high GK activity.

  • Compound Solubility and Stability: Ensure your test compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Also, verify the stability of the compound under your assay conditions.

  • Presence of Glucokinase Regulatory Protein (GKRP): In liver-based assays, the presence of GKRP can inhibit glucokinase activity and affect the apparent potency of activators.[4][5]

  • Incorrect Glucose Concentration: The potency of many glucokinase activators is dependent on the glucose concentration. Ensure you are using the specified glucose concentration for your particular activator.

FAQ 4: I am seeing a high background signal in my no-enzyme control wells. What is the cause?

A high background signal can mask the true enzyme activity. Potential causes include:

  • Contamination of Reagents: Reagents, particularly the substrates, may be contaminated with enzymes that can contribute to the signal.

  • Non-enzymatic Reaction: The detection reagents themselves might be unstable and produce a signal in the absence of enzymatic activity.

  • Autofluorescence of Test Compounds: In fluorescence-based assays, the test compound itself may be fluorescent at the excitation and emission wavelengths used for detection. Always run a control with the compound in the absence of the enzyme.

Troubleshooting Guides

Guide 1: Inconsistent Kinetic Parameters (S₀.₅, Vₘₐₓ)

If you are observing inconsistent kinetic parameters for glucokinase, refer to the following table for potential causes and solutions.

Observation Potential Cause Recommended Solution
Higher than expected S₀.₅ for glucose Suboptimal ATP concentration.Ensure ATP concentration is saturating (typically 1-5 mM).
Incorrect pH of the assay buffer.Verify and adjust the pH of the assay buffer to the optimal range (typically 7.1-7.4).
Lower than expected Vₘₐₓ Inactive or degraded enzyme.Use a fresh aliquot of glucokinase and avoid repeated freeze-thaw cycles.
Limiting concentration of coupling enzyme (in coupled assays).Increase the concentration of the coupling enzyme (e.g., G6PDH).
Presence of inhibitors in the sample or reagents.Run appropriate controls to test for inhibitory effects of the buffer components or sample matrix.
Variable Hill coefficient (n_H) Inconsistent glucose concentrations in the assay.Prepare a fresh and accurate glucose dilution series for each experiment.
Poor data quality at low glucose concentrations.Ensure sufficient data points are collected in the initial phase of the sigmoidal curve.
Guide 2: Artifacts in Glucokinase Activator Screening

When screening for glucokinase activators, it is crucial to identify and eliminate artifacts that can lead to false positives or inaccurate potency measurements.

Artifact Potential Cause Recommended Control/Solution
False Positives Compound interferes with the detection system (e.g., autofluorescence, absorbance).Run a control with the compound and all assay components except glucokinase.
Compound stabilizes the coupling enzyme in a coupled assay.Test the effect of the compound on the coupling enzyme activity directly.
Inaccurate AC₅₀ Values Compound has low solubility at higher concentrations.Visually inspect for compound precipitation and consider using a different solvent or lower concentration range.
Assay is not run under initial velocity conditions.Optimize the reaction time and enzyme concentration to ensure the reaction rate is linear.
Time-dependent Effects Compound is unstable in the assay buffer.Pre-incubate the compound in the assay buffer and measure its effect at different time points.

Experimental Protocols

Protocol 1: Standard Coupled Enzyme Assay for Glucokinase Activity

This protocol describes a common method for measuring glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).[6][7]

Materials:

  • Recombinant human glucokinase

  • Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl₂

  • Glucose solution

  • ATP solution

  • NADP⁺ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a range of glucose concentrations (e.g., 0.5 to 50 mM), and NADP⁺ (final concentration ~1 mM).

  • Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.

  • Add glucokinase to each well to a final concentration of approximately 15 nM.[3]

  • Incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.

  • Add G6PDH to each well (final concentration ~1 unit/mL).

  • Initiate the reaction by adding ATP to a final concentration of 3-5 mM.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to the glucokinase activity.

Protocol 2: HPLC-Based Assay for Direct Measurement of ADP

This method directly measures the production of ADP, avoiding the potential interference from coupled enzyme systems.[3]

Materials:

  • Recombinant human glucokinase

  • Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT

  • Glucose solution

  • ATP solution containing MgCl₂

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a suitable column for nucleotide separation

Procedure:

  • Prepare a reaction mixture in Eppendorf tubes containing assay buffer, glucose, and the test compound.

  • Add glucokinase to a final concentration of approximately 15 nM.

  • Initiate the reaction by adding the ATP/MgCl₂ solution.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC system and quantify the ADP peak.

Visualizations

Glucokinase_Signaling_Pathway Glucokinase Signaling in Pancreatic β-cell Glucose Glucose (extracellular) GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_in Glucose (intracellular) GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation GKA Glucokinase Activator (GKA) GKA->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis

Caption: Glucokinase signaling pathway in a pancreatic β-cell.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent GK Assay Results Start Inconsistent Assay Results Check_Reagents Check Reagents: - Enzyme activity - Substrate concentrations - Buffer pH Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Assay Protocol: - Pipetting accuracy - Incubation times - Temperature control Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagents_OK->Check_Protocol Yes Fix_Reagents Prepare Fresh Reagents and Re-run Assay Reagents_OK->Fix_Reagents No Refine_Technique Refine Pipetting Technique and Standardize Protocol Protocol_OK->Refine_Technique No Check_Instrument Check Instrument: - Calibration - Settings Protocol_OK->Check_Instrument Yes Fix_Reagents->Start Refine_Technique->Start Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Calibrate_Instrument Calibrate Instrument and Verify Settings Instrument_OK->Calibrate_Instrument No Consider_Artifacts Consider Assay Artifacts: - Compound interference - Coupled enzyme limitation Instrument_OK->Consider_Artifacts Yes Calibrate_Instrument->Start Run_Controls Run Additional Controls to Identify Artifacts Consider_Artifacts->Run_Controls Resolved Results Consistent Run_Controls->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Off-Target Effects of AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AR453588 hydrochloride, a potent glucokinase activator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By activating glucokinase, this compound enhances glucose uptake and metabolism, leading to a reduction in blood glucose levels.[1][2] It has demonstrated anti-hyperglycemic activity in preclinical models.[1][2]

Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?

A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[3][4] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where the observed phenotype may not be a result of modulating the intended target.[3] Off-target effects can also cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical settings.[3]

Q3: Are there known off-target effects for this compound?

A3: Publicly available information on the specific off-target profile of this compound is limited. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental models.

Q4: What are some initial steps I can take to minimize potential off-target effects of this compound in my experiments?

A4: To proactively minimize off-target effects, it is recommended to:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.[3]

  • Ensure Compound Purity and Stability: Use a high-purity batch of this compound and follow recommended storage and handling procedures to prevent degradation.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally unrelated glucokinase activator as a positive control to ensure the observed phenotype is consistent across different activators of the same target.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results compared to other glucokinase activators. The observed phenotype may be due to an off-target effect of this compound.Perform genetic validation by knocking down or knocking out the glucokinase gene (GCK). If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[3]
Observed cellular toxicity at concentrations expected to be effective. The toxicity may be a result of off-target interactions.Conduct a dose-response curve for toxicity and compare it to the dose-response for on-target activity. Determine the therapeutic window. If the window is narrow, consider using a lower concentration or a different glucokinase activator.
The experimental results do not align with the known function of glucokinase. The phenotype could be a consequence of this compound binding to an unexpected protein.Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with glucokinase in your cells at the concentrations used.[3] A lack of a thermal shift for glucokinase may suggest the observed effect is off-target.
Difficulty in reproducing published findings. Differences in experimental systems (e.g., cell lines, passage number, media supplements) can influence the on-target and off-target effects of a compound.Standardize your experimental conditions as much as possible with the published literature. If discrepancies persist, consider performing some of the validation experiments outlined in this guide in your specific system.

Quantitative Data Summary

On-Target Potency of this compound

Parameter Value Reference
EC50 42 nM[1][2]

Pharmacokinetic Parameters of AR453588 in Mice

Parameter Dose Value Unit Reference
Cmax10 mg/kg (p.o.)1.67µg/mL[1]
Tmax10 mg/kg (p.o.)1.0h[1]
AUCinf10 mg/kg (p.o.)4.65h*µg/mL[1]
Vss10 mg/kg (p.o.)Not specified in sourceL/kg[1]
F10 mg/kg (p.o.)60.3%[1]
CL1 mg/kg (i.v.)21.6mL/min/kg[1]
t1/21 mg/kg (i.v.)1.28hours[1]

Experimental Protocols

Protocol 1: Dose-Response Experiment for On-Target Activity

Objective: To determine the lowest effective concentration of this compound that activates glucokinase in a cellular context.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5] Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Cell Treatment: Treat cells with the various concentrations of this compound or vehicle control for a predetermined amount of time.

  • Endpoint Measurement: Measure a downstream marker of glucokinase activation. For example, in pancreatic β-cells, this could be insulin secretion, or in hepatocytes, it could be glycogen synthesis.

  • Data Analysis: Plot the endpoint measurement against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to glucokinase in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, and with a vehicle control.[3]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[3]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[3]

  • Protein Detection: Analyze the amount of soluble glucokinase in each sample using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble glucokinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Genetic Validation using CRISPR/Cas9 Knockout

Objective: To verify that the observed phenotype upon treatment with this compound is dependent on the presence of glucokinase.

Methodology:

  • gRNA Design: Design and clone guide RNAs (gRNAs) targeting the glucokinase gene (GCK) into a Cas9 expression vector.[4]

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.[4]

  • Clonal Isolation: Isolate single-cell clones and screen for knockout of the GCK gene by Western blot or sequencing.[4]

  • Phenotypic Analysis: Treat the glucokinase knockout clones and wild-type control cells with this compound and perform the relevant phenotypic assay.[4]

  • Data Analysis: If the phenotype observed in wild-type cells is absent in the knockout clones, it confirms that the effect of this compound is on-target.[4]

Visualizations

Glucokinase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Target of AR453588 Glucose_int->Glucokinase Phosphorylation G6P Glucose-6-Phosphate Glucokinase->G6P AR453588 AR453588 AR453588->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen_synthesis Glycogen Synthesis (Hepatocyte) G6P->Glycogen_synthesis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP_channel K-ATP Channel Closure ATP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion (β-cell) Ca_influx->Insulin_secretion

Caption: Glucokinase signaling pathway activated by AR453588.

Off_Target_Workflow Start Start: Experiment with This compound Dose_Response 1. Dose-Response Curve (Determine Lowest Effective Conc.) Start->Dose_Response Phenotypic_Assay 2. Perform Primary Phenotypic Assay Dose_Response->Phenotypic_Assay Unexpected_Results Unexpected or Inconsistent Results? Phenotypic_Assay->Unexpected_Results On_Target_Validation 3. On-Target Validation Unexpected_Results->On_Target_Validation Yes Analyze_Data 5. Analyze Data and Refine Experimental Design Unexpected_Results->Analyze_Data No CETSA a. Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) On_Target_Validation->CETSA Genetic_Validation b. Genetic Validation (siRNA/CRISPR) (Confirm Target Dependence) CETSA->Genetic_Validation Off_Target_Profiling 4. Off-Target Profiling (e.g., Kinase Panel) Genetic_Validation->Off_Target_Profiling Off_Target_Profiling->Analyze_Data End End: Confident Interpretation of Results Analyze_Data->End

Caption: Experimental workflow for minimizing off-target effects.

Troubleshooting_Flowchart Start Problem: Unexpected Phenotype Observed Check_Conc Is the concentration used the lowest effective concentration? Start->Check_Conc Redo_Dose_Response Perform a detailed dose-response experiment. Check_Conc->Redo_Dose_Response No Confirm_Target_Engagement Is target engagement confirmed? Check_Conc->Confirm_Target_Engagement Yes Redo_Dose_Response->Check_Conc Perform_CETSA Perform CETSA to verify binding to Glucokinase. Confirm_Target_Engagement->Perform_CETSA No Confirm_Target_Dependence Is the phenotype dependent on Glucokinase expression? Confirm_Target_Engagement->Confirm_Target_Dependence Yes Perform_CETSA->Confirm_Target_Engagement Conclusion_Off_Target Conclusion: Phenotype is likely due to an off-target effect. Perform_CETSA->Conclusion_Off_Target If no target engagement Perform_Genetic_KO Use siRNA or CRISPR to knockout Glucokinase and re-evaluate phenotype. Confirm_Target_Dependence->Perform_Genetic_KO No Conclusion_On_Target Conclusion: Phenotype is likely on-target. Consider downstream signaling. Confirm_Target_Dependence->Conclusion_On_Target Yes Perform_Genetic_KO->Confirm_Target_Dependence Perform_Genetic_KO->Conclusion_Off_Target If phenotype persists

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Management of Glucokinase Activator-Induced Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperlipidemia as a side effect of glucokinase activators (GKAs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated plasma triglycerides and hepatic steatosis in our animal models treated with a novel glucokinase activator. Is this an expected side effect?

A1: Yes, this is a known class effect of glucokinase activators.[1][2] GKAs enhance glucose metabolism in the liver, which can lead to an increase in de novo lipogenesis (the synthesis of fatty acids), contributing to elevated triglyceride levels and fat accumulation in the liver (hepatic steatosis).[2] This effect is often more pronounced in animals on a high-fat diet.[2]

Q2: What is the underlying mechanism of GKA-induced hyperlipidemia?

A2: The primary mechanism involves the activation of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[3][4][5] Glucokinase activation increases the flux of glucose through glycolysis, leading to an increase in substrates for lipogenesis. This metabolic shift activates SREBP-1c, a key transcription factor that upregulates the expression of genes involved in fatty acid and triglyceride synthesis.[3][4]

Q3: Are there any strategies to mitigate GKA-induced hyperlipidemia in our preclinical studies?

A3: Yes, several strategies can be investigated:

  • Hepatoselective Glucokinase Activators: Developing or utilizing GKAs that are liver-specific may offer glycemic control with a reduced risk of hyperlipidemia and hypoglycemia.[6][7] Some studies suggest that certain hepatoselective GKAs do not cause significant hepatic steatosis.[6]

  • Combination Therapy: Although specific data on GKA combinations is limited, a logical approach is to co-administer the GKA with established lipid-lowering agents such as statins or fibrates.[8][9][10][11][12] This approach would require careful dose-finding and safety assessment in your animal models.

  • Dietary Management: Since GKA-induced hyperlipidemia is exacerbated by high-fat diets, ensuring a controlled and standardized diet for your animal models is crucial for interpreting your results.[2] For clinical applications, dietary modifications would be a primary recommendation.

Q4: What parameters should we be monitoring in our animal studies to assess GKA-induced hyperlipidemia?

A4: A comprehensive assessment should include:

  • Plasma Lipid Profile: Regularly measure total cholesterol, triglycerides, HDL-C, and LDL-C.

  • Liver Enzyme Levels: Monitor ALT and AST to assess potential liver damage.

  • Hepatic Triglyceride Content: Directly quantify the amount of triglycerides in liver tissue.

  • Liver Histology: Perform histological analysis (H&E and Oil Red O staining) to visually assess the degree of steatosis.

  • Gene Expression Analysis: Measure the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC) in liver tissue.

Troubleshooting Guides

Issue: Unexpectedly high variability in plasma lipid levels between animals in the same treatment group.

  • Possible Cause: Inconsistent diet or fasting state.

    • Solution: Ensure all animals have ad libitum access to the same standardized diet. For blood collection, ensure a consistent fasting period (e.g., 4-6 hours) for all animals, as postprandial lipid levels can be highly variable.[13]

  • Possible Cause: Inaccurate blood collection or processing.

    • Solution: Use a consistent method for blood collection (e.g., retro-orbital sinus, tail vein) and plasma separation. Process samples promptly and store them at -80°C to prevent lipid degradation.

Issue: Difficulty in correlating plasma lipid levels with the degree of hepatic steatosis observed in histology.

  • Possible Cause: Time lag between changes in plasma lipids and liver fat accumulation.

    • Solution: Conduct a time-course study to understand the kinetics of GKA-induced hyperlipidemia and steatosis in your model. Plasma triglycerides may rise before significant lipid accumulation is visible in the liver.

  • Possible Cause: Subjectivity in histological scoring.

    • Solution: Implement a standardized, blinded scoring system for your histological slides. Consider using digital image analysis to quantify the lipid droplet area for a more objective measurement.[14]

Data Presentation

Table 1: Expected Effects of Glucokinase Activators on Key Metabolic Parameters

ParameterExpected Change with GKA TreatmentRationaleKey Monitoring Assays
Plasma Glucose DecreaseEnhanced hepatic glucose uptake and insulin secretion.Glucose tolerance test, fasting blood glucose.
Plasma Insulin Increase or No ChangeDepends on the GKA's selectivity for pancreas vs. liver.Insulin ELISA.
Plasma Triglycerides IncreaseIncreased de novo lipogenesis in the liver.Plasma lipid profile.
Hepatic Triglycerides IncreaseAccumulation of newly synthesized fats.Liver triglyceride quantification, Oil Red O staining.
Hepatic Lipogenic Gene Expression (SREBP-1c, FASN, ACC) IncreaseTranscriptional activation of the lipogenic pathway.qRT-PCR or Western blot of liver tissue.
Liver Enzymes (ALT, AST) Potential IncreaseMay indicate liver stress or damage due to steatosis.Plasma enzyme assays.

Experimental Protocols

Protocol 1: Quantification of Hepatic Triglyceride Content

Objective: To measure the total triglyceride content in liver tissue from GKA-treated and control animals.

Materials:

  • Frozen liver tissue (~50-100 mg)

  • 2:1 Chloroform:Methanol solution

  • 0.9% NaCl solution

  • Isopropanol

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen liver tissue and record the weight.

  • Homogenize the tissue in a 2:1 chloroform:methanol solution.

  • Add 0.9% NaCl solution to the homogenate to separate the phases.

  • Centrifuge to pellet the tissue debris and separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent from the organic phase under a stream of nitrogen or in a speed vacuum.

  • Re-suspend the lipid extract in isopropanol.

  • Use a commercial triglyceride quantification kit to measure the triglyceride concentration in the re-suspended sample, following the manufacturer's instructions.

  • Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).[15][16][17]

Protocol 2: Histological Assessment of Hepatic Steatosis

Objective: To visualize and semi-quantify lipid accumulation in the liver.

Materials:

  • Liver tissue fixed in 10% neutral buffered formalin.

  • Optimal cutting temperature (OCT) compound for frozen sections.

  • Hematoxylin and Eosin (H&E) stains.

  • Oil Red O stain.

  • Microscope.

  • Cryostat.

Procedure:

A. H&E Staining (for general morphology):

  • Process the formalin-fixed liver tissue and embed in paraffin.

  • Cut 5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin according to standard protocols.

  • Dehydrate and mount the slides.

  • Examine under a microscope for changes in liver architecture and the presence of lipid vacuoles.

B. Oil Red O Staining (for neutral lipids):

  • Embed fresh liver tissue in OCT and freeze rapidly.

  • Cut 10 µm frozen sections using a cryostat.

  • Fix the sections in formalin.

  • Stain with a filtered Oil Red O solution.

  • Counterstain with Hematoxylin.

  • Mount in an aqueous mounting medium.

  • Examine under a microscope. Lipid droplets will appear as red-orange.[2][14]

Scoring:

  • Develop a semi-quantitative scoring system (e.g., 0-3 scale) based on the percentage of hepatocytes containing lipid droplets. Have two independent, blinded observers score the slides to ensure objectivity.

Protocol 3: In Vitro De Novo Lipogenesis Assay in Primary Hepatocytes

Objective: To measure the rate of new fatty acid synthesis in hepatocytes treated with a GKA.

Materials:

  • Primary hepatocytes (mouse, rat, or human).

  • Collagen-coated culture plates.

  • Hepatocyte culture medium.

  • Glucokinase activator of interest.

  • [1,2-14C]-Acetic acid (radiolabeled precursor).

  • Scintillation fluid and counter.

Procedure:

  • Plate primary hepatocytes on collagen-coated plates and allow them to adhere.

  • Treat the hepatocytes with the GKA at various concentrations for a predetermined time (e.g., 24 hours).

  • During the last 2-4 hours of treatment, add [1,2-14C]-Acetic acid to the culture medium.

  • After the incubation period, wash the cells with cold PBS.

  • Lyse the cells and extract the total lipids using a chloroform:methanol solution.

  • Separate the lipid phase and evaporate the solvent.

  • Re-suspend the lipid extract in a suitable solvent.

  • Add scintillation fluid to the lipid extract and measure the radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the rate of de novo lipogenesis. Normalize the results to the total protein content of the cell lysate.[18]

Visualizations

Signaling Pathway

GKA_Hyperlipidemia_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_effects Systemic Effects GKA Glucokinase Activator GK Glucokinase GKA->GK activates Glucose Glucose Glucose->GK substrate G6P Glucose-6-Phosphate GK->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Lipogenesis_Substrates Lipogenic Substrates Glycolysis->Lipogenesis_Substrates SREBP1c SREBP-1c (activated) Lipogenesis_Substrates->SREBP1c activates Lipogenic_Genes Lipogenic Genes (FASN, ACC, etc.) SREBP1c->Lipogenic_Genes upregulates DNL De Novo Lipogenesis Lipogenic_Genes->DNL promotes Triglycerides Triglycerides DNL->Triglycerides synthesizes VLDL VLDL Triglycerides->VLDL packaged into Hepatic_Steatosis Hepatic Steatosis Triglycerides->Hepatic_Steatosis accumulates as Hypertriglyceridemia Hypertriglyceridemia VLDL->Hypertriglyceridemia leads to

Caption: GKA-induced hyperlipidemia signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Animal_Model Select Animal Model (e.g., db/db mice on HFD) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. GKA 3. GKA + Lipid-Lowering Agent Animal_Model->Treatment_Groups Dosing Daily Dosing (e.g., 4 weeks) Treatment_Groups->Dosing Body_Weight Weekly Body Weight & Food Intake Dosing->Body_Weight Blood_Collection Weekly Blood Collection (Fasted) Dosing->Blood_Collection Sacrifice Sacrifice & Tissue Collection Dosing->Sacrifice Plasma_Analysis Plasma Lipid & Enzyme Analysis Blood_Collection->Plasma_Analysis Liver_Weight Liver Weight Sacrifice->Liver_Weight Liver_Histology Liver Histology (H&E, Oil Red O) Sacrifice->Liver_Histology Liver_TG Hepatic Triglyceride Quantification Sacrifice->Liver_TG Gene_Expression Gene Expression (qRT-PCR) Sacrifice->Gene_Expression

Caption: Preclinical experimental workflow for managing GKA-induced hyperlipidemia.

Logical Relationship

Logical_Relationship GKA Glucokinase Activator Hyperlipidemia Hyperlipidemia GKA->Hyperlipidemia may cause Management_Strategy Management Strategy Hepatoselective_GKA Hepatoselective GKA Management_Strategy->Hepatoselective_GKA Combination_Therapy Combination Therapy (e.g., with statin) Management_Strategy->Combination_Therapy Diet_Control Dietary Control Management_Strategy->Diet_Control Reduced_Hyperlipidemia Reduced Hyperlipidemia Hepatoselective_GKA->Reduced_Hyperlipidemia leads to Combination_Therapy->Reduced_Hyperlipidemia leads to Diet_Control->Reduced_Hyperlipidemia leads to

Caption: Strategies for managing GKA-induced hyperlipidemia.

References

Technical Support Center: AR453588 Hydrochloride Impurity Profiling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific impurity profiling data and validated analytical methods for AR453588 hydrochloride are not publicly available. This guide provides a framework based on general principles and best practices for the analysis of small molecule hydrochloride drug substances, drawing from established methodologies for similar compounds. All experimental protocols should be considered as starting points and require specific development and validation for AR4-53588 hydrochloride.

Troubleshooting Guides

This section addresses common issues researchers may encounter during the impurity profiling of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample. - Secondary Interactions: Silanol interactions between the analyte and the stationary phase. - Inappropriate Mobile Phase pH: The pH is too close to the pKa of the analyte or impurities. - Column Degradation: Loss of stationary phase or contamination.- Reduce the injection volume or sample concentration. - Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Replace the column; use a guard column to protect the analytical column.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. - Temperature Variations: Lack of column temperature control. - Pump Malfunction: Inconsistent flow rate. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.- Prepare fresh mobile phase daily and ensure proper degassing. - Use a column oven to maintain a constant temperature.[1] - Check the HPLC pump for leaks and perform routine maintenance. - Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before injection.
Ghost Peaks - Contaminated Mobile Phase or Solvents. - Carryover from Previous Injections. - Sample Degradation in the Autosampler. - Use high-purity solvents and prepare fresh mobile phase. - Implement a robust needle wash program in the autosampler method. - Keep the autosampler tray cooled to prevent degradation of sensitive samples.
Poor Resolution Between Peaks - Suboptimal Mobile Phase Composition: Incorrect solvent ratio or pH. - Inappropriate Column: Stationary phase not suitable for the analytes. - High Flow Rate: Insufficient time for separation to occur.- Optimize the mobile phase gradient, isocratic composition, or pH. - Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). - Reduce the flow rate to improve separation efficiency.
No Peaks or Very Small Peaks - Injection Failure: Autosampler malfunction or incorrect vial placement. - Detector Issue: Incorrect wavelength setting or lamp failure. - Sample Degradation: Analyte is not stable under the analytical conditions. - Precipitation: Sample precipitating in the mobile phase.- Verify the injection process and vial positioning. - Check the detector settings and perform a lamp intensity test. - Investigate sample stability under different conditions.[2] - Ensure the sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies for this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons:

  • To develop stability-indicating methods: These studies help in developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[3][4]

  • To understand degradation pathways: It helps in identifying the likely degradation products and understanding the chemical behavior of the molecule under various stress conditions such as acid, base, oxidation, heat, and light.[1][3][5]

  • To elucidate the structure of degradants: The generated degradation products can be isolated and characterized to understand their structure.[1][3]

  • To inform formulation and packaging development: Knowledge of the drug's intrinsic stability helps in developing a stable formulation and selecting appropriate packaging.[3][5]

Q2: What types of impurities can be expected in a synthetic drug substance like this compound?

A2: Impurities in a drug substance can be classified into several categories:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[6] For instance, in the synthesis of other hydrochloride salts, process-related impurities and degradation products like oxidation impurities have been identified.[7][8]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, inorganic salts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.

Q3: How much degradation is targeted during forced degradation studies?

A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate to ensure that the analytical method is challenged and that the primary degradation products are formed without excessive secondary degradation.[5]

Q4: Why is a stability-indicating method important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the impurities and degradation products present.[3] This is essential for ensuring the safety, efficacy, and quality of the drug product throughout its shelf life. The method must be specific to the API, meaning it provides a signal for the API that is unaffected by the presence of impurities or excipients.[4]

Q5: What are some common analytical techniques used for impurity profiling?

A5: The most common and powerful technique for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or a mass spectrometry (MS) detector (LC-MS).[7][8][9] Other techniques include High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography (GC) for volatile impurities and residual solvents, and spectroscopic methods like NMR and IR for structure elucidation of isolated impurities.[10]

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines a general approach for conducting forced degradation studies. The conditions should be adjusted based on the observed stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).[4][5]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.[4][5]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[5]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.[5] Also, heat the stock solution at a similar temperature.

    • Photolytic Degradation: Expose the stock solution and solid drug substance to UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a developed stability-indicating HPLC method.

Exemplary HPLC Method for Impurity Profiling

This is a starting point for method development and requires optimization and validation for this compound.

Parameter Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program Time (min)
0
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength Photodiode Array (PDA) detector, scan from 200-400 nm. Select an appropriate wavelength for quantification based on the UV spectrum of AR453588.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., mobile phase A/B mixture) to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API AR453588 HCl Stock (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (Solid & Solution, 80°C) API->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) API->Photo Expose to Stress Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Evaluation: Peak Purity, % Degradation, Impurity Identification HPLC->Data

Caption: Workflow for Forced Degradation and Impurity Analysis.

G cluster_problem Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions Issue Issue: Poor Peak Resolution Cause1 Suboptimal Mobile Phase Issue->Cause1 Cause2 Inappropriate Column Issue->Cause2 Cause3 High Flow Rate Issue->Cause3 Sol1 Optimize Gradient/pH Cause1->Sol1 Sol2 Screen Different Columns Cause2->Sol2 Sol3 Reduce Flow Rate Cause3->Sol3

Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.

References

Technical Support Center: Improving the Oral Bioavailability of AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of AR4-53588 hydrochloride, a representative poorly soluble drug candidate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation development of AR453588 hydrochloride.

Issue Potential Cause Recommended Solution
Low in vitro dissolution rate despite micronization. 1. Drug particle agglomeration. 2. Poor wettability of the micronized powder.1. Incorporate a wetting agent or surfactant into the formulation. 2. Consider co-milling with a hydrophilic excipient. 3. Evaluate alternative particle size reduction techniques like nanosizing.
Phase separation or drug precipitation from lipid-based formulations (e.g., SEDDS) upon aqueous dispersion. 1. Incorrect ratio of oil, surfactant, and cosurfactant. 2. Low drug solubility in the lipid vehicle. 3. The formulation is outside the self-emulsification region of the phase diagram.1. Systematically screen different ratios of formulation components using a ternary phase diagram. 2. Select an oil with higher solubilizing capacity for this compound. 3. Increase the concentration of the surfactant or cosurfactant.
Amorphous solid dispersion (ASD) shows no improvement in bioavailability over the crystalline form. 1. The drug recrystallized in the solid state during storage or in the gastrointestinal tract. 2. The polymer is not maintaining a supersaturated state in vivo. 3. The dissolution rate is still the limiting factor.1. Select a polymer with stronger interactions (e.g., hydrogen bonding) with the drug. 2. Increase the polymer-to-drug ratio. 3. Incorporate a second polymer to inhibit crystallization. 4. Ensure the formulation is stored under appropriate temperature and humidity conditions.
High variability in pharmacokinetic (PK) data between subjects. 1. Food effects influencing drug absorption. 2. Formulation-dependent absorption window in the GI tract. 3. Inconsistent dispersion of the formulation in vivo.1. Conduct food-effect studies to understand the impact of fed vs. fasted states. 2. Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to minimize variability.[1][2][3] 3. Consider mucoadhesive formulations to prolong residence time at the site of absorption.[4]

Frequently Asked Questions (FAQs)

1. What are the primary challenges to the oral bioavailability of a poorly soluble compound like this compound?

The primary challenges stem from its low aqueous solubility, which can lead to a low dissolution rate in the gastrointestinal fluids.[2][5] This, in turn, results in limited absorption into the bloodstream and consequently, low and variable oral bioavailability.[6] Other factors include its potential for first-pass metabolism and efflux by transporters in the gut wall.[4][7]

G cluster_challenges Challenges to Oral Bioavailability Poor Solubility Poor Solubility Low Dissolution Rate Low Dissolution Rate Poor Solubility->Low Dissolution Rate Poor Absorption Poor Absorption Low Dissolution Rate->Poor Absorption Low Permeability Low Permeability Low Permeability->Poor Absorption First-Pass Metabolism First-Pass Metabolism Low Bioavailability Low Bioavailability First-Pass Metabolism->Low Bioavailability Poor Absorption->Low Bioavailability G cluster_workflow Formulation Selection Workflow Characterize API Characterize API (Solubility, Permeability, LogP) Screening Formulation Screening (e.g., Lipid, Polymer-based) Characterize API->Screening In Vitro Dissolution In Vitro Dissolution Testing Screening->In Vitro Dissolution In Vivo PK Study In Vivo Pharmacokinetic Study (e.g., in Rats) In Vitro Dissolution->In Vivo PK Study Lead Formulation Select Lead Formulation In Vivo PK Study->Lead Formulation G cluster_sedds SEDDS Mechanism of Action SEDDS Capsule SEDDS Capsule GI Fluids Dispersion in GI Fluids SEDDS Capsule->GI Fluids Fine Emulsion Formation of Fine Emulsion GI Fluids->Fine Emulsion Absorption Enhanced Drug Absorption Fine Emulsion->Absorption

References

Validation & Comparative

A Comparative Guide to Glucokinase Activators: AR453588 Hydrochloride vs. Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AR453588 hydrochloride, a potent glucokinase activator (GKA), with other notable GKAs that have been pivotal in the landscape of type 2 diabetes research. We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, and provide detailed experimental protocols for key assays.

Introduction to Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes. In individuals with type 2 diabetes, the function of this enzyme is often impaired. Glucokinase activators are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its enzymatic activity.[1][2] This dual mechanism of action—stimulating insulin secretion from the pancreas and increasing glucose uptake and glycogen synthesis in the liver—makes GKAs a promising therapeutic target for managing hyperglycemia.[2][3] However, the development of GKAs has been challenging, with early candidates facing issues of hypoglycemia and a lack of sustained efficacy.[1][3] This guide will compare this compound to other significant GKAs, including the clinically successful Dorzagliatin, the hepatoselective TTP399, and earlier-generation compounds like MK-0941, AZD1656, and PF-04937319.

Mechanism of Action and Signaling Pathway

GKAs bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity.[1] This leads to increased phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.

In Pancreatic β-Cells: Increased glucose-6-phosphate levels lead to a higher ATP:ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.

In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then shunted towards glycogen synthesis for storage and glycolysis. This increases hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood glucose levels. The activity of glucokinase in the liver is also regulated by the glucokinase regulatory protein (GKRP), which can sequester GK in the nucleus in an inactive state. Some GKAs can disrupt this interaction.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Glucose_P->GLUT2_P Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P GKA_P GKA (e.g., AR453588) GKA_P->GK_P Activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP ↑ ATP:ADP Ratio Glycolysis_P->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin_Secretion Insulin Secretion Ca2->Insulin_Secretion Glucose_L Glucose GLUT2_L GLUT2 Glucose_L->GLUT2_L Uptake GK_L Glucokinase (GK) GLUT2_L->GK_L GKA_L GKA (e.g., AR453588) GKA_L->GK_L Activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation GKRP GKRP (in nucleus) GK_L->GKRP Binding/Release Glycogen Glycogen Synthesis G6P_L->Glycogen Glycolysis_L Glycolysis G6P_L->Glycolysis_L HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis_L->HGO

Glucokinase activator signaling pathway.

Comparative Performance Data

The following tables summarize key in vitro and in vivo data for this compound and other selected glucokinase activators. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of Glucokinase Activators
CompoundEC50 (nM)S0.5 for Glucose (mM)Vmax IncreaseReference
This compound 42Not ReportedNot ReportedMedChemExpress
Dorzagliatin Not ReportedNot Reported1.4-fold[4]
TTP399 Not ReportedNot ReportedNot Reported[1]
MK-0941 240 (at 2.5 mM glucose), 65 (at 10 mM glucose)6.9 to 1.41.5-fold[5]
AZD1656 Not ReportedNot Reported<1-fold (partial activator)[4]
PF-04937319 Not ReportedNot Reported<1-fold (partial activator)[4]
Table 2: Preclinical Pharmacokinetics of Glucokinase Activators in Rodents
CompoundAnimal ModelTmax (h)CmaxHalf-life (h)Bioavailability (%)Reference
AR453588 Not specified~1Not specified~2Not specified[5]
Dorzagliatin MouseNot specifiedNot specifiedNot specifiedNot specified[6][7]
TTP399 Rat, Mouse, MinipigNot specifiedNot specifiedNot specifiedNot specified[1]
MK-0941 Mouse<1Not specified~2Not specified[5]
AZD1656 Not specifiedNot specifiedNot specifiedNot specifiedNot specified[8][9]
PF-04937319 MouseNot specifiedNot specifiedNot specifiedNot specified[10]
Table 3: In Vivo Efficacy of Glucokinase Activators
CompoundStudy PopulationKey Efficacy EndpointResultReference
AR453588 ob/ob miceFasting blood glucose & OGTTLowered fasted blood glucose and AUC in OGTTMedChemExpress
Dorzagliatin Type 2 Diabetes PatientsChange in HbA1c at 24 weeks-1.07% from baselineDorzagliatin FDA Label
TTP399 Type 2 Diabetes PatientsPlacebo-subtracted change in HbA1c at 6 months-0.9% (800 mg dose)[1][11]
MK-0941 Type 2 Diabetes PatientsChange in A1CInitial reduction, but efficacy deteriorated after 14 weeks[12]
AZD1656 Type 2 Diabetes PatientsChange in HbA1c at 4 monthsSignificant improvement, but efficacy diminished over time[13]
PF-04937319 Type 2 Diabetes PatientsChange in HbA1c at 12 weeks-0.47% (100 mg dose)[14]
Table 4: Safety and Tolerability Profile
CompoundKey Adverse EventsReference
AR453588 Not reported in publicly available data-
Dorzagliatin Low incidence of hypoglycemia, potential for hyperlipidemia and hyperuricemia[15]
TTP399 Low risk of hypoglycemia, no detrimental effect on plasma lipids[11][16]
MK-0941 Increased incidence of hypoglycemia, elevations in triglycerides and blood pressure[13][17]
AZD1656 Efficacy diminished over time[13]
PF-04937319 Generally well-tolerated, higher incidence of adverse events than metformin alone[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key in vitro and in vivo assays used to evaluate glucokinase activators.

In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)

Objective: To determine the potency (EC50) of a test compound in activating the glucokinase enzyme.

Materials:

  • Recombinant human glucokinase

  • Reaction Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)

  • D-Glucose

  • ATP

  • Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

  • Coupling substrate: NADP+

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create a serial dilution to obtain a range of concentrations.

  • In a 96-well plate, add the reaction buffer, a fixed concentration of glucose (e.g., 5 mM), G6PDH, and NADP+.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO only).

  • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10 minutes.

  • Initiate the reaction by adding a fixed concentration of ATP to all wells.

  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic read). The increase in absorbance is due to the formation of NADPH, which is proportional to the glucokinase activity.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

  • Plot the reaction velocity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose disposal in a rodent model.

Materials:

  • Male C57BL/6J mice (or a relevant diabetic mouse model, e.g., db/db or ob/ob mice)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-capillary tubes)

Procedure:

  • Acclimatize the mice to handling and experimental procedures.

  • Fast the mice overnight (typically 6-8 hours) with free access to water.

  • Record the baseline body weight of each mouse.

  • Administer the test compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Immediately after the baseline blood sample, administer the glucose solution via oral gavage.

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose tolerance.

Experimental and Preclinical Workflow

The discovery and development of a novel glucokinase activator follows a structured preclinical workflow to assess its potential as a therapeutic agent.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro_Assay In Vitro GK Activation Assay Lead_Opt->In_Vitro_Assay Selectivity Selectivity Profiling In_Vitro_Assay->Selectivity PK_Studies Pharmacokinetic Studies (Rodents) Selectivity->PK_Studies Efficacy_Models Efficacy Models (e.g., OGTT) PK_Studies->Efficacy_Models Tox Preliminary Toxicology Efficacy_Models->Tox Candidate_Selection Lead Candidate (e.g., AR453588) Tox->Candidate_Selection

Preclinical discovery and evaluation workflow.

Conclusion

This compound emerges as a potent glucokinase activator based on its in vitro EC50 value. The landscape of GKA development has evolved significantly, with newer agents like Dorzagliatin demonstrating sustained clinical efficacy and improved safety profiles, particularly a lower risk of hypoglycemia, compared to earlier candidates such as MK-0941. The distinction between dual-acting and hepatoselective GKAs, like TTP399, highlights a key strategy to mitigate the risk of hypoglycemia by avoiding pancreatic overstimulation.

The provided data underscores the importance of a comprehensive evaluation of GKAs, considering not only their potency but also their kinetic properties (e.g., impact on Vmax and glucose S0.5), pharmacokinetic profiles, and long-term effects on efficacy and safety. While direct comparative studies are limited, this guide offers a structured overview based on the available scientific literature to aid researchers and drug development professionals in understanding the comparative landscape of glucokinase activators. Further head-to-head studies will be crucial to definitively position this compound within this therapeutic class.

References

A Comparative Efficacy Analysis of Glucokinase Activators: The Preclinical Candidate AR453588 Hydrochloride versus the Approved Drug Dorzagliatin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two glucokinase activators, the preclinical compound AR453588 hydrochloride and the clinically approved dorzagliatin, reveals differing stages of development and a significant disparity in available efficacy data. While dorzagliatin has a robust portfolio of Phase II and III clinical trial data demonstrating its glucose-lowering effects in type 2 diabetes (T2D), this compound's publicly accessible information is limited to preclinical studies. This guide provides a comprehensive comparison based on the available scientific literature, aimed at researchers, scientists, and drug development professionals.

Introduction to Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in the body, primarily in the pancreas and liver, playing a pivotal role in glucose homeostasis. In pancreatic β-cells, GK activation triggers insulin secretion in response to rising blood glucose levels. In the liver, it promotes glucose uptake and glycogen synthesis. Glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby enhancing its glucose-sensing and metabolic functions. This dual mechanism of action makes GK a promising target for the treatment of T2D.

This guide compares the efficacy of two GKAs: this compound, a potent preclinical candidate, and dorzagliatin, a first-in-class GKA approved for the treatment of T2D in China.

Mechanism of Action: A Shared Pathway

Both this compound and dorzagliatin are allosteric activators of glucokinase. They bind to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to a leftward shift in the glucose-response curve, meaning that the enzyme is more active at lower glucose concentrations.

The downstream effects of GK activation by both compounds are expected to be similar, resulting in:

  • In the Pancreas: Increased glucose-stimulated insulin secretion (GSIS) from β-cells.

  • In the Liver: Enhanced glucose uptake and glycogen synthesis, leading to reduced hepatic glucose output.

The ultimate therapeutic goal is to improve glycemic control in individuals with T2D.

Glucokinase Activation Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glucokinase Glucokinase GLUT2->Glucokinase Glycolysis Glycolysis Glucokinase->Glycolysis GKA AR453588 HCl or Dorzagliatin GKA->Glucokinase Activates ATP/ADP Ratio ↑ ATP/ADP Ratio Glycolysis->ATP/ADP Ratio KATP Channel Closure KATP Channel Closure ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx ↑ Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Uptake Glucokinase_liver Glucokinase GLUT2_liver->Glucokinase_liver G6P Glucose-6-Phosphate Glucokinase_liver->G6P GKA_liver AR453588 HCl or Dorzagliatin GKA_liver->Glucokinase_liver Activates Glycogen Synthesis ↑ Glycogen Synthesis G6P->Glycogen Synthesis Glycolysis_liver ↑ Glycolysis G6P->Glycolysis_liver Reduced HGO Reduced Hepatic Glucose Output Glycogen Synthesis->Reduced HGO Glycolysis_liver->Reduced HGO

Caption: Glucokinase activation pathway in pancreas and liver.

Efficacy Data Comparison

A direct head-to-head comparison of the efficacy of this compound and dorzagliatin is challenging due to the different stages of their development. Dorzagliatin's efficacy has been established in large-scale human clinical trials, while data for this compound is from preclinical animal models.

This compound: Preclinical Efficacy

The available data for this compound is derived from in vitro and in vivo animal studies. It is a potent GKA with a reported half-maximal effective concentration (EC50) of 42 nM.

Table 1: Preclinical Efficacy of this compound in Animal Models

ParameterAnimal ModelDosageKey Findings
Enzyme Activity In vitroN/AEC50 of 42 nM for glucokinase activation.
Post-prandial Glucose Normal C57BL/6J mice3-30 mg/kg (p.o.)Dose-dependent reduction in post-prandial glucose levels.
Fasted Blood Glucose ob/ob mice3-30 mg/kg (p.o., once-daily for 14 days)Dose-dependent reduction in fasted blood glucose.
Oral Glucose Tolerance Test (OGTT) ob/ob mice3-30 mg/kg (p.o.)Lowered the area under the curve (AUC) during an OGTT.

Note: p.o. refers to oral administration.

Dorzagliatin: Clinical Efficacy

Dorzagliatin has undergone extensive clinical evaluation in Phase II and III trials, demonstrating significant glycemic control in patients with T2D, both as a monotherapy and in combination with other antidiabetic agents like metformin.

Table 2: Clinical Efficacy of Dorzagliatin in Phase III Trials

ParameterTrialPatient PopulationDosagePlacebo-Subtracted Change from Baseline
HbA1c Reduction SEED (Monotherapy)Drug-naïve T2D patients75 mg twice daily-0.57% at 24 weeks[1]
HbA1c Reduction DAWN (Add-on to Metformin)T2D patients on metformin75 mg twice daily-0.66% at 24 weeks[2][3]
Fasting Plasma Glucose (FPG) Reduction Meta-analysisT2D patientsN/A-9.22 mg/dL[4]
2-hour Postprandial Glucose (2h-PPG) Reduction Meta-analysisT2D patientsN/A-48.70 mg/dL[4]
HOMA2-β (β-cell function) SEED (Monotherapy)Drug-naïve T2D patients75 mg twice dailySignificant improvement vs. placebo[1]
HOMA2-IR (Insulin resistance) Meta-analysisT2D patientsN/A-0.07 (improvement)[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the key studies for both compounds.

This compound: Preclinical Study Protocols (General Description)

The preclinical evaluation of this compound likely involved standard animal models and procedures for assessing anti-diabetic agents.

  • Oral Glucose Tolerance Test (OGTT) in Mice:

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken.

    • This compound or vehicle is administered orally.

    • After a specified time, a glucose solution is administered orally (gavage).

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Chronic Efficacy Study in ob/ob Mice:

    • Genetically obese and diabetic ob/ob mice are used.

    • Mice are treated daily with this compound or vehicle for a specified duration (e.g., 14 days).

    • Fasting blood glucose levels are monitored periodically.

    • Body weight and food intake may also be measured.

Preclinical_Experimental_Workflow cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_chronic Chronic Efficacy Study (ob/ob mice) Fasting Overnight Fasting Baseline_Glucose Baseline Glucose Measurement Fasting->Baseline_Glucose Drug_Admin Oral Administration (AR453588 HCl or Vehicle) Baseline_Glucose->Drug_Admin Glucose_Challenge Oral Glucose Challenge Drug_Admin->Glucose_Challenge Serial_Glucose Serial Glucose Measurements Glucose_Challenge->Serial_Glucose AUC_Calc AUC Calculation Serial_Glucose->AUC_Calc Daily_Dosing Daily Oral Dosing (14 days) FBG_Monitoring Periodic Fasting Blood Glucose Daily_Dosing->FBG_Monitoring Endpoint_Analysis Endpoint Analysis FBG_Monitoring->Endpoint_Analysis

Caption: General preclinical experimental workflow for an anti-diabetic agent.
Dorzagliatin: Clinical Trial Protocols

The efficacy of dorzagliatin has been evaluated in well-controlled, randomized, double-blind, placebo-controlled Phase III clinical trials.

  • SEED Trial (Monotherapy):

    • Design: A multicenter, randomized, double-blind, placebo-controlled study.[5][6]

    • Participants: 463 drug-naïve patients with T2D.[6]

    • Procedure: After a screening and placebo run-in period, patients were randomized (2:1) to receive either dorzagliatin (75 mg twice daily) or a placebo for 24 weeks. This was followed by a 28-week open-label period where all patients received dorzagliatin.[1][5]

    • Primary Endpoint: Change in HbA1c from baseline at week 24.[1]

  • DAWN Trial (Add-on to Metformin):

    • Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][7]

    • Participants: 767 T2D patients with inadequate glycemic control on metformin alone.[7]

    • Procedure: Patients on a stable dose of metformin were randomized (1:1) to receive either dorzagliatin (75 mg twice daily) or a placebo for 24 weeks, followed by a 28-week open-label extension with dorzagliatin.[2][7]

    • Primary Endpoint: Change in HbA1c from baseline at week 24.[3]

Summary and Conclusion

The comparison between this compound and dorzagliatin highlights the journey of a drug from preclinical discovery to clinical application. This compound shows promise as a potent GKA based on its in vitro activity and glucose-lowering effects in animal models. However, its clinical efficacy and safety in humans remain to be determined.

In contrast, dorzagliatin has successfully navigated extensive clinical development, demonstrating statistically significant and clinically meaningful improvements in glycemic control in a large population of patients with T2D. The robust data from the SEED and DAWN trials have established its efficacy and safety profile, leading to its approval for clinical use.

For researchers and drug development professionals, the case of dorzagliatin provides a benchmark for the successful clinical development of a GKA. The preclinical data on this compound, while limited, suggests it is a compound of interest within this therapeutic class. Future publication of more detailed preclinical data and the potential initiation of clinical trials will be necessary to fully assess the therapeutic potential of this compound and enable a more direct comparison with clinically validated agents like dorzagliatin.

References

A Preclinical Head-to-Head: A Comparative Analysis of Glucokinase Activators AR453588 Hydrochloride and MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for two notable glucokinase activators: AR453588 hydrochloride and MK-0941. This document synthesizes available data on their respective mechanisms of action, in vitro potency, pharmacokinetic profiles, and in vivo efficacy to assist in evaluating their potential as therapeutic agents for type 2 diabetes.

Both this compound and MK-0941 are small molecule allosteric activators of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing the activity of GK in the pancreas and liver, these compounds aim to increase insulin secretion and glucose uptake, thereby lowering blood glucose levels. While both molecules share a common target, their preclinical profiles exhibit distinct characteristics.

Quantitative Data Summary

The following tables provide a structured overview of the available preclinical data for this compound and MK-0941, facilitating a direct comparison of their performance in various experimental models.

Table 1: In Vitro Potency of this compound and MK-0941

CompoundParameterValueConditions
This compound EC5042 nM[1][2][3][4]In vitro glucokinase activation
MK-0941 EC50240 nM[5]Recombinant human glucokinase, 2.5 mM glucose
EC5065 nM[5]Recombinant human glucokinase, 10 mM glucose
Effect on S0.5 for glucoseLowered from 6.9 to 1.4 mM[1]1 µM MK-0941, recombinant human glucokinase
Effect on Vmax1.5-fold increase[1]1 µM MK-0941, recombinant human glucokinase

Table 2: In Vitro Cellular Activity of MK-0941

CompoundParameterValueCell Type/TissueConditions
MK-0941 Insulin Secretion17-fold increase[1]Isolated rat islets of Langerhans10 µM MK-0941
Glucose UptakeUp to 18-fold increase[1]Isolated rat hepatocytes10 µM MK-0941
Glucose Phosphorylation18-fold increase[5]Hepatocytes30 µM MK-0941, 3 hours

Table 3: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelDosingKey Findings
This compound Normal C57BL/6J mice3-30 mg/kg, p.o.[1][2]Lowered post-prandial glucose.[1][2]
ob/ob mice3-30 mg/kg, p.o., once-daily for 14 days[1][2]Showed anti-hyperglycemic activity, lowered fasted blood glucose and AUC in an OGTT on day 14.[1][2]
MK-0941 High-fat diet (HFD) mice1-30 mg/kg, p.o., single dose[5]Significantly reduced blood glucose in a dose-dependent manner.[5]
HFD mice2-60 mg/kg, p.o., twice daily for 14 days[5]Retained glucose-lowering efficacy.[5]
db/db mice3-10 mg/kg, p.o., single dose[5]Reduced blood glucose.[5]
HFD/STZ mice3-10 mg/kg, p.o., single dose[5]Reduced blood glucose.[5]
Healthy dogs0.3-3 mg/kg, p.o., single dose[5]Significantly reduced plasma glucose concentration dose-dependently.[5]
Nondiabetic dogs (OGTT)Oral dosesReduced total area-under-the-curve post-challenge plasma glucose levels by up to 48%.[1]

Table 4: Pharmacokinetic Parameters

CompoundSpeciesDoseCmaxTmaxAUCinfVssCLt1/2F (%)
This compound Male CD-1 mice10 mg/kg, p.o.1.67 µg/mL[1][5]1.0 h[1][5]4.65 hµg/mL[1][5]---60.3%[1][5]
Male CD-1 mice1 mg/kg, i.v.--0.77 hµg/mL[1][2]0.746 L/kg[1][5]21.6 mL/min/kg[1][5]1.28 h[1][2]-
MK-0941 MiceOral doses-~1 h[1]---~2 h[1]-
DogsOral doses-~1 h[1]---~2 h[1]-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of glucokinase activators and a typical experimental workflow for their preclinical evaluation.

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_l GLUT2 Glucose->GLUT2_l GK_p Glucokinase (GK) GLUT2_p->GK_p Glucose Entry G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin GKA_p AR453588 or MK-0941 GKA_p->GK_p Activation GK_l Glucokinase (GK) GLUT2_l->GK_l Glucose Entry G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO GKA_l AR453588 or MK-0941 GKA_l->GK_l Activation

Mechanism of action for glucokinase activators.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Glucokinase Enzyme Assay (EC50, Vmax, S0.5) Cell_Assay Cell-Based Assays (Insulin Secretion, Glucose Uptake) Enzyme_Assay->Cell_Assay Proceed if potent PK_studies Pharmacokinetic Studies (Mouse, Dog) Cell_Assay->PK_studies Proceed if active OGTT Oral Glucose Tolerance Test (OGTT) (Normal Mice) PK_studies->OGTT Efficacy_models Efficacy in Disease Models (db/db, ob/ob, HFD mice) OGTT->Efficacy_models Proceed if efficacious Tox_studies Toxicology Studies Efficacy_models->Tox_studies

Typical preclinical evaluation workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Glucokinase Activation Assay: The potency of glucokinase activators is determined using a recombinant human glucokinase enzyme assay. The assay measures the rate of glucose phosphorylation to glucose-6-phosphate, which is coupled to the production of a detectable signal (e.g., NADH formation measured by absorbance at 340 nm). The reaction is performed in the presence of varying concentrations of the test compound (AR453588 or MK-0941) at fixed concentrations of glucose (e.g., 2.5 mM and 10 mM for MK-0941) to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Oral Glucose Tolerance Test (OGTT) in Mice: To assess the effect of the compounds on glucose disposal, an OGTT is performed in mice (e.g., C57BL/6J). After an overnight fast, the mice are administered the test compound (AR453588 or vehicle) via oral gavage. After a set period (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are then measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge. The area under the curve (AUC) for blood glucose is calculated to quantify the effect of the compound on glucose tolerance.

Efficacy Study in Diabetic Mouse Models: The anti-hyperglycemic effects of the compounds are evaluated in diabetic mouse models such as db/db or ob/ob mice, which exhibit hyperglycemia and insulin resistance. The compound is administered orally, once or twice daily, for a specified duration (e.g., 14 days). Blood glucose levels are monitored regularly. At the end of the study, parameters such as fasting blood glucose, and in some cases, plasma insulin and triglycerides, are measured to assess the compound's therapeutic efficacy.

Pharmacokinetic Studies in Rodents: To determine the pharmacokinetic properties of the compounds, they are administered to animals (e.g., CD-1 mice) via intravenous (i.v.) and oral (p.o.) routes. Blood samples are collected at multiple time points after dosing. The concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), Vss (volume of distribution at steady state), CL (clearance), t1/2 (half-life), and F (oral bioavailability) are then calculated.

Concluding Remarks

Both this compound and MK-0941 demonstrate clear glucokinase-activating properties with potent glucose-lowering effects in preclinical models. This compound exhibits a lower EC50 in in vitro enzyme assays compared to MK-0941 at a low glucose concentration. MK-0941 has been more extensively characterized in a wider range of preclinical species and in vitro cellular systems, with demonstrated effects on insulin secretion and hepatic glucose uptake.

The choice between these or other glucokinase activators for further development would depend on a holistic evaluation of their efficacy, pharmacokinetic profiles, and, crucially, their safety and tolerability, which can only be fully elucidated through further comprehensive preclinical and clinical studies. It is important to note that while preclinical data are essential for initial assessment, translation to clinical efficacy and safety in humans is not always direct. For instance, the clinical development of MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure, highlighting the importance of thorough safety evaluations.[3][6] Information on the safety profile of this compound is not as readily available in the public domain.

References

Validating the Therapeutic Potential of AR453588 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR453588 hydrochloride, a potent glucokinase activator, with other emerging alternatives in the field of type 2 diabetes treatment. This document synthesizes preclinical and clinical data to evaluate its therapeutic potential, supported by detailed experimental protocols and visual representations of key biological pathways.

Abstract

This compound is a novel, orally bioavailable small molecule that activates glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing GK activity, this compound has demonstrated significant anti-hyperglycemic effects in preclinical models, positioning it as a promising therapeutic candidate for type 2 diabetes. This guide compares the performance of this compound with other notable glucokinase activators (GKAs), including Dorzagliatin, TTP399, ARRY-403, and Piragliatin, based on available experimental data. Detailed methodologies for key experiments are provided to facilitate the validation and replication of these findings.

Comparative Analysis of Glucokinase Activators

The therapeutic potential of a glucokinase activator is determined by its potency, selectivity, pharmacokinetic profile, and demonstrated efficacy in relevant disease models. The following tables summarize the available quantitative data for this compound and its key alternatives.

Table 1: In Vitro Potency of Glucokinase Activators
CompoundEC50 (nM)TargetNotes
This compound 42GlucokinasePotent activator.
Dorzagliatin Not explicitly reportedDual-acting (pancreas and liver)Increases the affinity of GK for glucose without significantly altering the Hill coefficient.[1]
TTP399 (Cadisegliatin) 304 (at 15 mM glucose), 762 (at 5 mM glucose)Liver-selective GlucokinaseHepatoselective, with activity dependent on glucose concentration.[2][3]
ARRY-403 (AMG 151) Not explicitly reportedDual-acting (pancreas and liver)Effective in reducing fasting and postprandial glucose.[4]
Piragliatin (RO4389620) 516GlucokinaseMixed-type activator, increasing both maximal velocity and affinity of GK for glucose.[5]
Table 2: Preclinical Pharmacokinetic Parameters
CompoundSpeciesTmax (h)t1/2 (h)Bioavailability (F%)
This compound Mouse (ob/ob)1.0 (p.o.)1.28 (i.v.)60.3
Dorzagliatin Human1.5 - 2.54.5 - 8.6Not reported
TTP399 (Cadisegliatin) Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
ARRY-403 (AMG 151) Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
Piragliatin (RO4389620) HumanDose-proportional exposureNo appreciable accumulationNo food effect.[5]
Table 3: Efficacy in Preclinical and Clinical Studies
CompoundModel/PopulationKey Findings
This compound C57BL/6J mice, ob/ob miceLowers post-prandial glucose; shows anti-hyperglycemic activity with once-daily dosing.
Dorzagliatin Type 2 Diabetes PatientsSignificant reduction in HbA1c, fasting plasma glucose (FPG), and 2h postprandial glucose (2h-PPG).[6]
TTP399 (Cadisegliatin) Type 2 Diabetes PatientsClinically significant and sustained reduction in HbA1c; increased HDL cholesterol.[7]
ARRY-403 (AMG 151) Type 2 Diabetes PatientsSignificantly reduced FPG when administered twice daily.[8]
Piragliatin (RO4389620) Type 2 Diabetes PatientsDose-dependent reduction of glucose levels in both fasting and fed states.[9][10]

Mechanism of Action: Glucokinase Activation Signaling Pathway

Glucokinase activators like this compound exert their therapeutic effects by allosterically binding to the glucokinase enzyme, thereby increasing its affinity for glucose. This enhanced activity leads to a dual mechanism of action in the pancreas and liver, ultimately resulting in improved glycemic control.

Glucokinase Activation Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Increased Blood Glucose GK_pancreas Glucokinase (GK) Glucose_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate (G6P) GK_pancreas->G6P_pancreas AR453588_pancreas AR453588 HCl AR453588_pancreas->GK_pancreas Activates Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_pancreas Increased ATP/ADP Ratio Glycolysis_pancreas->ATP_pancreas KATP_channel KATP Channel Closure ATP_pancreas->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Blood_Glucose Blood Glucose Homeostasis Insulin_secretion->Blood_Glucose Lowers Blood Glucose Glucose_liver Increased Blood Glucose GK_liver Glucokinase (GK) Glucose_liver->GK_liver G6P_liver Glucose-6-Phosphate (G6P) GK_liver->G6P_liver AR453588_liver AR453588 HCl AR453588_liver->GK_liver Activates Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver Glycogen_synthesis->Blood_Glucose Lowers Blood Glucose HGP_reduction Reduced Hepatic Glucose Production Glycolysis_liver->HGP_reduction HGP_reduction->Blood_Glucose Lowers Blood Glucose

Caption: Glucokinase activation by AR453588 HCl in pancreas and liver.

Experimental Protocols

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for evaluating the effect of this compound on glucose tolerance in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (20% w/v in sterile water)

  • Male C57BL/6J mice (8-10 weeks old)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Baseline Blood Glucose: At time t = -30 min, administer this compound or vehicle via oral gavage. At t = 0 min, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge: Immediately after the baseline blood collection, administer a 2 g/kg body weight glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical validation of a glucokinase activator like this compound.

Experimental Workflow cluster_discovery Discovery & In Vitro Profiling cluster_preclinical Preclinical In Vivo Evaluation cluster_development Clinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Enzyme_Assay Glucokinase Enzyme Assay (EC50 determination) Lead_Opt->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., Insulin Secretion) Enzyme_Assay->Cell_Assay PK_studies Pharmacokinetic Studies (ADME) Cell_Assay->PK_studies OGTT Oral Glucose Tolerance Test (OGTT) PK_studies->OGTT Chronic_Dosing Chronic Dosing in Diabetic Models (e.g., ob/ob mice) OGTT->Chronic_Dosing Tox_studies Toxicology Studies Chronic_Dosing->Tox_studies Phase_I Phase I (Safety in Healthy Volunteers) Tox_studies->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Preclinical to clinical workflow for a glucokinase activator.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for type 2 diabetes due to its potent activation of glucokinase and favorable preclinical profile. The comparative data presented in this guide highlights its standing among other GKAs in development. While direct cross-study comparisons should be made with caution, the available evidence suggests that this compound warrants further investigation. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to validate and expand upon these findings. Future studies should focus on comprehensive head-to-head comparisons and long-term efficacy and safety assessments to fully elucidate the therapeutic potential of this compound.

References

AR453588 Hydrochloride: A Comparative Guide to Selectivity and Off-Target Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glucokinase activators (GKAs), understanding the selectivity and potential off-target effects of these molecules is paramount. This guide provides a comparative analysis of AR453588 hydrochloride, a potent GKA, with other alternatives, focusing on available experimental data for potency and known class-wide off-target liabilities. While specific off-target screening data for this compound is not extensively available in public literature, this guide offers a framework for its evaluation based on established methodologies.

Potency and Selectivity Profile

This compound is a potent activator of glucokinase (GK), the primary enzyme responsible for glucose sensing in pancreatic β-cells and hepatocytes.[1][2] Its potency is a key attribute for its potential as an anti-diabetic agent. A comparison with other known GKAs is presented below.

Table 1: Comparative Potency of Glucokinase Activators

CompoundEC50 (nM)TargetNotes
This compound 42GlucokinasePotent activator.[1]
Dorzagliatin -GlucokinaseDual-acting activator.[3]
GKA50 ~300 (in MIN6 cells at 5 mM glucose)GlucokinaseGlucose-like activator.[4]
PF-04991532 80 (human), 100 (rat)GlucokinaseHepatoselective activator.[2][5]

Off-Target Considerations for Glucokinase Activators

While highly selective for glucokinase, the broader class of GKAs has been associated with certain off-target effects and safety concerns, which are crucial for the risk-benefit assessment of any new compound in this class.

Common Off-Target Liabilities of Glucokinase Activators:

  • Hypoglycemia: Over-activation of glucokinase, particularly in pancreatic β-cells, can lead to excessive insulin secretion and a subsequent drop in blood glucose levels.[6][7]

  • Hyperlipidemia and Hepatic Steatosis: Chronic activation of hepatic glucokinase can lead to increased de novo lipogenesis, resulting in elevated plasma triglycerides and accumulation of fat in the liver.[6][8][9] Some studies have shown that hepatoselective activators like PF-04991532 were associated with an increase in plasma triglycerides.[10]

  • Cytotoxicity: At high concentrations, some GKAs may exhibit off-target effects leading to cellular stress and cytotoxicity.[1][11]

  • Decline in Efficacy: A decline in the glucose-lowering efficacy of some GKAs has been observed over time in clinical studies, a phenomenon that is not fully understood but may be related to feedback mechanisms or off-target effects.[12]

Due to the limited public data on this compound's off-target profile, a comprehensive screening strategy is recommended during its development.

Experimental Protocols

To aid researchers in the evaluation of this compound and other GKAs, detailed methodologies for key experiments are outlined below.

In Vitro Glucokinase Activation Assay

This assay determines the potency of a compound in activating the glucokinase enzyme.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human glucokinase

  • Test compound (e.g., this compound)

  • D-glucose

  • ATP

  • MgCl2

  • NADP+

  • G6PDH

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding a solution of glucose and recombinant glucokinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in absorbance or fluorescence (due to NADPH formation) over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Off-Target Screening: Kinase Panel

To assess the selectivity of a GKA, it is crucial to screen it against a broad panel of other kinases.

Principle: The inhibitory activity of the test compound is measured against a large number of purified protein kinases. This is often performed using radiometric or fluorescence-based assays.

General Workflow:

  • The test compound is serially diluted to a range of concentrations.

  • Each concentration is incubated with a specific kinase from the panel, its substrate, and ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).

  • The kinase reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • The percentage of inhibition for each kinase at each compound concentration is calculated relative to a control (no compound).

  • The IC50 values are determined for any kinases that show significant inhibition.

Visualizing Key Processes

To better illustrate the context of this compound's action and evaluation, the following diagrams are provided.

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism Insulin_Secretion Insulin Secretion Metabolism->Insulin_Secretion ↑ ATP/ADP Ratio (Pancreas) AR453588 AR453588 HCl AR453588->GK Activates

Caption: Glucokinase signaling pathway activation by this compound.

Off_Target_Screening_Workflow Compound Test Compound (e.g., AR453588 HCl) Primary_Assay Primary Target Assay (Glucokinase Activation) Compound->Primary_Assay Selectivity_Panel Selectivity Screening (e.g., Kinase Panel) Compound->Selectivity_Panel Data_Analysis Data Analysis & Profile Generation Primary_Assay->Data_Analysis Determine Potency (EC50) Hit_Validation Hit Validation & Dose Response Selectivity_Panel->Hit_Validation Identify Off-Targets Secondary_Assays Secondary Functional Assays (Cell-based) Hit_Validation->Secondary_Assays Confirm Off-Target Activity Secondary_Assays->Data_Analysis Assess Cellular Impact Final_Report Final_Report Data_Analysis->Final_Report Generate Selectivity Profile

Caption: General workflow for selectivity and off-target screening.

References

Comparative Guide to Glucokinase Activators: A Focus on AR453588 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AR453588 hydrochloride, a potent glucokinase (GK) activator, with other investigational GK activators, Dorzagliatin and TTP399. The objective is to present a comprehensive overview of their performance based on available data, aiding researchers in the selection of appropriate compounds for their studies.

Introduction to Glucokinase Activation

Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. The activation of GK enhances glucose metabolism, leading to increased insulin secretion and reduced hepatic glucose output. Small molecule GK activators are therefore being investigated as potential therapeutic agents for type 2 diabetes.

Quantitative Data Comparison

The following table summarizes the key in vitro and in vivo parameters for this compound and its comparators. It is important to note that direct cross-reactivity and kinase selectivity data for this compound are not publicly available at the time of this publication. The data for Dorzagliatin and TTP399 are included to provide a benchmark for selectivity within this class of compounds.

ParameterThis compoundDorzagliatinTTP399
Mechanism of Action Allosteric Glucokinase ActivatorDual-acting (pancreas and liver) Allosteric Glucokinase Activator[1][2]Liver-selective Allosteric Glucokinase Activator[3][4][5]
EC50 42 nMNot explicitly stated in the provided resultsNot explicitly stated in the provided results
Selectivity Profile Data not availableAssociated with a higher risk of mild adverse events, including gastrointestinal reactions and rashes, as well as hyperlipidemia and hyperuricemia in some cases[6].Liver-selective, with a favorable safety profile showing no increased risk of hypoglycemia or ketoacidosis in clinical trials[3][5][7].
In Vivo Efficacy Dose-dependently lowers post-prandial glucose in normal and ob/ob mice.Improves β-cell glucose sensitivity and insulin secretion[1].Reduces hypoglycemic episodes and improves HbA1c in type 1 diabetes patients[3][5].

Signaling Pathway of Glucokinase Activation

The activation of glucokinase by a small molecule activator enhances the enzyme's affinity for glucose, leading to increased glucose phosphorylation. This initiates a cascade of events that ultimately helps to regulate blood glucose levels.

Glucokinase Activation Pathway Glucokinase Activation Signaling Pathway cluster_pancreas In Pancreas cluster_liver In Liver Blood_Glucose Increased Blood Glucose Pancreas Pancreatic β-cell Blood_Glucose->Pancreas Liver Hepatocyte Blood_Glucose->Liver GKA Glucokinase Activator (e.g., AR453588) GK Glucokinase (GK) GKA->GK GKA->GK G6P Glucose-6-Phosphate (G6P) GK->G6P GK->G6P Insulin_Secretion Increased Insulin Secretion G6P->Insulin_Secretion Glycogen_Synthesis Increased Glycogen Synthesis G6P->Glycogen_Synthesis HGU Increased Hepatic Glucose Uptake G6P->HGU Pancreas->GK Liver->GK Blood_Glucose_Lowering Lowered Blood Glucose Insulin_Secretion->Blood_Glucose_Lowering Glycogen_Synthesis->Blood_Glucose_Lowering HGU->Blood_Glucose_Lowering

Glucokinase activation by a small molecule enhances glucose metabolism in the pancreas and liver.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of glucokinase activators.

In Vitro Glucokinase Activation Assay

This assay determines the potency of a compound in activating the glucokinase enzyme.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The rate of G6P production is then measured by the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human glucokinase

  • ATP

  • D-Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, glucose, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the recombinant glucokinase enzyme to each well.

  • Initiate the reaction by adding ATP.

  • Monitor the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 340/460 nm) over time in a kinetic plate reader.

  • Calculate the initial reaction velocities and plot them against the compound concentration to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a compound on glucose disposal in a living organism.

Principle: After an overnight fast, mice are administered an oral glucose load. Blood glucose levels are then measured at different time points to assess how quickly the glucose is cleared from the bloodstream. The test compound is administered prior to the glucose challenge to evaluate its effect on glucose tolerance.

Materials:

  • Mice (e.g., C57BL/6J)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Test compound (e.g., this compound) formulated in a suitable vehicle

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water[8].

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer the test compound or vehicle orally at a specified time before the glucose challenge.

  • Administer the glucose solution orally.

  • Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes)[8][9].

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion.

Experimental Workflow for Cross-Reactivity Screening

To ensure the specificity of a lead compound, a comprehensive cross-reactivity screening against a panel of related kinases is essential. The following diagram illustrates a typical workflow for such a study.

Cross_Reactivity_Workflow Experimental Workflow for Kinase Cross-Reactivity Screening Start Start: Select Test Compound (e.g., AR453588) Kinase_Panel Select Kinase Panel (e.g., 96-well format with diverse kinases) Start->Kinase_Panel Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) Kinase_Panel->Primary_Screen Hit_Identification Identify 'Hits' (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 for 'Hits' Hit_Identification->Dose_Response Hits End End: Characterized Compound Hit_Identification->End No Significant Hits Selectivity_Analysis Analyze Selectivity Profile: Compare IC50 values Dose_Response->Selectivity_Analysis Selectivity_Analysis->End

A stepwise approach to assess the selectivity of a kinase activator.

Conclusion

This compound is a potent glucokinase activator with demonstrated in vivo efficacy in animal models. However, the lack of publicly available cross-reactivity data is a significant gap in its characterization. In contrast, alternatives like Dorzagliatin and TTP399 have more extensive public data, with TTP399 showing a promising liver-selective profile. For researchers considering this compound, it is recommended that comprehensive selectivity and off-target profiling be conducted to fully understand its therapeutic potential and potential liabilities. This guide serves as a starting point for such comparative evaluations.

References

Benchmarking AR453588 Hydrochloride Against Standard Diabetes Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical glucokinase activator, AR453588 hydrochloride, against established first-line and second-line therapies for type 2 diabetes mellitus (T2DM). The comparison is based on available preclinical data for AR453588 and extensive clinical data for standard therapies, including metformin, GLP-1 receptor agonists, and SGLT2 inhibitors.

Mechanism of Action: A Comparative Overview

This compound introduces a distinct mechanism of action by directly targeting glucokinase (GK), a key enzyme in glucose homeostasis.[1] In contrast, standard therapies operate through various pathways, from reducing hepatic glucose production to enhancing insulin secretion and promoting urinary glucose excretion.

This compound acts as a potent, orally bioavailable glucokinase activator with an EC50 of 42 nM.[1][2] It allosterically activates GK in pancreatic β-cells, enhancing glucose-stimulated insulin secretion (GSIS), and in the liver, promoting glucose uptake and glycogen synthesis.[1] This dual action on the pancreas and liver is central to its anti-hyperglycemic effect.[1]

Metformin , a biguanide, is a cornerstone of T2DM therapy.[3][4] Its primary effect is the reduction of hepatic glucose output, and it also increases glucose uptake in peripheral tissues like skeletal muscle.[5][6] It is recognized for its efficacy, safety, and cost-effectiveness.[3][4]

Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., liraglutide, semaglutide) mimic the effects of the native incretin hormone GLP-1.[7] They enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and increase satiety.[7] These agents are also associated with weight loss and cardiovascular benefits.[7][8][9]

Sodium-glucose cotransporter-2 (SGLT2) inhibitors (e.g., empagliflozin, canagliflozin) lower blood glucose by inhibiting glucose reabsorption in the kidneys, thereby increasing urinary glucose excretion.[3][10] This mechanism is independent of insulin action.[3] SGLT2 inhibitors have also demonstrated significant cardiovascular and renal protective benefits.[11][12][13]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and standard diabetes therapies. It is important to note that the data for AR453588 is from preclinical studies, while the data for standard therapies is from clinical trials.

Table 1: Pharmacological and Pharmacokinetic Profile of this compound (Preclinical Data)

ParameterValueSpecies/Model
In Vitro Efficacy
EC50 (Glucokinase Activation)42 nMIn vitro assay
In Vivo Pharmacokinetics
Cmax1.67 µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Tmax1.0 hMale CD-1 mice (10 mg/kg, p.o.)
AUCinf4.65 h*µg/mLMale CD-1 mice (10 mg/kg, p.o.)
Bioavailability (F%)60.3%Male CD-1 mice (10 mg/kg p.o. vs 1 mg/kg i.v.)
In Vivo Efficacy
Glucose LoweringDose-dependent reduction in post-prandial glucoseC57BL/6J mice (3-30 mg/kg)
Anti-hyperglycemic ActivityReduction of fasted blood glucose and OGTT AUC14-day study in ob/ob mice (3-30 mg/kg)

Data sourced from preclinical studies.[1][2]

Table 2: Clinical Efficacy of Standard Diabetes Therapies

Drug ClassKey Efficacy EndpointsMagnitude of Effect
Metformin HbA1c Reduction~1.0-2.0%
Fasting Plasma Glucose Reduction~19-84 mg/dL
Body Weight ChangeNeutral or modest loss
GLP-1 Receptor Agonists HbA1c Reduction~0.8-2.1%
Fasting Plasma Glucose ReductionSignificant reductions
Body Weight ChangeWeight loss (~2-6 kg)
Systolic Blood Pressure Reduction~2.5-5.5 mmHg
SGLT2 Inhibitors HbA1c Reduction~0.4-1.1%
Fasting Plasma Glucose ReductionSignificant reductions
Body Weight ChangeWeight loss (~2-3 kg)
Systolic Blood Pressure Reduction~3-5 mmHg

Data represents typical ranges observed in clinical trials and may vary based on the specific drug, dosage, and patient population.[7][8][12][14][15][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating anti-diabetic compounds.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Uptake GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas Phosphorylation ATP_pancreas ↑ ATP/ADP Ratio GK_pancreas->ATP_pancreas AR453588_pancreas AR453588 AR453588_pancreas->GK_pancreas Activation KATP_pancreas KATP Channel Closure ATP_pancreas->KATP_pancreas Ca_pancreas Ca2+ Influx KATP_pancreas->Ca_pancreas Insulin_secretion Insulin Secretion Ca_pancreas->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Uptake GK_liver Glucokinase (GK) GLUT2_liver->GK_liver Phosphorylation G6P Glucose-6-Phosphate GK_liver->G6P AR453588_liver AR453588 AR453588_liver->GK_liver Activation Glycogen Glycogen Synthesis G6P->Glycogen HGO ↓ Hepatic Glucose Output G6P->HGO

Caption: Mechanism of action of this compound.

cluster_metformin Metformin cluster_glp1 GLP-1 RAs cluster_sglt2 SGLT2 Inhibitors Metformin Metformin Liver_Met Liver Metformin->Liver_Met Muscle_Met Muscle Metformin->Muscle_Met HGO_Met ↓ Hepatic Glucose Output Liver_Met->HGO_Met Uptake_Met ↑ Glucose Uptake Muscle_Met->Uptake_Met GLP1 GLP-1 RAs Pancreas_GLP1 Pancreas GLP1->Pancreas_GLP1 Stomach_GLP1 Stomach GLP1->Stomach_GLP1 Brain_GLP1 Brain GLP1->Brain_GLP1 Insulin_GLP1 ↑ Insulin Secretion Pancreas_GLP1->Insulin_GLP1 Glucagon_GLP1 ↓ Glucagon Secretion Pancreas_GLP1->Glucagon_GLP1 Gastric_GLP1 ↓ Gastric Emptying Stomach_GLP1->Gastric_GLP1 Satiety_GLP1 ↑ Satiety Brain_GLP1->Satiety_GLP1 SGLT2i SGLT2 Inhibitors Kidney_SGLT2 Kidney (Proximal Tubule) SGLT2i->Kidney_SGLT2 Reabsorption_SGLT2 ↓ Glucose Reabsorption Kidney_SGLT2->Reabsorption_SGLT2 Excretion_SGLT2 ↑ Urinary Glucose Excretion Reabsorption_SGLT2->Excretion_SGLT2

Caption: Mechanisms of action of standard diabetes therapies.

start Diabetic Animal Model (e.g., ob/ob mice) acclimation Acclimation Period start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Daily Oral Gavage (Vehicle, AR453588, Standard Drug) randomization->treatment monitoring Monitor Body Weight, Food/Water Intake, Fasting Blood Glucose treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) on Day 14 monitoring->ogtt termination Terminal Procedures (Blood & Tissue Collection) ogtt->termination analysis Data Analysis (AUC, Insulin, Triglycerides, etc.) termination->analysis

Caption: Preclinical comparative experimental workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vivo studies.

Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
  • Animal Model: Genetically diabetic mice (e.g., ob/ob) or diet-induced obese mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation and Grouping: After an acclimation period of at least one week, mice are randomized into treatment groups (e.g., vehicle control, AR453588 at various doses, and a positive control with a standard therapy like metformin).

  • Dosing: Test compounds are administered orally via gavage. For acute studies, a single dose is given. For chronic studies, daily dosing occurs for a specified period (e.g., 14 days).[1]

  • OGTT Procedure:

    • Following an overnight fast (typically 6-8 hours), a baseline blood sample is collected from the tail vein to measure fasting blood glucose.

    • The test compound or vehicle is administered orally.

    • After a set time post-dosing (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg) is administered orally.

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group and compared to the vehicle control to assess improvements in glucose tolerance.[1]

Chronic Efficacy Study in a Diabetic Mouse Model
  • Animal Model and Grouping: Similar to the OGTT protocol, diabetic mice are acclimated and randomized into treatment groups.

  • Chronic Dosing: Animals receive daily oral administration of the vehicle, AR453588, or a standard therapy for an extended period (e.g., 14 or 28 days).[1]

  • Monitoring: Throughout the study, parameters such as body weight, food and water intake, and fasting blood glucose are monitored regularly.

  • Terminal Procedures: At the end of the treatment period, a final OGTT may be performed.[1] Animals are then euthanized, and terminal blood samples are collected for analysis of plasma insulin, triglycerides, and other metabolic markers. Tissues such as the liver and pancreas may be harvested for histological or gene expression analysis.[1]

  • Data Analysis: Changes in fasting blood glucose, body weight, and OGTT AUC are compared between the treatment groups and the vehicle control to evaluate the long-term efficacy of the compound.[1]

Conclusion

This compound, as a glucokinase activator, presents a promising and distinct approach to the management of type 2 diabetes. Its dual action on the pancreas and liver has been demonstrated in preclinical models. While direct comparative clinical data against standard therapies is not yet available, this guide provides a framework for understanding its potential positioning relative to established treatments like metformin, GLP-1 receptor agonists, and SGLT2 inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AR453588 in the management of type 2 diabetes.

References

AR453588 Hydrochloride: A Comparative Guide for Metformin-Resistant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AR453588 hydrochloride, a potent glucokinase activator, for its potential efficacy in metformin-resistant models. Due to the limited publicly available data on this compound specifically in metformin-resistant settings, this guide draws comparisons with other glucokinase activators and alternative therapeutic strategies employed when metformin therapy is insufficient.

Introduction to this compound and Glucokinase Activation

This compound is a potent, orally bioavailable anti-diabetic agent that functions as a glucokinase (GK) activator.[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2] Activation of GK leads to increased glucose metabolism, resulting in enhanced insulin secretion from the pancreas and increased glycogen synthesis and glucose uptake in the liver.[2][3] This dual mechanism of action suggests that glucokinase activators could be a promising therapeutic class for type 2 diabetes.[3]

Comparative Efficacy in Models of Inadequate Metformin Response

Direct experimental data on the efficacy of this compound in established metformin-resistant models is not currently available in the public domain. However, the efficacy of other glucokinase activators has been evaluated in clinical trials involving patients with type 2 diabetes who have inadequate glycemic control with metformin alone. This patient population can be considered as having a reduced response or resistance to metformin.

Below is a comparison of preclinical data for this compound with clinical data for other notable glucokinase activators, Dorzagliatin and TTP399, in the context of add-on therapy to metformin.

Table 1: Comparison of Glucokinase Activators
ParameterThis compound (Preclinical)Dorzagliatin (Clinical, with Metformin)TTP399 (Clinical, with Metformin)
Mechanism of Action Glucokinase ActivatorDual-acting Glucokinase ActivatorLiver-selective Glucokinase Activator
Reported Efficacy EC50 of 42 nM.[1] Lowers post-prandial glucose in normal C57BL/6J mice (3-30 mg/kg) and shows anti-hyperglycemic activity in ob/ob mice (3-30 mg/kg, 14 days).[1]Significantly reduced HbA1c by -1.02% compared to -0.36% for placebo in patients with inadequate glycemic control on metformin alone.[4]In a phase 2 study, as an add-on to metformin, significantly reduced HbA1c from baseline compared to placebo.[5]
Key Findings Dose-dependent reduction in fasted blood glucose and AUC of OGTT in ob/ob mice.[1]Improved β-cell function and insulin resistance.[6][7]Improved glycemic control without inducing hypoglycemia or dyslipidemia.[8][9]
Pharmacokinetics (Mouse) Tmax: 1.0 h, Cmax: 1.67 µg/mL, F: 60.3% (10 mg/kg, p.o.).[1]N/A (Clinical Data)N/A (Clinical Data)

Alternative Therapeutic Strategies for Metformin Resistance

When metformin is not sufficient to control blood glucose levels, several other classes of anti-diabetic drugs are used. These represent the current standard of care and are important comparators for any new therapeutic agent.

Table 2: Overview of Metformin Alternatives
Drug ClassMechanism of ActionExamplesKey Advantages
SGLT-2 Inhibitors Inhibit glucose reabsorption in the kidneys, leading to glucose excretion in the urine.[10][11]Jardiance (empagliflozin), Farxiga (dapagliflozin)[12]Weight loss, blood pressure reduction, cardiovascular and renal benefits.[10]
GLP-1 Receptor Agonists Mimic the action of incretin hormones, stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying.[13]Ozempic (semaglutide), Victoza (liraglutide)[14]Significant weight loss, cardiovascular benefits.[13]
DPP-4 Inhibitors Inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), increasing the levels of incretin hormones.[12][14]Januvia (sitagliptin), Tradjenta (linagliptin)[12][14]Generally well-tolerated with a low risk of hypoglycemia.[12]
Thiazolidinediones (TZDs) Improve insulin sensitivity in muscle, fat, and liver cells.[13]Actos (pioglitazone)[13]Effective in improving insulin resistance.
Sulfonylureas Stimulate the pancreas to release more insulin.Glucotrol XL (glipizide), Amaryl (glimepiride)[14]Long history of use, effective at lowering blood glucose.

Experimental Protocols

Detailed experimental protocols for evaluating this compound in metformin-resistant models are not publicly available. However, based on standard preclinical and clinical research methodologies for anti-diabetic drugs, the following outlines a potential experimental approach.

In Vivo Efficacy in a Metformin-Resistant Animal Model
  • Model Induction: A common model for type 2 diabetes and insulin resistance is the high-fat diet (HFD) fed rodent. To induce a state of reduced metformin sensitivity, animals would be maintained on an HFD and treated with a sub-optimal dose of metformin to mimic clinical scenarios of inadequate response.

  • Treatment Groups:

    • Vehicle Control (HFD)

    • Metformin (standard dose)

    • This compound (various doses)

    • This compound + Metformin (combination therapy)

  • Efficacy Parameters:

    • Glycemic Control: Regular monitoring of fasting and post-prandial blood glucose levels. Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) would be performed at baseline and at the end of the treatment period.

    • HbA1c: Measurement of glycated hemoglobin as a long-term marker of glycemic control.

    • Plasma Insulin and C-peptide: To assess pancreatic β-cell function.

    • Lipid Profile: Measurement of triglycerides and cholesterol levels.

  • Data Analysis: Statistical comparison of the treatment groups to the vehicle and metformin-only groups to determine the efficacy of this compound as a monotherapy and in combination.

In Vitro Glucokinase Activation Assay
  • Enzyme and Substrates: Recombinant human glucokinase would be used. The reaction mixture would contain ATP and glucose.

  • Compound Incubation: this compound at various concentrations would be pre-incubated with the glucokinase enzyme.

  • Reaction Initiation and Detection: The reaction would be initiated by the addition of ATP and glucose. The formation of glucose-6-phosphate would be monitored, often using a coupled enzyme system that produces a detectable signal (e.g., NADPH fluorescence).

  • Data Analysis: The concentration of this compound that produces 50% of the maximal enzyme activation (EC50) would be calculated.

Visualizations

Signaling Pathway of Glucokinase Activators

GKA_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Uptake GK_p Glucokinase GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p K_channel KATP Channel Closure ATP_p->K_channel Depolarization Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Vesicles Insulin Vesicles Ca_channel->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Glucose Insulin_Secretion->Bloodstream Lowers Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis Glycogen->Bloodstream Lowers Glycolysis->Bloodstream Lowers AR453588 AR453588 Hydrochloride AR453588->GK_p Activates AR453588->GK_l Activates Bloodstream->Glucose_p Bloodstream->Glucose_l

Caption: Mechanism of action of this compound as a glucokinase activator.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_groups Treatment Arms cluster_endpoints Efficacy Endpoints start Start: HFD-fed Rodent Model with Metformin Insufficiency randomization Randomization into Treatment Groups start->randomization group1 Vehicle randomization->group1 group2 Metformin randomization->group2 group3 AR453588 randomization->group3 group4 AR453588 + Metformin randomization->group4 treatment Chronic Dosing (e.g., 4-8 weeks) monitoring In-life Monitoring: - Blood Glucose - Body Weight - Food/Water Intake treatment->monitoring terminal_procedures Terminal Procedures treatment->terminal_procedures group1->treatment group2->treatment group3->treatment group4->treatment ogtt OGTT / ITT terminal_procedures->ogtt hba1c HbA1c Analysis terminal_procedures->hba1c lipids Plasma Lipid Profile terminal_procedures->lipids histology Tissue Histology (Liver, Pancreas) terminal_procedures->histology analysis Data Analysis and Statistical Comparison ogtt->analysis hba1c->analysis lipids->analysis histology->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Hypothetical workflow for evaluating AR453588 in a preclinical model.

Conclusion

This compound, as a potent glucokinase activator, represents a promising therapeutic approach for type 2 diabetes. While direct evidence of its efficacy in metformin-resistant models is lacking, the success of other glucokinase activators in patients with inadequate response to metformin suggests a potential role for this class of drugs. Further preclinical and clinical studies are warranted to directly assess the efficacy and safety of this compound in metformin-resistant populations and to compare its performance against current standard-of-care alternatives. The provided experimental framework offers a potential roadmap for such investigations.

References

Reproducibility of AR453588 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data surrounding the glucokinase activator AR453588 hydrochloride and its alternatives, offering insights into the reproducibility and clinical translation of this class of anti-diabetic compounds.

This guide provides a detailed comparison of this compound with other notable glucokinase activators (GKAs), focusing on their mechanism of action, experimental data, and the broader context of their reproducibility in scientific research. This document is intended for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

Introduction to this compound

This compound is a potent, orally bioavailable small-molecule activator of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism in the pancreas and liver.[1][2] By allosterically activating GK, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and promotes hepatic glucose uptake and glycogen synthesis, thereby exerting an anti-hyperglycemic effect.[3] It has demonstrated an EC50 of 42 nM in in vitro assays.[1][2]

Mechanism of Action: The Glucokinase Signaling Pathway

Glucokinase acts as a primary glucose sensor in the body. In pancreatic β-cells, the phosphorylation of glucose by GK is the rate-limiting step for glucose metabolism, which in turn leads to an increase in the ATP/ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, leading to cell membrane depolarization, calcium influx, and subsequent insulin secretion.[4] In hepatocytes, GK activation increases the concentration of glucose-6-phosphate, which stimulates glycogen synthesis and suppresses glucose production.[5] Glucokinase activators like this compound amplify these natural glucose-sensing pathways.

Glucokinase Signaling Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Enters cell GK_P Glucokinase (GK) GLUT2_P->GK_P Phosphorylates G6P_P Glucose-6-Phosphate GK_P->G6P_P Metabolism_P Glycolysis & Oxidative Phosphorylation G6P_P->Metabolism_P ATP_ADP_P ↑ ATP/ADP Ratio Metabolism_P->ATP_ADP_P KATP_P K-ATP Channel Closure ATP_ADP_P->KATP_P Depolarization_P Membrane Depolarization KATP_P->Depolarization_P Ca_Influx_P Ca2+ Influx Depolarization_P->Ca_Influx_P Insulin_Secretion Insulin Secretion Ca_Influx_P->Insulin_Secretion AR453588_P AR453588 HCl AR453588_P->GK_P Activates Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Enters cell GK_L Glucokinase (GK) GLUT2_L->GK_L Phosphorylates G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen Glycogen Synthesis G6P_L->Glycogen HGP ↓ Hepatic Glucose Production G6P_L->HGP AR453588_L AR453588 HCl AR453588_L->GK_L Activates

Caption: Glucokinase activation pathway in pancreas and liver.

Comparative Performance Data

CompoundDevelopment PhaseKey Efficacy Data (vs. Placebo)Key Adverse Events/Concerns
AR453588 HCl PreclinicalIn ob/ob mice (14 days, p.o.): Dose-dependent anti-hyperglycemic activity. Lowers post-prandial glucose in normal C57BL/6J mice.[1][2]Not reported in publicly available preclinical data.
Dorzagliatin Phase III / ApprovedPhase III (24 weeks): HbA1c reduction of ~1.0% from baseline.[6][7]Low risk of hypoglycemia.[2][8]
TTP399 Phase IIAGATA trial (6 months): HbA1c reduction of -0.9% (800 mg dose).[6]Not associated with hypoglycemia or weight changes.[6]
Piragliatin Phase II (Discontinued)Single dose: Dose-dependent reduction of fasting and postprandial glucose.[9][10][11]Development halted due to liver toxicity (hepatic lipidosis) in animal studies.[12]
AZD1656 Phase II (Discontinued for T2D)4-month study: Significant reduction in HbA1c, but efficacy diminished over time.[12][13]Lack of sustained efficacy.[14] Investigated for immunomodulatory effects.[15][16][17]

Discussion on Reproducibility and Clinical Translation

A critical aspect of preclinical drug development is the reproducibility of initial findings and their successful translation to clinical efficacy and safety. The history of glucokinase activators highlights a significant challenge in this area. While many GKAs, including this compound, show promising glucose-lowering effects in preclinical animal models, their long-term efficacy and safety in human trials have been inconsistent.[14][18]

Several early-generation GKAs were discontinued due to a lack of sustained glycemic control over time or due to safety concerns such as an increased risk of hypoglycemia, hypertriglyceridemia, and liver steatosis.[5][6][14] This suggests that while the acute mechanism of GK activation is reproducible, the chronic effects on glucose homeostasis and lipid metabolism are more complex and may not be fully predicted by short-term animal studies.

The later-generation GKAs, such as Dorzagliatin and TTP399, have shown more promising results in clinical trials, with sustained efficacy and better safety profiles.[6] This indicates that the chemical structure and selectivity of the GKA (e.g., dual-acting vs. liver-selective) are critical factors in their clinical success.[6]

For researchers working with this compound, it is crucial to consider these broader challenges in the field. While the initial preclinical data is encouraging, long-term studies in relevant animal models are warranted to assess the durability of its glucose-lowering effect and to monitor for potential adverse metabolic changes.

Experimental Protocols

To aid in the design of reproducible experiments, detailed protocols for key assays are provided below.

In Vitro Glucokinase Activity Assay

This assay measures the ability of a compound to directly activate recombinant glucokinase.

Materials:

  • Recombinant human glucokinase

  • This compound

  • Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

  • Substrates: 12 mM D-glucose, 4.0 mM ATP

  • Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Prepare working solutions of this compound at various concentrations.

  • In a 96-well plate, add the assay buffer, substrates, coupling enzyme, and cofactor to each well.

  • Add the this compound working solution or vehicle control to the respective wells.

  • Initiate the reaction by adding the recombinant glucokinase solution.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the rate of NADPH formation and is proportional to glucokinase activity.[6]

In Vivo Anti-Hyperglycemic Study in a Diabetic Mouse Model

This protocol evaluates the effect of this compound on blood glucose levels in a diabetic mouse model, such as the ob/ob mouse.

Materials:

  • Male diabetic ob/ob mice

  • This compound formulated for oral administration

  • Vehicle control

  • Glucometer and test strips

  • Oral gavage needles

Protocol:

  • Acclimatize mice for at least one week.

  • Divide mice into treatment groups (e.g., vehicle control, and various doses of this compound such as 3, 10, 30 mg/kg).

  • Administer the assigned treatment orally once daily for a specified period (e.g., 14 days).

  • Measure fasting blood glucose on the final day of the study.

  • Optionally, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.[6]

Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo (ob/ob mice) Assay_Prep Prepare Assay Plate (Buffer, Substrates, G6PDH, NADP+) Compound_Add Add AR453588 HCl or Vehicle Assay_Prep->Compound_Add Enzyme_Add Initiate with Glucokinase Compound_Add->Enzyme_Add Measure Measure Absorbance at 340 nm Enzyme_Add->Measure Calculate Calculate EC50 Measure->Calculate Acclimatize Acclimatize Mice Grouping Group Animals (Vehicle, Doses) Acclimatize->Grouping Dosing Daily Oral Dosing (14 days) Grouping->Dosing FBG Measure Fasting Blood Glucose (Day 14) Dosing->FBG OGTT Perform OGTT (Optional) FBG->OGTT Analyze Analyze Data OGTT->Analyze

Caption: General workflow for in vitro and in vivo experiments.

Conclusion

This compound is a potent preclinical glucokinase activator with a clear mechanism of action. While its initial experimental results are promising, the broader history of GKA development underscores the importance of rigorous, long-term studies to assess the durability of efficacy and potential for adverse metabolic effects. The reproducibility of acute glucose-lowering effects of GKAs is generally high, but the translation to long-term, safe clinical application remains a significant hurdle. Researchers should proceed with an awareness of these challenges, employing detailed and standardized protocols to ensure the highest quality and reproducibility of their findings. The progress of newer GKAs like Dorzagliatin offers a potential path forward for this class of therapeutics.

References

Safety Operating Guide

Safe Disposal of AR453588 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the proper disposal of AR453588 hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document outlines essential procedural steps, from initial waste characterization to final disposal, providing clarity and support for researchers and drug development professionals.

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For compounds such as this compound, a structured and informed disposal process is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework based on established protocols for the disposal of hydrochloride salts and general hazardous chemical waste. Adherence to these procedures will help mitigate risks and ensure compliance with institutional and regulatory requirements.

I. Waste Characterization and Hazard Assessment

Prior to disposal, a thorough hazard assessment of this compound waste must be conducted. As a hydrochloride salt, it is prudent to assume the waste may exhibit corrosive properties due to its acidic nature. All chemical waste must be managed as hazardous until proven otherwise.

II. Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other chemical streams unless compatibility has been verified. As a general rule, halogenated and non-halogenated solvent wastes should be segregated.

  • Sharps Waste: Any sharps, such as needles or contaminated glass, must be disposed of in a designated sharps container.

III. Containerization and Labeling

All waste containers must be in good condition and compatible with the chemical waste they hold. Plastic containers are often preferred for their durability.

Each container must be clearly labeled with a hazardous waste tag that includes:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • An accurate description of the contents, including any solvents and their approximate concentrations

  • The date of waste generation

  • The name of the principal investigator and the laboratory location

IV. Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Ensure that incompatible wastes are segregated to prevent accidental mixing. All waste containers must be kept securely closed except when adding waste.

V. Disposal Procedures

The disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) office or an equivalent approved hazardous waste management service.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Always refer to your institution's specific chemical hygiene plan and hazardous waste disposal procedures.

  • Waste Collection Request: Once a waste container is full or ready for disposal, submit a hazardous waste pickup request to your EHS office.

  • Neutralization (if applicable and approved): For dilute aqueous solutions of hydrochloride salts, neutralization may be a permissible pre-treatment step. This should only be performed by trained personnel in a fume hood and with the explicit approval of your EHS office. A common method involves the slow addition of a weak base, such as sodium bicarbonate, until the pH is within a neutral range (typically 6-8). The neutralized solution is then collected as hazardous waste.[1][2]

  • Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3][4] The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies. After thorough rinsing and air drying, and with all labels defaced or removed, the container may be disposed of in the regular trash or recycling.[6]

Key Quantitative Data for Chemical Waste Disposal

ParameterGuidelineNotes
Neutralization pH Range 6.0 - 8.0For approved aqueous waste streams prior to collection.[1][2]
Container Rinsing Triple rinseThe first rinsate must be collected as hazardous waste.[3][4][5]
Container Headspace Leave at least 10%To accommodate expansion of contents.

Experimental Protocols

Neutralization of Aqueous Hydrochloride Waste:

  • Objective: To neutralize acidic aqueous waste containing this compound to a safe pH range for collection.

  • Materials:

    • Aqueous waste containing this compound

    • Sodium bicarbonate (or other weak base as approved by EHS)

    • pH paper or a calibrated pH meter

    • Stir bar and stir plate

    • Appropriate hazardous waste container

  • Procedure:

    • Perform the entire procedure in a certified chemical fume hood.

    • Place the container of acidic aqueous waste on a stir plate and add a stir bar.

    • Begin gentle stirring of the solution.

    • Slowly add small portions of sodium bicarbonate to the solution. Effervescence (fizzing) will occur as the acid is neutralized.[2]

    • Monitor the pH of the solution periodically using pH paper or a pH meter.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1][2]

    • Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection by EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Disposal Pathway A Generate this compound Waste B Characterize Waste (Solid, Liquid, Sharps) A->B C Segregate Waste Types B->C D Collect in Compatible, Labeled Containers C->D E Store in Satellite Accumulation Area D->E F Consult Institutional EHS Procedures E->F G Submit Hazardous Waste Pickup Request F->G H EHS Collects Waste G->H

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of AR453588 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for AR453588 Hydrochloride

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned lab coat.N95 or higher-rated respirator if not handled in a certified chemical fume hood.
Solution Preparation Chemical splash goggles.Nitrile or neoprene gloves.Chemical-resistant lab coat or apron over a lab coat.Work within a certified chemical fume hood.
In-vivo Dosing Safety glasses with side shields or goggles.Nitrile or neoprene gloves.Lab coat.Not generally required if solutions are handled carefully.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.Air-purifying respirator with appropriate cartridges.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk and ensure experimental integrity.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage conditions are typically at -20°C for long-term stability.

Experimental Protocols: A Step-by-Step Guide

Solution Preparation (General Protocol):

A common vehicle for in-vivo studies involves a multi-component solvent system. The following is a general protocol for preparing a solution of this compound:

  • Pre-weighing: Tare a clean, dry vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder in a certified chemical fume hood.

  • Solubilization: Add the solvents in a stepwise manner. A typical formulation might involve dissolving the compound in a small amount of an organic solvent like DMSO, followed by the addition of other vehicles such as polyethylene glycol (PEG), Tween-80, and saline to the desired final concentration.

  • Mixing: Ensure complete dissolution by vortexing or sonicating if necessary.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

Disposal Plan: Ensuring a Safe Departure

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for organic or halogenated waste, depending on the solvent composition.

  • Sharps: Needles and syringes used for dosing should be disposed of in a designated sharps container.

Never dispose of this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety: Workflows and Logical Relationships

To further clarify the handling and disposal processes, the following diagrams illustrate the recommended workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Proceed Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Proceed Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Proceed Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proceed Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Proceed

Caption: A stepwise workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_streams Waste Generation cluster_containers Waste Collection Contaminated PPE Contaminated PPE Hazardous Waste (Solid) Hazardous Waste (Solid) Contaminated PPE->Hazardous Waste (Solid) Liquid Waste Liquid Waste Hazardous Waste (Liquid) Hazardous Waste (Liquid) Liquid Waste->Hazardous Waste (Liquid) Solid Waste Solid Waste Solid Waste->Hazardous Waste (Solid) Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Licensed Disposal Licensed Disposal Hazardous Waste (Solid)->Licensed Disposal Hazardous Waste (Liquid)->Licensed Disposal Sharps Container->Licensed Disposal

Caption: A logical diagram illustrating the proper segregation and disposal of waste.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.